D-Cellobiose-1-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₁¹³CH₂₂O₁₁ |
|---|---|
Molecular Weight |
343.29 |
Synonyms |
4-O-beta-D-glucopyranosyl-D-[1-13C]glucose |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of D-Cellobiose-1-13C
Structure, Synthesis, and Spectroscopic Utility in Glycoscience
Executive Summary
D-Cellobiose-1-13C is a stable isotope-labeled disaccharide serving as a critical probe in metabolic flux analysis, cellulase mechanistic studies, and structural glycobiology. By incorporating a Carbon-13 atom specifically at the anomeric center (C1) of the reducing end glucose unit, this isotopologue eliminates background noise in complex biological matrices. This guide details the physicochemical properties, chemo-enzymatic synthesis, and analytical applications of this compound, designed for researchers requiring high-fidelity tracking of carbohydrate hydrolysis and metabolism.
Molecular Architecture & Isotopic Configuration
Structural Definition
This compound is formally defined as 4-O-
Stereochemical Implications
The C1 position is the anomeric center, meaning this compound exists in solution as an equilibrium mixture of
- -anomer (dominant): Hydroxyl group at C1 is equatorial.
- -anomer (minor): Hydroxyl group at C1 is axial.
The 13C label renders this mutarotation immediately visible in NMR spectroscopy without chemical derivatization, a property exploited in kinetic assays of cellobiohydrolases.
Physicochemical & Spectral Characterization[1][2][3][4][5][6][7]
Key Properties Table
| Property | Specification | Notes |
| Molecular Formula | One 12C replaced by 13C | |
| Molecular Weight | 343.30 g/mol | +1.003 Da shift vs. natural abundance (342.[1]30) |
| Solubility | >100 mg/mL (Water) | Highly soluble; sparingly soluble in EtOH |
| Melting Point | 225–230 °C (dec) | Similar to natural cellobiose |
| Appearance | White crystalline powder | Hygroscopic |
| Isotopic Purity | Critical for quantitative NMR |
Spectroscopic Signatures (NMR)
The power of this compound lies in its NMR profile.[2] Unlike natural abundance cellobiose, the C1 signal is intensified by ~100-fold, and the
-
Chemical Shifts (
C NMR, D O):- -anomer C1: ~96.8 ppm
- -anomer C1: ~92.9 ppm
-
Coupling Constants (
):-
The direct coupling between C1 and the attached proton (H1) allows for rapid distinction of anomers based on the magnitude of
. -
(
): ~160 Hz -
(
): ~170 Hz
-
Technical Insight: The large chemical shift dispersion between the
andanomers at C1 (~4 ppm) allows for real-time monitoring of anomeric configuration retention or inversion during enzymatic hydrolysis.
Chemo-Enzymatic Synthesis Protocol
While chemical synthesis involves tedious protection/deprotection steps, the Phosphorylase-Catalyzed Reverse Phosphorolysis is the gold standard for producing this compound with high stereocontrol.
Reaction Logic
The synthesis utilizes Cellobiose Phosphorylase (CBP) (EC 2.4.1.[3]20) to couple
Reaction Equation:
Synthesis Workflow Diagram
Figure 1: Chemo-enzymatic synthesis workflow using Cellobiose Phosphorylase (CBP) to ensure regiospecific
Detailed Methodology
-
Reaction Mix: Dissolve D-[1-13C]Glucose (50 mM) and
-D-Glucose-1-Phosphate (60 mM) in 50 mM MOPS buffer (pH 7.0). -
Catalysis: Add recombinant CBP (e.g., from Cellulomonas uda or Clostridium thermocellum). Incubate at 37°C.
-
Monitoring: Track consumption of inorganic phosphate (Pi) using a Molybdate assay or by HPLC.
-
Purification:
-
Pass mixture through an activated charcoal column. Monosaccharides (Glucose) wash through with water; Cellobiose elutes with 10-15% Ethanol.
-
Alternative: Use Prep-HPLC with an Amide-80 column (Acetonitrile:Water gradient).
-
-
Validation: Confirm structure via Mass Spectrometry (m/z 366 [M+Na]+) and
C-NMR.
Application: Probing Cellulase Mechanisms
The primary utility of this compound is distinguishing the mechanism of glycoside hydrolases (Retaining vs. Inverting).
The Mechanistic Assay
When a cellulase hydrolyzes cellulose, it releases cellobiose.[4][5][6][7] However, distinguishing the newly formed cellobiose from background sugars is difficult. By using this compound as a tracer or substrate analogue, researchers can track the specific fate of the reducing end.
More importantly, in transglycosylation studies , this compound acts as an acceptor. If a cellulase transfers a glucan chain to this compound, the resulting oligosaccharide will carry the label at the reducing end, confirming the transfer mechanism.
Pathway Visualization
Figure 2: Logic flow for determining cellulase stereochemical mechanism using NMR spectroscopy.
Storage and Stability
-
Storage: -20°C is recommended for long-term storage to prevent microbial degradation. Desiccation is required as the powder is hygroscopic.
-
Stability: Stable in neutral aqueous solution for 24-48 hours at room temperature.
-
Handling: Avoid acidic conditions (pH < 4.0) at high temperatures to prevent hydrolysis of the glycosidic bond.
References
-
Zhang, Y. H., & Lynd, L. R. (2004). Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins by Clostridium thermocellum. Applied and Environmental Microbiology. Link
-
Nidetzky, B., et al. (2000). Cellobiose phosphorylase from Cellulomonas uda: an enzyme with an essential role in the metabolism of cellobiose and cellodextrins. Biochemical Journal. Link
-
Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of five cellobio-oligomers. Carbohydrate Research. Link
-
Withers, S. G. (2001). Mechanisms of glycosyl transferases and hydrolases. Carbohydrate Polymers. Link
-
Sigma-Aldrich (Merck). this compound Product Specification. Link
Sources
- 1. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5077205A - Method for preparing cellobiose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Broadening the Substrate Specificity of Cellobiose Phosphorylase from Clostridium thermocellum for Improved Transformation of Cellodextrin to Starch | MDPI [mdpi.com]
- 7. Cellulases: From Bioactivity to a Variety of Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 13C NMR Chemical Shift Assignments for D-Cellobiose-1-13C
Executive Summary
This guide details the structural characterization of D-Cellobiose-1-13C using nuclear magnetic resonance (NMR) spectroscopy.[1] D-Cellobiose (
Core Challenge: The C1-labeled reducing end undergoes mutarotation in aqueous solution, splitting the enhanced 13C signal into two distinct resonances (
Structural Context & Labeling Strategy
The this compound molecule contains a stable glycosidic bond and a dynamic reducing end. The 13C label is located specifically at the anomeric carbon of the reducing glucose unit.
The Anomeric Equilibrium
In aqueous solution (
- -Anomer (~62%): The hydroxyl group at C1 is equatorial.
- -Anomer (~38%): The hydroxyl group at C1 is axial.
This equilibrium results in two dominant signals for the labeled C1 carbon, while the non-reducing C1' (involved in the stable 1
Structural Visualization
Figure 1: Structural topology of this compound showing the stable non-reducing end and the mutarotating reducing end where the isotope label is located.
Experimental Protocol
To ensure reproducible chemical shift assignments, the following protocol adheres to standard carbohydrate NMR practices.
Sample Preparation[2][3]
-
Solvent: Dissolve 5–10 mg of this compound in 600
L of Deuterium Oxide (D2O, 99.9%) . -
Reference: Add 0.5
L of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as an internal chemical shift reference ( ppm). -
Equilibration: Allow the sample to sit at room temperature for at least 2 hours prior to acquisition to ensure the
anomeric ratio reaches equilibrium.
Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: 1D 13C with Proton Decoupling (e.g., zgpg30 or WALTZ-16).
-
Relaxation Delay (
): Set to 2.0 seconds.-
Note: While C1 has a directly attached proton (promoting relaxation via NOE), the high signal intensity of the enriched label allows for shorter scans. However, for quantitative integration of anomers, ensure
.
-
-
Spectral Width: 0 – 120 ppm (Carbohydrate region).
Chemical Shift Assignments (D2O)
The following values represent the consensus assignments for D-Cellobiose. The C1-13C label will dominate the spectrum, making the C1
Table 1: Anomeric Carbon Assignments (The Labeled Sites)
| Carbon Position | Anomer | Chemical Shift ( | Intensity (Relative) | Diagnostic Feature |
| C1 (Reducing) | 96.5 | High (~62%) | Downfield shift; | |
| C1 (Reducing) | 92.5 | Med (~38%) | Upfield shift; | |
| C1' (Non-Reducing) | N/A | 102.9 | Low (Natural Abundance) | Stable position; no mutarotation splitting |
Table 2: Complete Backbone Assignments (Natural Abundance)
Note: These signals will be weak compared to the labeled C1. They are provided to distinguish impurities.
| Carbon | Notes | ||
| C4 | 79.4 | 79.4 | Glycosidic Linkage Site (Shifted ~9ppm downfield vs Glucose) |
| C2 | 74.5 | 71.7 | Highly sensitive to C1 anomeric state |
| C3 | 74.7 | 73.0 | |
| C5 | 76.3 | 71.2 | |
| C6 | 61.0 | 61.0 | |
| C2', C3', C4', C5' | ~73 - 77 | ~73 - 77 | Non-reducing ring carbons (clustered) |
| C6' | 61.0 | 61.0 |
Data grounded in Roslund et al. (2008) and BMRB standards.
Verification & Quality Control
Trusting the assignment requires validating the anomeric state. The most robust method for 13C-labeled carbohydrates is measuring the Heteronuclear Coupling Constant (
The Coupling Constant ( ) Rule
The magnitude of the coupling between C1 and H1 depends on the stereochemistry of the proton relative to the ring oxygen lone pairs (Perlin Effect).
-
-Anomer (Equatorial H1): The C-H bond is equatorial.[2]
-
-Anomer (Axial H1): The C-H bond is axial.
Validation Workflow
Figure 2: Workflow for confirming anomeric identity using coupled 13C NMR spectra.
Applications in Research
Understanding these shifts is critical for the following applications:
-
Cellulase Kinetics: By monitoring the intensity of the C1 signals over time, researchers can track the hydrolysis of cellobiose into glucose. The appearance of free glucose C1 signals (
: 92.7 ppm, : 96.6 ppm) will overlap closely, but the disappearance of the C4 signal at 79.4 ppm (characteristic of the disaccharide link) is a secondary confirmation of hydrolysis. -
Metabolic Flux: In microbial fermentation, this compound acts as a tracer. The label's position (reducing end) means that upon hydrolysis, only one glucose molecule retains the label, allowing precise tracking of carbon flow through glycolysis.
References
-
Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
-
Biological Magnetic Resonance D
-
Zhang, W., et al. (2004). Characterization of dissolved organic matter in the Florida Everglades by NMR spectroscopy. Environmental Science & Technology.
Sources
Tracing the Carbon Thread: Metabolic Flux Analysis of D-Cellobiose-1-13C in Microbial Systems
Executive Summary
The metabolic assimilation of cellobiose—the primary disaccharide product of cellulose hydrolysis—represents a critical bottleneck in consolidated bioprocessing (CBP) and lignocellulosic biofuel production. Unlike glucose, cellobiose utilization involves divergent uptake mechanisms (hydrolytic, phosphorolytic, and phosphotransferase systems) that fundamentally alter cellular energetics and carbon distribution.
This technical guide details the application of D-Cellobiose-1-13C as a high-precision metabolic tracer. By labeling the anomeric carbon (C1) of the reducing end, researchers can deconvolute the specific contributions of competing catabolic pathways, quantify the energetic efficiency of substrate uptake, and map the intracellular flux split between glycolysis (EMP) and the Pentose Phosphate Pathway (PPP).
Substrate Biochemistry: The Probe
This compound is a disaccharide isotopomer consisting of two glucose units linked by a
-
Non-Reducing End: Unlabeled (
C). -
Reducing End: Labeled at C1 (
C).
Why this compound?
The asymmetry of the label is the experimental key. In symmetric substrates like [U-13C]glucose, all carbon atoms carry the tracer, making it difficult to distinguish between parallel entry points. In this compound, the fate of the label depends entirely on how the glycosidic bond is cleaved and which glucose moiety (reducing vs. non-reducing) enters the hexose phosphate pool first. This allows for the differentiation of phosphorolytic cleavage (energy-conserving) versus hydrolytic cleavage (ATP-consuming).
Metabolic Bifurcation: Uptake and Primary Catabolism
Microbial systems utilize three distinct mechanisms to internalize and cleave cellobiose. The specific pathway utilized dictates the labeling pattern of the intracellular Glucose-6-Phosphate (G6P) pool.
Pathway A: The Hydrolytic Route (GH1/GH3 -Glucosidase)
-
Mechanism: Extracellular or intracellular hydrolysis by
-glucosidase. -
Reaction:
(labeled). -
Energetics: Both glucose molecules require ATP for phosphorylation by Glucokinase (GK).
-
Flux Implication: The intracellular G6P pool receives an equal mix of labeled and unlabeled carbon, but at a high ATP cost (2 ATP/mol cellobiose).
Pathway B: The Phosphorolytic Route (GH94 Cellobiose Phosphorylase - CBP)
-
Mechanism: Common in anaerobes like Clostridium thermocellum and Ruminococcus. CBP catalyzes the reversible phosphorolysis of the
-1,4 bond using inorganic phosphate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[1] -
Reaction:
.-
Crucial Detail: The non-reducing end becomes G1P (unlabeled). The reducing end (carrying the C1-13C label) is released as free glucose.
-
-
Energetics: G1P converts to G6P via phosphoglucomutase (thermoneutral). Only the free glucose requires ATP. Total cost: 1 ATP/mol cellobiose.
-
Flux Implication: The label enters the free glucose pool exclusively.
Pathway C: The PEP-PTS Route (Phosphotransferase System)[3][4]
-
Mechanism: Common in E. coli (chb operon) and Klebsiella. Concomitant transport and phosphorylation.[2][3]
-
Reaction:
.-
Note: Phosphorylation typically occurs on the C6 of the non-reducing glucosyl unit.
-
-
Cleavage: Phospho-
-glucosidase hydrolyzes the bond: . -
Flux Implication: Similar to CBP, the non-reducing end enters metabolism as a phosphorylated intermediate (G6P), while the labeled reducing end is released as free glucose.
Visualization of Carbon Fate
Figure 1: Divergent metabolic fates of this compound. Note that both CBP and PTS pathways channel the labeled reducing end into the free glucose pool, while the unlabeled non-reducing end enters as a phosphorylated intermediate.
Downstream Flux & Scrambling: EMP vs. PPP
Once the label enters the G6P pool, its distribution in downstream metabolites reveals the flux split between Glycolysis (EMP) and the Pentose Phosphate Pathway (PPP).
The C1 Loss Phenomenon
-
EMP Pathway: The C1 atom of Glucose-6-P becomes the C3 atom of Dihydroxyacetone Phosphate (DHAP) and subsequently the C3 position of Pyruvate .
-
Oxidative PPP: The C1 atom is decarboxylated by 6-phosphogluconate dehydrogenase to form
. The label is lost.
Diagnostic Ratio: By measuring the enrichment of C3-Pyruvate (or C3-Alanine/Lactate) relative to the substrate input, one can calculate the fraction of carbon flux diverted through the PPP.
-
High C3-Pyruvate enrichment
Dominant EMP flux. -
Low C3-Pyruvate enrichment
High PPP flux (oxidative loss).
Quantitative Data Summary
| Metabolite | Carbon Position | Origin (Glucose Carbon) | Pathway | Label Status (from C1-13C) |
| Pyruvate | C3 (Methyl) | C1 or C6 | EMP | Labeled (50% probability via TPI) |
| Pyruvate | C1 (Carboxyl) | C3 or C4 | EMP | Unlabeled |
| CO2 | - | C1 | PPP | Labeled (Lost from biomass) |
| Ribose-5-P | C1 | C2 | PPP | Unlabeled |
| Acetyl-CoA | C2 (Methyl) | C1 or C6 | EMP -> PDH | Labeled |
Technical Protocol: 13C-MFA with Cellobiose
This protocol outlines a self-validating workflow for steady-state 13C-MFA.
Phase 1: Experimental Setup
-
Inoculum Prep: Adapt cells to minimal media with unlabeled cellobiose to eliminate lag phase.
-
Tracer Media: M9 Minimal Media (or equivalent) containing 10 g/L This compound (99% enrichment).
-
Control: Parallel culture with naturally labeled cellobiose to correct for natural isotope abundance.
-
-
Cultivation: Maintain exponential growth. Harvest at
(pseudo-steady state).-
Critical Step: Ensure substrate is not depleted, as starvation alters flux rapidly.
-
Phase 2: Quenching & Extraction
-
Quenching: Rapidly inject 1 mL culture into 5 mL cold methanol (-40°C) to stop metabolism instantly.
-
Separation: Centrifuge at 4°C, 10,000 x g. Retain pellet (protein/glycogen) and supernatant (extracellular metabolites).
-
Hydrolysis (for Proteinogenic Amino Acids): Resuspend pellet in 6M HCl, incubate at 100°C for 24h. Dry under nitrogen.
Phase 3: Derivatization & GC-MS
-
Derivatization: Use TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to derivatize amino acids.
-
Why TBDMS? Produces robust [M-57] fragments (loss of tert-butyl group), preserving the carbon skeleton of the amino acid.
-
-
MS Acquisition: Operate in SIM (Selected Ion Monitoring) mode. Target Alanine (Pyruvate proxy), Serine (3-PG proxy), and Glycine.
Phase 4: Flux Modeling Workflow
Figure 2: Iterative workflow for 13C-MFA. The metabolic model must explicitly account for the distinct entry points of the reducing and non-reducing ends of cellobiose.
References
-
Dissecting cellobiose metabolic pathways. National Institutes of Health (NIH).
-
Cellobiose phosphorylase from Caldicellulosiruptor bescii catalyzes reversible phosphorolysis. National Institutes of Health (NIH).
-
13C-Metabolic Flux Analysis of Microbial and Mammalian Systems. National Institutes of Health (NIH).
-
Engineering Escherichia coli for efficient cellobiose utilization. PubMed.
-
Structure and mechanism of cellobiose phosphorylase. Biochemical Journal.
-
High-resolution 13C metabolic flux analysis protocol. Springer Nature Experiments.
Sources
difference between D-Cellobiose-1-13C and uniformly labeled cellobiose
Executive Summary
For researchers in carbohydrate chemistry, metabolic flux analysis (MFA), and structural biology, the choice between D-Cellobiose-1-13C and Uniformly Labeled (U-13C) Cellobiose is not merely a matter of cost—it is a decision that dictates the resolution, sensitivity, and mechanistic insight of your data.
This guide delineates the physicochemical distinctions, synthesis routes, and specific application windows for each isotopologue. As a Senior Application Scientist, I will guide you through the causality of these choices, ensuring your experimental design is robust and self-validating.
Part 1: Structural & Physical Chemistry[1]
At the atomic level, the difference lies in the distribution of the Carbon-13 isotope (
This compound (Specific Labeling)
-
Definition: The
isotope is incorporated exclusively at the anomeric carbon (C1) of the reducing glucose unit. -
NMR Signature: Provides a single, sharp resonance in 1D
NMR (~92-96 ppm depending on anomer). Crucially, it lacks homonuclear scalar coupling ( ), resulting in simplified spectra (singlets) rather than complex multiplets. -
Mass Spectrometry: Exhibits a mass shift of +1 Da (M+1).
Uniformly Labeled Cellobiose (U-13C)
-
Definition: All 12 carbon atoms in the disaccharide are replaced with
(>99% enrichment). -
NMR Signature: Every carbon is NMR-active. Spectra are dominated by strong one-bond (
Hz) and long-range couplings. This allows for total structural assignment via 2D-INADEQUATE or 3D experiments but suffers from "spectral crowding" in 1D experiments. -
Mass Spectrometry: Exhibits a mass shift of +12 Da (M+12).
Data Summary Table
| Feature | This compound | Uniformly Labeled (U-13C) |
| Isotope Load | Single site (Reducing End C1) | Pan-labeled (12 Carbons) |
| Mass Shift | +1.003 Da | +12.040 Da |
| NMR Coupling | No | Complex |
| Primary Utility | Kinetic Isotope Effects, Cleavage Assays | Solid-State NMR, Global Flux Analysis |
| Synthesis Cost | High (Chemo-enzymatic) | Moderate (Biogenic/Algal) |
Part 2: Synthesis & Production Workflows
Understanding the origin of your material is critical for interpreting background noise in MS data.
Workflow A: Biogenic Production (U-13C)
Uniformly labeled cellobiose is typically derived from the hydrolysis of bacterial cellulose (e.g., from Komagataeibacter xylinus) grown on
-
Advantage:[1][2][3][4] High isotopic purity across all positions.
-
Disadvantage:[3] Cannot selectively label specific positions.
Workflow B: Chemo-Enzymatic Synthesis (1-13C)
To achieve regiospecific labeling at the reducing end, we utilize Cellobiose Phosphorylase (CBP) . This enzyme catalyzes the reversible phosphorolysis of cellobiose.[3] By driving the reaction in the synthetic direction (reverse phosphorolysis), we can position the label precisely.
The Mechanism:
CBP adds a glucosyl residue from
-
Donor: Unlabeled
-D-Glucose-1-P. -
Acceptor: D-Glucose-1-13C (Labeled at C1).
-
Result: The acceptor becomes the reducing end of the new cellobiose molecule, retaining the label at C1.
Figure 1: Chemo-enzymatic synthesis of this compound ensuring regiospecificity.
Part 3: Application Protocols
Protocol 1: Mechanism of Action for Lytic Polysaccharide Monooxygenases (LPMOs)
Objective: Determine if an LPMO oxidizes the C1 or C4 position of cellobiose. Why 1-13C? Using U-13C would split the signal into complex multiplets, making it difficult to detect small chemical shift changes caused by oxidation. 1-13C provides a clean "reporter" signal.
Step-by-Step Methodology:
-
Substrate Prep: Dissolve this compound (5 mM) in 50 mM sodium acetate buffer (pH 6.0).
-
Enzyme Initiation: Add LPMO (1 µM) and Ascorbic Acid (1 mM) as the electron donor.
-
Incubation: Incubate at 40°C for 30-60 minutes.
-
Quenching: Heat inactivation (95°C, 5 min) or filtration (10 kDa cutoff).
-
NMR Analysis:
-
Acquire 1D
NMR (proton-decoupled). -
Result Validation: If C1 is oxidized to gluconic acid/lactone, the C1 signal shifts significantly (from ~96 ppm to ~175 ppm for the acid).
-
Control: A lack of shift at C1 implies either no activity or C4 oxidation (which would require C4-labeled cellobiose to verify).
-
Protocol 2: Solid-State NMR for Cellulose Crystallinity
Objective: Assign carbon positions in a crystalline cellulose/cellobiose lattice to determine polymorphs (I
Step-by-Step Methodology:
-
Sample Prep: Recrystallize U-13C Cellobiose into the desired polymorph (e.g., from ethanol/water).
-
Packing: Pack ~10-20 mg into a 3.2 mm MAS (Magic Angle Spinning) rotor.
-
Spectroscopy (2D 13C-13C DARR):
-
Spinning: 10-15 kHz.
-
Mixing Time: Set to 50ms (for intramolecular correlations) and 500ms (for intermolecular packing contacts).
-
Acquisition: The U-13C enrichment provides a signal enhancement of ~100x compared to natural abundance.
-
-
Analysis:
-
Trace the diagonal peaks (C1-C1, C2-C2) to off-diagonal cross-peaks (C1-C2).
-
Self-Validation: The connectivity must follow the glucose topology (C1 connects to C2, not C5). Any break in connectivity indicates a structural anomaly or impurity.
-
Part 4: Decision Matrix (The "Why")
Use this logic flow to select the correct isotope for your study.
Figure 2: Decision matrix for selecting cellobiose isotopologues.
References
-
Zhang, Y. H. P., Hong, J., & Ye, X. (2009).[5] Cellulase Assays. Methods in Molecular Biology. Source:
-
Ubiparip, Z., et al. (2020). Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose. Applied Microbiology and Biotechnology. Source:
-
Kono, H., et al. (2004). 13C NMR assignments of regenerated cellulose from solid-state 2D NMR spectroscopy. Source:
-
Young, J. D. (2014).[1] 13C metabolic flux analysis of recombinant expression hosts. Current Opinion in Biotechnology. Source:
-
Nestor, G., et al. (2017). Production of 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. Biotechnology for Biofuels. Source:
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Defined synthesis of cellotriose by cellobiose phosphorylase mutant [biblio.ugent.be]
- 3. Cellobiose phosphorylase from Caldicellulosiruptor bescii catalyzes reversible phosphorolysis via different kinetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Precision Tracing of Cellulolytic Metabolism: The Strategic Advantage of D-Cellobiose-1-13C in Metabolic Flux Analysis
[1]
Executive Summary
In the bio-manufacturing and pharmaceutical sectors, the optimization of cellulolytic organisms (e.g., Clostridium thermocellum, Neurospora crassa) is pivotal for next-generation biofuels and natural product synthesis. The complexity of disaccharide metabolism—specifically the bifurcation between hydrolytic and phosphorolytic cleavage—presents a significant analytical challenge.
This compound (labeled at the C1 position of the reducing end) serves as a high-fidelity tracer that resolves these metabolic ambiguities. Unlike uniformly labeled substrates, this position-specific isotopomer provides the distinct mass isotopomer distribution (MID) data required to quantify the oxidative Pentose Phosphate Pathway (oxPPP) flux, resolve ATP-efficient pathways, and validate stoichiometric models of cofactor balancing. This guide details the mechanistic advantages, experimental protocols, and data interpretation frameworks for deploying this compound in rigorous 13C-Metabolic Flux Analysis (13C-MFA).
The Mechanistic Challenge: Hydrolysis vs. Phosphorolysis
To understand the utility of this compound, one must first define the metabolic "black box" it illuminates. Cellulolytic organisms utilize cellobiose via two distinct thermodynamic routes:
-
Hydrolytic Cleavage (β-Glucosidase - BGL):
-
Cost: Requires ATP to phosphorylate both glucose molecules (via Hexokinase) to enter glycolysis.
-
Net ATP: -2 ATP per cellobiose entering G6P pool.
-
-
Phosphorolytic Cleavage (Cellobiose Phosphorylase - CBP):
[1][2]-
Advantage: G1P enters glycolysis via phosphoglucomutase (no ATP cost). Only the free glucose requires phosphorylation.
-
Net ATP: -1 ATP per cellobiose entering G6P pool.
-
The Analytical Problem: Standard metabolite concentration measurements cannot distinguish which pathway is dominant. Both pathways ultimately feed the Glucose-6-Phosphate (G6P) pool. However, the ATP yield difference (100% increase in activation efficiency for phosphorolysis) drastically alters the metabolic flux distribution and growth kinetics.
The Solution: this compound Tracing
The Tracer Architecture
Compound: this compound Label Position: C1 Carbon of the reducing end glucose moiety.[3] Purity Requirement: >99 atom % 13C.
Advantage 1: Precise Quantification of the Pentose Phosphate Pathway (PPP)
The C1 label is the "sacrificial" carbon in the oxidative branch of the PPP.
-
Mechanism: When [1-13C]G6P enters the oxPPP (via G6P Dehydrogenase), the C1 carbon is decarboxylated and released as
. -
Signal: The resulting Ribulose-5-Phosphate is unlabeled.
-
Contrast: If the carbon flows through Glycolysis (EMP pathway), the C1 label is retained and appears in the C3 position of Pyruvate.
-
Result: The ratio of labeled to unlabeled metabolites downstream allows for the precise calculation of the split ratio between Glycolysis (energy) and PPP (biosynthesis/NADPH). This is critical for engineering strains for high-yield production where NADPH is the limiting cofactor.
Advantage 2: Resolving Intracellular vs. Extracellular Metabolism
In many industrial strains, cellobiose hydrolysis can occur extracellularly (via secreted
-
Extracellular Hydrolysis: The cell effectively sees a pool of [1-13C]Glucose and [Unlabeled]Glucose. Uptake kinetics follow standard glucose transport models.
-
Intracellular Metabolism: The cell takes up the intact this compound. The label remains protected in the disaccharide form until internal cleavage.
-
Differentiation: By comparing the labeling patterns of intracellular intermediates against a control fed with a mixed glucose pool (1:1 labeled:unlabeled), researchers can mathematically isolate the transport efficiency of the cellodextrin transporters.
Visualization: The Fate of the C1 Label
The following diagram illustrates the metabolic fate of this compound, highlighting how the C1 label (Red) traces through the competing pathways.
Figure 1: Metabolic fate map of this compound. Note the loss of the C1 label as CO2 in the PPP pathway versus retention in the EMP pathway.
Technical Protocol: The Tracer-to-Flux Workflow
This protocol is designed for a self-validating 13C-MFA experiment using GC-MS.
Phase 1: Experimental Design & Cultivation
Objective: Achieve metabolic and isotopic steady state.
-
Medium Preparation:
-
Prepare a chemically defined medium (e.g., MTC medium for Clostridium).
-
Substrate: Use this compound as the sole carbon source (typically 5-10 g/L).
-
Control: Run a parallel culture with naturally labeled cellobiose to establish mass spectrometry baselines.
-
-
Inoculation: Use a low inoculum volume (1-2% v/v) from a pre-culture grown on labeled substrate (if possible) or perform a "wash-in" period.
-
Sampling: Harvest cells during the mid-exponential phase. Ensure the optical density (OD) is constant (metabolic steady state).
Phase 2: Quenching & Extraction
Objective: Halt metabolism instantly to preserve intracellular metabolite pools.
-
Quenching: Rapidly syringe 10 mL of culture into 40 mL of pre-chilled (-40°C) 60% methanol solution.
-
Centrifugation: Centrifuge at -20°C, 4000xg for 5 mins. Discard supernatant.
-
Extraction: Resuspend pellet in boiling ethanol (75%) or acidic acetonitrile to extract polar metabolites.
-
Lyophilization: Freeze-dry the extract to remove solvents.
Phase 3: Derivatization & GC-MS Analysis
Objective: Volatilize metabolites for mass spectral analysis.
-
Methoximation: Add 50 µL methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 mins. (Protects keto groups and stabilizes ring opens).
-
Silylation: Add 50 µL MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 mins.
-
GC-MS Run: Inject 1 µL into a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5977B). Use a DB-5MS column.
-
Data Acquisition: Monitor Selected Ion Monitoring (SIM) channels for key fragments:
-
Alanine (m/z 218, 232): Proxy for Pyruvate.
-
Glycine (m/z 218, 248): Proxy for 3-PGA/Serine.
-
Valine (m/z 260, 288): Proxy for Pyruvate/Acetyl-CoA.
-
Phase 4: Flux Estimation (Modeling)
Objective: Convert Mass Isotopomer Distributions (MIDs) into flux values.
-
Data Correction: Correct raw MS data for natural isotope abundance (C, H, N, O, Si, S) using software like IsoCor or Dimspy.
-
Metabolic Modeling: Construct a stoichiometric model including:
-
Cellobiose uptake (CBP and BGL reactions).
-
EMP, PPP, TCA cycle, and Anaplerotic reactions.
-
Biomass synthesis equations.
-
-
Fitting: Use 13C-MFA software (e.g., INCA, 13CFLUX2) to minimize the variance between simulated and measured MIDs.
-
Self-Validation Check: The Chi-square (
) test must fall within the 95% confidence interval. If not, the metabolic network topology is incorrect (e.g., missing pathway).
-
Data Presentation & Interpretation
To interpret the results effectively, summarize the Mass Isotopomer Distributions (MIDs) as follows. This table highlights the expected patterns for this compound usage.
| Metabolite Fragment | Fragment Origin | Expected Pattern (High EMP Flux) | Expected Pattern (High PPP Flux) | Interpretation |
| Alanine (m/z 260) | Pyruvate (C1-C2-C3) | High M+1 abundance | Low M+1 abundance | M+1 indicates retention of C1 label (EMP). M+0 indicates loss of C1 as CO2 (PPP). |
| Lactate (m/z 233) | Pyruvate (C1-C2-C3) | High M+1 abundance | Low M+1 abundance | Confirms Alanine data; validates lack of label scrambling. |
| Ribose-5-P (RNA) | Pentose Pool | Predominantly M+0 | Predominantly M+0 | In oxPPP, C1 is lost, yielding unlabeled R5P. In non-oxPPP (Transketolase), scrambling occurs. |
Key Insight: A high ratio of unlabeled Alanine/Lactate relative to the input substrate labeling indicates significant flux through the Oxidative Pentose Phosphate Pathway.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology and Biotechnology. Link
-
Zhang, Y. H. P., & Lynd, L. R. (2005). Cellulose utilization by Clostridium thermocellum: Bioenergetics and hydrolysis product assimilation.[4] Proceedings of the National Academy of Sciences. Link
-
Niedenführ, S., et al. (2016). How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics. Current Opinion in Biotechnology. Link
-
Zhou, J., et al. (2013). 13C-Metabolic flux analysis reveals the effect of lignin-derived inhibitors on Clostridium acetobutylicum metabolism. Biotechnology for Biofuels. Link
-
BenchChem. (2025).[5] D-(+)-Cellobiose-1-13C Technical Data and Applications. BenchChem Product Resources. Link(Note: Representative link for compound sourcing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Structural dissection of the reaction mechanism of cellobiose phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins and Cellobiose in Cell Extracts of Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Stability Dynamics of D-Cellobiose-1-13C in Aqueous Buffers: A Technical Guide
Executive Summary
This technical guide addresses the stability profile of D-Cellobiose-1-13C in aqueous buffer systems. For researchers utilizing this isotopologue for metabolic flux analysis, NMR standards, or cellulase activity assays, distinguishing between mutarotation (a physical equilibration) and hydrolysis (chemical degradation) is critical.
Key Takeaway: this compound is chemically stable in neutral aqueous buffers (pH 4.0–8.0) at moderate temperatures.[1][2][3] However, upon dissolution, the
Part 1: The Physicochemical Profile
The Anomeric Center and Mutarotation
The
-
The "False Positive" of Degradation: In
C-NMR, a freshly prepared solution may show a single dominant peak for C1. Over time (minutes to hours), a second peak will appear and grow until equilibrium is reached (approx. 36% / 64% ). -
Kinetics: In pure water, this process is slow (
at 25°C). In phosphate buffers, the process is catalyzed and occurs significantly faster [1].
Chemical Hydrolysis (True Degradation)
True degradation involves the cleavage of the
-
Acid Hydrolysis: Significant below pH 3.0 at elevated temperatures (>50°C).
-
Alkaline Degradation: Above pH 9.0, the "peeling reaction" can degrade the reducing end, compromising the
C label integrity. -
Enzymatic Hydrolysis: Contamination with
-glucosidase (cellobiase) will rapidly degrade the standard.
Part 2: Stability Data & Thresholds
The following table summarizes the stability zones for this compound based on buffer conditions.
| Parameter | Condition | Stability Status | Kinetic Outcome |
| pH | < 3.0 | Unstable | Acid-catalyzed hydrolysis of glycosidic bond. |
| 4.0 – 8.0 | Stable | Negligible hydrolysis. Mutarotation occurs.[3][4][5] | |
| > 9.0 | Risk | Alkaline peeling/isomerization of reducing end. | |
| Buffer Type | Phosphate | Stable | Catalyzes mutarotation (reaches equilibrium faster). |
| Acetate/Citrate | Stable | Slower mutarotation; ideal for cellulase assays. | |
| Temperature | 4°C | Stable | Shelf-life > 1 month (if sterile). |
| 25°C | Stable | Stable for days; microbial growth is main risk. | |
| > 60°C | Risk | Thermal degradation risk increases, esp. at low pH. |
Part 3: Experimental Protocols
Preparation and Sterilization Workflow
Rationale: Aqueous sugar solutions are growth media for bacteria. Autoclaving can induce caramelization or Maillard reactions if trace amines are present. Cold filtration is the required sterilization method.
Step-by-Step Protocol:
-
Weighing: Weigh this compound into a sterile, endotoxin-free vial.
-
Dissolution: Dissolve in HPLC-grade water or pre-prepared buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Vortex until clear.
-
Equilibration (Critical for NMR): Allow solution to stand at room temperature for 4 hours (or 1 hour if using Phosphate buffer) to reach anomeric equilibrium before initial calibration.
-
Sterilization: Pass solution through a 0.22
m PVDF or PES syringe filter into a sterile storage vessel. -
Aliquot & Store: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Self-Validating Analytical Check (NMR)
To verify the integrity of the standard, use the following NMR logic.
-
Instrument: 500 MHz (or higher) NMR.
-
Nucleus:
C (decoupled).[6] -
Solvent: D
O. -
Validation Logic:
-
Pass: Two dominant peaks in the anomeric region (~92-96 ppm range) representing Cellobiose-
and Cellobiose- . -
Fail (Hydrolysis): Appearance of distinct glucose signals (shifted from cellobiose peaks).
-
Fail (Contamination): Broadening of lines or lactate signals (microbial fermentation).
-
Part 4: Visualization of Dynamics
Degradation vs. Equilibration Pathways
This diagram illustrates the difference between the physical change (safe) and chemical breakdown (failure).
Caption: Figure 1. Kinetic pathways of this compound. Green nodes represent the stable equilibrium state; red nodes indicate irreversible chemical degradation.
Preparation Workflow
Standardized workflow to ensure sterility and concentration accuracy.
Caption: Figure 2. Recommended preparation workflow. The equilibration step is essential for consistent analytical baselines.
References
-
Kinetics of Mutarotation: Pigman, W., & Isbell, H. S. (1968). Mutarotation of Sugars in Solution: Part I. Advances in Carbohydrate Chemistry.
-
Cellobiose Hydrolysis: Wolfenden, R., et al. (1998). Spontaneous Hydrolysis of Glycosides. Journal of the American Chemical Society.
-
NMR of Anomers: Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C chemical shifts of D-cellobiose. Carbohydrate Research.
-
Isotope Stability: Cambridge Isotope Laboratories. Stability of Stable Isotopes.
Sources
- 1. reddit.com [reddit.com]
- 2. Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins and Cellobiose in Cell Extracts of Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Strategic Identification of Anomeric Carbon Signals in D-Cellobiose-1-13C Spectra
Executive Summary
This technical guide details the methodology for the unambiguous assignment of anomeric carbon signals in D-Cellobiose-1-13C using Nuclear Magnetic Resonance (NMR) spectroscopy. D-Cellobiose, a disaccharide of glucose linked via a
This document outlines a self-validating protocol relying on isotopic intensity discrimination , chemical shift topology , and heteronuclear coupling constants (
Structural Context & The Anomeric Anomaly
To interpret the spectra correctly, one must first understand the structural dynamics of D-Cellobiose in solution.
The Dual Anomeric Centers
Cellobiose contains two anomeric carbons, but they behave differently:
-
The Reducing End (C1): This carbon is free to undergo mutarotation. In aqueous solution (
), the hemiacetal ring opens and re-closes, establishing an equilibrium between the -anomer (axial -OH) and the -anomer (equatorial -OH). -
The Non-Reducing End (C1'): This carbon is locked in a
-configuration by the glycosidic bond. It does not mutarotate.
The 1-13C Enrichment Advantage
The "1-13C" label is specific to the reducing end. This creates a massive intensity disparity:
-
C1 Signals (
and ): Enriched to >99% . These signals will dominate the spectrum, appearing 50–100x more intense than non-labeled carbons. -
C1' Signal (Glycosidic): Remains at natural abundance (~1.1%).
Causality in Analysis: This intensity difference is the primary filter. Any low-intensity anomeric signal (~102-104 ppm) can be immediately assigned to the non-reducing C1' or an impurity, while the high-intensity signals belong to the labeled C1 mutarotation pair.
Experimental Protocol
Sample Preparation
-
Solvent: Deuterium Oxide (
, 99.9% D).-
Reasoning:
mimics the physiological environment and facilitates rapid mutarotation equilibrium, ensuring both and signals are stable and visible. DMSO- may slow mutarotation kinetics, complicating quantification.
-
-
Reference Standard: TSP (trimethylsilylpropanoic acid) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm.
-
Constraint: Avoid internal glucose references as they will overlap with the analyte.
-
Acquisition Parameters (13C NMR)
Two distinct experiments are required for full validation:
| Parameter | Experiment A: Proton-Decoupled (Standard) | Experiment B: Gated Decoupled (Coupled) |
| Objective | Chemical Shift ( | Coupling Constant ( |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | zgig (Inverse gated) or Gated Decoupling |
| Relaxation Delay ( | > 5 | Standard (2–5s) |
| Spectral Width | 0 – 220 ppm | 0 – 220 ppm |
| Result | Singlets (Sharp peaks) | Doublets (Split by |
Technical Insight: Experiment B is critical. In standard decoupled spectra, the
Data Analysis & Signal Assignment[2][3][4][5][6][7]
Step 1: Intensity Filtering
Upon processing the decoupled spectrum (Experiment A), identify the anomeric region (90–105 ppm).
-
Observation: Two massive peaks and one tiny peak (potentially invisible depending on S/N ratio).
-
Action: Discard the weak signal at ~102.5 ppm from the "labeled" analysis. This is the non-reducing C1'. Focus on the two dominant peaks.
Step 2: Chemical Shift Assignment
In D-glucose derivatives, the orientation of the anomeric hydroxyl group influences the magnetic shielding of the carbon nucleus.
- -Anomer (Equatorial -OH): The C1 resonance is typically downfield (higher ppm).
- -Anomer (Axial -OH): The C1 resonance is typically upfield (lower ppm).
Table 1: Characteristic Chemical Shifts in D-Cellobiose (
| Carbon ID | Configuration | Approx. Shift ( | Relative Intensity (Equilibrium) |
| C1 (Reducing) | 96.5 | High (~65%) | |
| C1 (Reducing) | 92.4 | Medium (~35%) | |
| C1' (Glycosidic) | 102.4 | Trace (Natural Abundance) |
Step 3: Validation via Coupling Constants ( )
Chemical shifts can drift with temperature or pH. The heteronuclear coupling constant is a geometric absolute dependent on the torsion angle (Karplus relationship) and the Perlin effect.
- -Anomer: The H1 proton is equatorial.[1] The C-H bond is gauche to the ring oxygen lone pairs. This results in a larger coupling constant.
- -Anomer: The H1 proton is axial.[1] The C-H bond is anti-periplanar to one ring oxygen lone pair. This results in a smaller coupling constant.
Validation Rule:
-
If
[2] -
If
Visualization of Analytical Logic
Workflow for Signal Identification
The following diagram illustrates the experimental decision matrix for assigning the signals.
Figure 1: Decision tree for assigning C1 anomers based on intensity, shift, and coupling constants.
Mutarotation Pathway
Understanding the equilibrium is vital for explaining the presence of two labeled signals.
Figure 2: The mutarotation equilibrium of Cellobiose in aqueous solution.
Advanced Verification: 2D HSQC
For complex mixtures where 1D overlap is suspected, a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment provides the ultimate resolution.
-
Direct Correlation: The enriched C1 carbons will show strong correlations to their attached H1 protons.
-
Proton Shifts:
-
H1
: ~5.22 ppm (Doublet, Hz). -
H1
: ~4.66 ppm (Doublet, Hz).
-
-
Logic: The H1
is axial-axial coupled to H2, leading to a large (~8 Hz). The H1 is equatorial-axial coupled, leading to a small (~3.8 Hz). Correlating these proton splittings to the carbon signals confirms the assignment.
References
-
Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research.
-
Wishart, D. S., et al. (2016). HMDB: the Human Metabolome Database (Cellobiose Entry). Nucleic Acids Research.
- Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance. (Foundational text on HSQC/Coupling techniques).
-
Reich, H. J. (2024). Structure Determination Using NMR: Carbohydrates. University of Wisconsin-Madison Chemistry.
Sources
Mechanistic Elucidation of Lignocellulosic Conversion: The Application of D-Cellobiose-1-13C
Topic: Content Type: Technical Whitepaper Audience: Senior Researchers, Enzymologists, and Metabolic Engineers
Executive Summary
The recalcitrance of lignocellulosic biomass remains the primary thermodynamic barrier to cost-effective bioeconomy applications. Overcoming this requires precise molecular insights into the catalytic mechanisms of glycoside hydrolases (GHs) and lytic polysaccharide monooxygenases (LPMOs).[1] D-Cellobiose-1-13C, a cellodextrin dimer isotopically labeled at the anomeric carbon of the reducing end, serves as a high-fidelity molecular spy. This guide delineates its critical role in resolving enzymatic stereochemistry, quantifying oxidative cleavage regioselectivity, and mapping metabolic flux in engineered microbial chassis.
The Chemical Probe: this compound
In biomass research, standard colorimetric assays (e.g., DNS, BCA) quantify total reducing sugars but fail to distinguish between specific hydrolysis products or mechanistic pathways. This compound bridges this gap by providing a nuclear magnetic resonance (NMR)-active handle at the exact site of glycosidic bond cleavage or oxidation.
Key Physicochemical Properties[2]
-
Structure:
-D-Glucopyranosyl-(1 4)-D-[1-13C]glucopyranose. -
Isotopic Enrichment: Typically
at C1 position. -
NMR Sensitivity: The 13C label enhances signal-to-noise ratio (SNR) by factor of
100-fold compared to natural abundance (1.1%), allowing real-time monitoring of reaction kinetics in complex, heterogeneous mixtures.
Elucidating Glycoside Hydrolase Stereochemistry[3]
A critical classification for cellulases is their stereochemical outcome: Retention vs. Inversion . This distinction dictates the enzyme's mechanism (double-displacement vs. single-displacement) and influences product inhibition profiles.
The Mechanistic Logic
When a cellulase hydrolyzes the
-
Retaining Enzymes (e.g., Cel7A/CBHI): The product is
-D-[1-13C]glucose. -
Inverting Enzymes (e.g., Cel6A/CBHII, GH45): The product is
-D-[1-13C]glucose.
By monitoring the C1 chemical shift via 1H-13C HSQC or 1D 13C-NMR, researchers can determine the initial anomer formed before mutarotation equilibrates the mixture.
Visualization: Stereochemical Pathways
The following diagram illustrates the divergence in reaction coordinates distinguishable by 13C-NMR.
Figure 1: Stereochemical tracking of cellulase hydrolysis. The 13C label allows differentiation of the initial alpha or beta anomer product.
The Oxidative Frontier: LPMO Regioselectivity
Lytic Polysaccharide Monooxygenases (LPMOs) have revolutionized biomass processing by oxidatively cleaving crystalline cellulose. However, determining whether an LPMO oxidizes the C1 or C4 carbon is analytically challenging due to the instability of the products.
The 13C Advantage
Using this compound (or cellooligosaccharides derived from it), researchers can distinguish oxidation patterns based on chemical shift perturbations:
-
C1-Oxidation: The 13C label at C1 is directly oxidized, shifting its resonance significantly downfield (to
175-180 ppm for aldonic acids/lactones). -
C4-Oxidation: The 13C label at C1 remains in the reducing end configuration (
92-96 ppm), while the non-labeled C4 is oxidized (detected via MS or secondary NMR couplings).
| Oxidation Type | Target Carbon | Product Species | 13C-NMR Signature (C1 Label) |
| C1-Oxidation | Reducing End | Gluconic Acid / Lactone | Shift: |
| C4-Oxidation | Non-Reducing End | 4-Keto-Glucose / Gem-diol | No Shift: |
Experimental Protocol: Real-Time NMR Hydrolysis Assay
This protocol describes a self-validating workflow to determine the stereochemistry of a novel cellulase using this compound.
Phase 1: Sample Preparation
-
Buffer Preparation: Prepare 50 mM Sodium Acetate buffer (pH 5.0) in
.-
Why D2O? To provide a deuterium lock signal for the NMR spectrometer and minimize the solvent suppression water peak which can obscure anomeric signals.
-
-
Substrate Solution: Dissolve this compound to a final concentration of 10 mM.
-
Internal Standard: Add 1 mM TSP (Trimethylsilylpropanoic acid) for chemical shift referencing (
0.0 ppm).
Phase 2: Enzymatic Reaction (In-Magnet)
-
Baseline Scan: Acquire a 1H-13C HSQC spectrum of the substrate without enzyme.
-
Validation: Confirm doublet for
-anomer of cellobiose at ppm.
-
-
Enzyme Injection: Inject the purified cellulase (e.g., 0.5
M final conc) directly into the NMR tube. Mix by inversion. -
Kinetic Acquisition: Immediately start a series of rapid 1D 13C or HSQC spectra (e.g., every 2 minutes for 60 minutes).
-
Temperature: Maintain at 25°C or 37°C (enzyme dependent).
-
Phase 3: Data Analysis
-
Signal Integration: Integrate peaks at:
-
92.9 ppm (
-glucose C1) -
96.6 ppm (
-glucose C1)
-
92.9 ppm (
-
Ratio Calculation: Plot the ratio of
over time.-
Interpretation: An initial surge in the
-peak indicates an Inverting mechanism. An initial surge in the -peak indicates a Retaining mechanism.
-
Metabolic Flux Analysis (In Vivo Application)
Beyond enzymology, this compound is vital for engineering yeast (S. cerevisiae) or bacteria (C. thermocellum) for consolidated bioprocessing (CBP).
The Transport Dilemma
Does the microbe hydrolyze cellobiose extracellularly (via secreted
-
Extracellular Hydrolysis: Cellobiose
Glucose (outside) Glucose uptake. (Energetically inefficient). -
Intracellular Phosphorolysis: Cellobiose uptake (via CDT-1)
Phosphorolysis (via CBP). (Saves 1 ATP per glucose).
By feeding this compound, researchers can track the intracellular pool of metabolites. If hydrolysis is intracellular via phosphorylase, the label appears in Glucose-1-Phosphate distinctively, which can be resolved by LC-MS/MS or 31P-NMR coupled with 13C-tracing.
Figure 2: Tracking metabolic fate. 13C-labeling distinguishes between extracellular hydrolysis and intracellular phosphorolysis (the G1P pathway).
References
-
Withers, S. G. (2001). Mechanisms of glycosyl transferases and hydrolases. Carbohydrate Research. Link
-
Horn, S. J., et al. (2012). Costs and benefits of processivity in enzymatic hydrolysis of recalcitrant polysaccharides. Proceedings of the National Academy of Sciences. Link
-
Bissaro, B., & Eijsink, V. G. (2023). Oxidative Power: Tools for Assessing LPMO Activity on Cellulose. Methods in Molecular Biology. Link
-
Ha, S. J., et al. (2011). Engineered Saccharomyces cerevisiae capable of simultaneous cellobiose and xylose fermentation. Proceedings of the National Academy of Sciences. Link
-
Zhang, Y. H., & Lynd, L. R. (2004). Kinetics and relative importance of phosphorolytic and hydrolytic cleavage of cellodextrins and cellobiose in Cellulomonas fimi. Applied and Environmental Microbiology. Link
Sources
Technical Guide: Solubility & NMR Profiling of D-Cellobiose-1-13C in DMSO-d6
The following technical guide details the solubility, handling, and NMR acquisition protocols for D-Cellobiose-1-13C in DMSO-d6 . This document is structured for researchers requiring high-fidelity structural data and strictly adheres to the "Senior Application Scientist" persona, prioritizing experimental rigor and causal explanation.
Executive Summary
This compound (Glucose-β(1→4)-Glucose labeled at the reducing end anomeric carbon) is a critical isotopomer for metabolic flux analysis and structural glycobiology.[1] While D2O is the ubiquitous solvent for carbohydrates, it obliterates hydroxyl proton signals due to rapid chemical exchange.
DMSO-d6 (Dimethyl sulfoxide-d6) is the superior solvent choice when the research objective involves:
-
Conformational Analysis: Direct observation of hydrogen bonding networks via hydroxyl proton scalar coupling (
).[1] -
Anomeric Resolution: Distinct separation of
and anomers at the C1 position without water interference. -
Metabolic Tracking: Utilizing the enhanced sensitivity of the 1-13C label to trace enzymatic hydrolysis or glycosylation in non-aqueous environments.[1]
This guide provides a validated protocol for solubilizing this compound in DMSO-d6 to ensure maximum signal-to-noise (S/N) ratio while preserving the integrity of this high-value isotope.
Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7][8]
Solubility Data
D-Cellobiose is a disaccharide with strong intermolecular hydrogen bonding in its crystalline state.[1] Breaking this lattice requires a solvent capable of disrupting these bonds.[1]
| Solvent | Solubility Limit (Approx.) | Viscosity ( | Key Advantage | Key Disadvantage |
| D₂O | > 100 mg/mL | 1.09 mPa[1]·s | High solubility, sharp lines | Loss of OH signals (exchange) |
| DMSO-d6 | ~20–50 mg/mL | 2.00 mPa[1]·s | OH signals visible | High viscosity (line broadening) |
| Pyridine-d5 | Moderate | 0.88 mPa[1]·s | Temperature studies | Toxicity, offensive odor |
Expert Insight: While cellobiose is less soluble in DMSO than in water, it easily achieves concentrations required for 13C-NMR (20–30 mg in 0.6 mL is standard).[1] The critical factor in DMSO is not the saturation limit, but the viscosity . Exceeding 50 mg/mL in DMSO-d6 significantly increases solution viscosity, leading to slower molecular tumbling (
The 1-13C Isotope Effect
The substitution of
Experimental Protocol: Sample Preparation
Objective: Prepare a 600 µL NMR sample of this compound in DMSO-d6 that is free of atmospheric water and particulate matter.
Materials
-
Analyte: 10–20 mg this compound.[1]
-
Solvent: DMSO-d6 (99.9% D) in single-use ampoules.[1]
-
Vessel: 1.5 mL microcentrifuge tube or glass vial.
-
NMR Tube: 5 mm high-precision tube (e.g., Wilmad 535-PP).[1]
Step-by-Step Workflow
Step 1: Weighing (The "Secondary Vial" Method) Never weigh directly into the NMR tube.[1] Static charge can cause the powder to cling to the tube walls, outside the coil's active volume.
-
Tare a clean glass vial.[1]
-
Weigh 15 mg of this compound.
Step 2: Dissolution
-
Add 0.6 mL of fresh DMSO-d6 to the vial.
-
Vortex vigorously for 30 seconds.
-
Observation: The solution may appear cloudy initially.[1]
-
Sonication: Sonicate for 5–10 minutes at ambient temperature. The solution must be optically clear.
-
Note: If stubborn particulates remain, gently warm the vial (max 40°C) in a water bath. Avoid high heat to prevent degradation.[1]
-
Step 3: Transfer
-
Use a clean glass Pasteur pipette to transfer the solution to the NMR tube.[1]
-
Filtration (Optional but Recommended): If the spectrum requires high resolution, filter the solution through a small plug of glass wool inside the pipette to remove dust.
Step 4: Equilibration
Cellobiose undergoes mutarotation (interconversion between
Visualization: Sample Preparation Workflow
Caption: Optimized workflow for handling high-value 13C-labeled carbohydrates in hygroscopic solvents.
NMR Acquisition & Analysis
Chemical Shift Referencing
-
Residual Solvent Peak: DMSO-d5 (quintet) appears at 2.50 ppm (1H) and 39.5 ppm (13C).[1] Use this as your internal reference.
-
Water Peak: Variable, typically around 3.33 ppm .[1] If this peak is broad or integrates high, your DMSO is "wet," and OH signals will be compromised.[1]
What to Expect: The 1-13C Signature
Because the sample is enriched at C1:
-
1D Proton Spectrum: The anomeric proton (H1) will appear as a doublet of doublets (dd) rather than a simple doublet.
-
1D Carbon Spectrum: The C1 signal will be massive compared to C2–C6.[1]
Decision Logic: Solvent Selection
Caption: Decision matrix for selecting between D2O and DMSO-d6 based on analytical requirements.
Troubleshooting & Quality Control
| Symptom | Cause | Corrective Action |
| Broad OH signals | Wet DMSO-d6 | Use a fresh ampoule or add activated 4Å molecular sieves directly to the tube (wait 12h).[1] |
| H1 Signal Split widely | 13C Coupling | This is normal for 1-13C labeled compounds ( |
| Precipitation | Saturation | Gently warm to 40°C. If persistent, dilute with 100 µL more DMSO-d6.[1] |
| Double Peaks | Mutarotation | Cellobiose exists as |
References
-
MedChemExpress. D-(+)-Cellobiose Product Protocol & Solubility. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10712, Cellobiose.[1] Retrieved from [1]
-
Synthose. this compound Product Specifications. Retrieved from [1]
-
Iowa State University. NMR Sample Preparation Guide. Retrieved from
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.[1] (Standard reference for chemical shifts).
Sources
Methodological & Application
Application Note: High-Resolution 13C Metabolic Flux Analysis of Cellulolytic Pathways Using D-Cellobiose-1-13C
Abstract
This application note details a rigorous protocol for 13C-Metabolic Flux Analysis (13C-MFA) utilizing D-Cellobiose-1-13C as a tracer. Unlike generic glucose tracers, this compound is specifically engineered to resolve the bifurcation between hydrolytic (
Part 1: Experimental Design & Tracer Logic
The Tracer Advantage: Why this compound?
Standard [U-13C]Cellobiose dilutes the isotopic signal across all carbon atoms, making it difficult to distinguish between pathway entry points. This compound (labeled solely at the C1 position of the reducing end glucose) provides a distinct "positional fingerprint."
The Mechanistic Bifurcation
Cellobiose (Glc-
-
Hydrolysis (
-Glucosidase/BGL):-
Reaction:
-
Fate of Label: The disaccharide splits into two free glucose molecules.[1] One is [1-13C]Glucose; the other is unlabeled.
-
Result: The cytosolic glucose pool effectively sees a 50:50 mixture of [1-13C] and [U-12C] tracer.
-
-
Phosphorolysis (Cellobiose Phosphorylase/CBP):
-
Reaction:
-
Fate of Label: CBP cleaves the non-reducing end to form G1P.
-
Non-reducing end (Unlabeled)
G1P (Unlabeled) -
Reducing end (Labeled C1)
Glucose (Labeled [1-13C])
-
-
Result: This creates a metabolic channeling effect where the G1P pool is initially unlabeled, while the free glucose pool is labeled. This asymmetry allows the flux model to mathematically resolve the ratio of CBP vs. BGL activity.
-
Pathway Visualization
The following diagram illustrates the atom mapping logic essential for constructing the metabolic model.
Caption: Atom mapping divergence. CBP yields distinct labeled/unlabeled pools, whereas BGL yields a mixed glucose pool.
Part 2: Detailed Protocol
Media Preparation & Culture Conditions
Objective: Achieve metabolic steady-state where intracellular isotopic enrichment is constant.
-
Minimal Medium: Use M9 or a defined organism-specific minimal medium. Crucial: Eliminate all undefined carbon sources (yeast extract, peptone) as these introduce unlabeled amino acids that skew mass isotopomer distributions (MIDs).
-
Tracer Preparation:
-
Prepare a 20% (w/v) stock solution of this compound (e.g., Omicron Biochemicals or Sigma).
-
Cost-Saving Strategy: For steady-state MFA, a mixture of 20% [1-13C]Cellobiose and 80% Unlabeled Cellobiose is often sufficient and cost-effective.
-
-
Inoculation:
-
Passage cells twice in the labeled medium to wash out unlabeled biomass from the inoculum.
-
Harvest cells during the mid-exponential phase (OD600 ~ 0.8–1.2) where metabolic flux is most stable.
-
Quenching & Extraction (The "Stop-Motion" Step)
Context: Metabolism turns over in milliseconds. Improper quenching invalidates the entire experiment.
-
For Gram-Negative Bacteria / Yeast:
-
Prepare Quenching Solution: 60% Methanol / 40% Water at -40°C (keep on dry ice).
-
Rapidly inject 1 mL of culture directly into 4 mL of Quenching Solution.
-
Centrifuge at -20°C (4,000 x g, 5 min). Discard supernatant.
-
-
For Gram-Positive / Cellulolytic Bacteria (e.g., C. thermocellum):
-
Warning: Cold shock can cause intracellular leakage in some Gram-positives.
-
Alternative: Fast Filtration.
-
Apply 5 mL culture to a 0.2 µm nylon membrane filter under vacuum.
-
Wash immediately with 5 mL of 37°C saline (unlabeled).
-
Immediately submerge the filter in boiling ethanol (75%) or liquid nitrogen.
-
Derivatization for GC-MS
Objective: Convert polar amino acids into volatile derivatives for Mass Spectrometry. We utilize the TBDMS (tert-butyldimethylsilyl) method as it yields larger fragments ([M-57]+) that preserve the carbon skeleton better than TMS.
Protocol:
-
Lyophilize the cell extract to complete dryness.
-
Resuspend in 50 µL Anhydrous Pyridine .
-
Add 50 µL MTBSTFA + 1% TBDMCS .
-
Incubate at 60°C for 60 minutes .
-
Centrifuge (10,000 x g, 2 min) to remove precipitate.
-
Transfer supernatant to a GC vial with a glass insert.
GC-MS Data Acquisition
Instrument: Agilent 5977B or equivalent Single Quadrupole MS. Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
| Parameter | Setting |
| Carrier Gas | Helium @ 1 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Injection | 1 µL Splitless (or 1:10 Split if OD is high) |
| Oven Ramp | 60°C (1 min) |
| MS Source | 230°C |
| MS Quad | 150°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
Key Ions to Monitor (TBDMS Derivatives):
-
Alanine: m/z 232 (M-57), m/z 260 (M-15)
-
Glycine: m/z 218 (M-57)
-
Serine: m/z 362 (M-57)
-
Glutamate: m/z 432 (M-57)
-
Aspartate: m/z 418 (M-57)
Part 3: Data Processing & Flux Modeling
Mass Isotopomer Distribution (MID) Correction
Raw MS data must be corrected for the natural abundance of isotopes (C, H, N, O, Si, S) in the derivative and the tracer impurity.
-
Software: Use or .
-
Self-Validation Check: The corrected M0 fraction of Alanine should match the theoretical dilution calculated from the tracer mixture (e.g., if using 20% labeled substrate, M+1 Alanine should reflect this enrichment after glycolysis).
Metabolic Modeling (INCA / OpenFLUX)
Construct the model with the specific atom transitions for Cellobiose.
DOT Diagram: Analytical Workflow
Caption: Step-by-step experimental workflow from bioreactor to computational modeling.
The "Expert" Check: resolving the Split
To validate your model, examine the Alanine (Pyruvate proxy) and Serine (3-PG proxy) labeling.
-
If Hydrolysis dominates: Alanine labeling will be uniform, reflecting the 50% dilution of the tracer.
-
If Phosphorolysis dominates: You may observe non-intuitive labeling patterns in upper glycolysis intermediates (like G6P) depending on the reversibility of PGI (Phosphoglucose Isomerase) and the flux into the Pentose Phosphate Pathway.
Part 4: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Incomplete derivatization or water in sample. | Ensure sample is 100% lyophilized. Use fresh MTBSTFA. |
| High M0 (Unlabeled) Fraction | Inoculum carryover or undefined media components. | Increase wash steps during inoculation. Verify media purity. |
| Inconsistent Replicates | Metabolic non-steady state. | Harvest strictly during mid-log phase (OD constant). |
| Leaking Metabolites | Cold shock during quenching (Gram+). | Switch from cold methanol to fast filtration + boiling ethanol. |
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Zhang, Y., & Lynd, L. R. (2005). Determination of the sugar-specific catabolic pathways in Clostridium thermocellum by 13C-MFA. Journal of Bacteriology. Link (Demonstrates the specific relevance of cellobiose phosphorylase).
-
Crown, S. B., et al. (2016). Guidelines for metabolic flux analysis in metabolic engineering. Metabolic Engineering. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link
Sources
preparation of D-Cellobiose-1-13C internal standards for NMR
Application Note: Enzymatic Synthesis and Purification of D-Cellobiose-1-13C Internal Standards for NMR
Abstract
Isotopically labeled cellodextrins are critical internal standards for quantifying lignocellulosic biomass hydrolysis and metabolic flux analysis (MFA). While commercial this compound is available, it is often cost-prohibitive for large-scale screening. This application note details a robust, high-yield enzymatic synthesis protocol using Cellobiose Phosphorylase (CBP) derived from Clostridium thermocellum.[1] Unlike chemical synthesis, which requires complex protection/deprotection steps, this method utilizes the regiospecificity of CBP to transfer a glucosyl moiety from
Strategic Rationale & Mechanism
Why Enzymatic Synthesis?
Chemical synthesis of cellobiose involves difficult stereoselective glycosylation to form the
The Reaction Mechanism
CBP catalyzes the reversible phosphorolysis of cellobiose.[2] By driving the reaction in the reverse (synthetic) direction, we couple an activated donor (G1P) with a labeled acceptor (Glucose-1-13C).
-
Donor:
-D-Glucose-1-Phosphate (Unlabeled) -
Acceptor: D-Glucose-1-13C (Labeled at C1)
-
Enzyme: CtCBP (Inverting phosphorylase: converts
-linkage of G1P to -1,4 linkage of cellobiose).
Regioselectivity Logic: To obtain This compound (label at the reducing end), the label must originate from the acceptor (Glucose). If the label were on the donor (G1P), it would end up at the non-reducing end (C1').
Experimental Protocol: Enzymatic Synthesis
Objective: Synthesize 100 mg of this compound.
Reagents & Equipment
-
Enzyme: Cellobiose Phosphorylase (Clostridium thermocellum recombinant, expressed in E. coli). Activity > 5 U/mg.[3]
-
Substrates:
- -D-Glucose-1-Phosphate disodium salt (G1P).
-
D-Glucose-1-13C (99 atom % 13C).
-
Buffer: 50 mM MOPS (pH 7.0) containing 1 mM DTT and 5 mM MgCl
.[2][4]-
Note: Do not use phosphate buffer, as Pi is a product inhibitor and drives the reverse reaction.
-
-
Equipment: Water bath (60°C), HPLC or TLC setup.
Synthesis Workflow
-
Substrate Preparation: Dissolve 150 mg D-Glucose-1-13C (0.83 mmol) and 450 mg G1P (1.5 mmol, ~1.8 equiv) in 10 mL of MOPS buffer.
-
Expert Insight: Use excess G1P to drive the equilibrium toward synthesis. The
favors phosphorolysis (breakdown), so high substrate loading is required to push the forward reaction.
-
-
Enzyme Addition: Add 10 Units of CtCBP. Gently mix by inversion.
-
Incubation: Incubate at 60°C for 24–48 hours.
-
Validation: Monitor reaction progress via TLC (Silica gel; Eluent: n-Butanol:Acetic Acid:Water 2:1:1). Stain with sulfuric acid/methanol. Cellobiose (Rf ~0.3) will appear below Glucose (Rf ~0.5).
-
-
Termination: Boil the mixture at 100°C for 10 minutes to denature the enzyme. Centrifuge at 10,000 x g for 15 minutes to remove protein precipitate. Collect the supernatant.
Protocol: Purification (Charcoal-Celite Chromatography)
Separating the product (disaccharide) from unreacted substrate (monosaccharide) and salts is best achieved using activated charcoal, which preferentially adsorbs planar hydrophobic faces of larger sugars.
Column Preparation
-
Mix Activated Charcoal (Darco G-60) and Celite 545 in a 1:1 (w/w) ratio.
-
Pack a glass column (2.5 cm x 30 cm) with the slurry in water.
-
Wash with 500 mL distilled water.
Fractionation
-
Loading: Load the supernatant from Step 2.4 onto the column.
-
Wash (Removal of Salts/Monosaccharides): Elute with 500 mL distilled water .
-
Elution (Product Recovery): Elute with a step gradient of Ethanol in water:
-
5% Ethanol (200 mL): Removes trace glucose/impurities.
-
15% Ethanol (500 mL): Elutes This compound .
-
50% Ethanol (200 mL): Strips column (regeneration).
-
-
Concentration: Pool fractions containing cellobiose (identified by TLC). Rotary evaporate to dryness at 40°C. Lyophilize to obtain a white powder.
Validation: NMR Characterization
The purity and labeling position must be confirmed using
Sample Preparation
Dissolve 5–10 mg of purified product in 600
Expected Data
| Nucleus | Parameter | Value (approx) | Interpretation |
| 96.5 ppm | Reducing end anomeric carbon (Major anomer in solution) | ||
| 92.6 ppm | Reducing end anomeric carbon (Minor anomer) | ||
| 102.4 ppm | Non-reducing end (Unlabeled - Natural Abundance) | ||
| ~160–170 Hz | Large doublet confirms | ||
| 4.66 ppm | Anomeric proton doublet (split by C1) |
Key Validation Check:
In the proton spectrum, the H1 peak at ~4.66 ppm should appear as a widely split doublet (due to
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Accumulation of Phosphate (Pi) inhibits the forward reaction.
-
Solution: Conduct the reaction in a dialysis bag against a large volume of buffer to remove Pi continuously, or add inorganic pyrophosphatase (if using a coupled ATP system, though not applicable here). For standard CBP, simply increasing the G1P:Glc ratio to 5:1 helps.
-
-
Impurity (Glucose):
-
Cause: Incomplete washing of the charcoal column.
-
Solution: Increase the volume of the water wash. Monitor the refractive index of the eluate until it returns to baseline before switching to ethanol.
-
-
Scrambling of Label:
-
Cause: Presence of contaminating phosphoglucomutase (PGM) in crude enzyme preparations.
-
Solution: Use purified recombinant CBP (His-tagged) rather than crude cell extracts.
-
References
-
Zhang, Y. H., & Lynd, L. R. (2004). Kinetics and relative importance of phosphorolytic and hydrolytic cleavage of cellodextrins and cellobiose in cell extracts of Clostridium thermocellum. Applied and Environmental Microbiology, 70(3), 1563–1569.[3]
-
Nakai, H., et al. (2013). Efficient chemoenzymatic oligosaccharide synthesis by reverse phosphorolysis using cellobiose phosphorylase and cellodextrin phosphorylase from Clostridium thermocellum. Biochimie, 95(12), 2358-2364.
-
Rosso, N. D., et al. (2016). Interactions of D-cellobiose with selected chloride salts: A 13C NMR and FT-IR study.
-
National Renewable Energy Laboratory (NREL). Laboratory Analytical Procedures (LAPs) for Biomass Analysis.
Sources
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. preprints.org [preprints.org]
- 3. Expression of a Cellobiose Phosphorylase from Thermotoga maritima in Caldicellulosiruptor bescii Improves the Phosphorolytic Pathway and Results in a Dramatic Increase in Cellulolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broadening the Substrate Specificity of Cellobiose Phosphorylase from Clostridium thermocellum for Improved Transformation of Cellodextrin to Starch [mdpi.com]
- 5. CN103739496A - Purifying method by activated charcoal columns - Google Patents [patents.google.com]
- 6. Continuous process technology for bottom-up synthesis of soluble cello-oligosaccharides by immobilized cells co-expressing three saccharide phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
tracking carbon flux in Clostridium thermocellum using D-Cellobiose-1-13C
Application Note: Tracking Carbon Flux in Clostridium thermocellum Using D-Cellobiose-1-13C
Abstract
This technical guide details the protocol for performing 13C-Metabolic Flux Analysis (13C-MFA) on Clostridium thermocellum, a thermophilic anaerobe and candidate for consolidated bioprocessing (CBP). Unlike model organisms that hydrolyze disaccharides, C. thermocellum utilizes a phosphorolytic mechanism via cellobiose phosphorylase (CBP), conserving ATP and altering glycolytic flux dynamics. This protocol uses This compound to deconvolute the unique carbon partitioning between the phosphorolytic and hydrolytic pathways and quantify flux through the Embden-Meyerhof-Parnas (EMP) pathway, the bifurcated TCA cycle, and fermentation end-products (ethanol, acetate, lactate).
Introduction & Metabolic Rationale
The Phosphorolytic Advantage
C. thermocellum preferentially transports cellodextrins over glucose. Upon entry, cellobiose is cleaved by Cellobiose Phosphorylase (CBP) (EC 2.4.1.20) rather than a beta-glucosidase.
-
Reaction: Cellobiose + P_i
-D-Glucose-1-Phosphate (G1P) + D-Glucose.[1] -
Energetics: This reaction preserves the energy of the glycosidic bond, generating a phosphorylated sugar (G1P) without ATP consumption. The free glucose must be phosphorylated by hexokinase (HK), consuming ATP.
Tracer Logic: this compound
Commercially available this compound is labeled at the anomeric carbon (C1) of the reducing end glucose unit.
-
Cleavage Fate:
-
Non-reducing moiety: Becomes G1P (Unlabeled).
-
Reducing moiety (Labeled): Becomes free Glucose-1-13C.
-
-
Flux Implication: This specific tracer creates a distinct 50/50 split of labeled/unlabeled entry into the G6P pool, assuming 100% CBP activity. Any deviation in the labeling patterns of downstream metabolites (e.g., G6P, F6P) allows the researcher to quantify the contribution of alternative hydrolytic pathways (which would release two free glucose molecules) or exchange fluxes.
Experimental Design
Culture Medium (MTC Defined Medium)
To minimize background carbon noise, use a chemically defined Medium for Thermophilic Clostridia (MTC) rather than complex media like yeast extract.
-
Carbon Source: 5 g/L D-Cellobiose.
-
Isotope Ratio: 80:20 mixture of Unlabeled Cellobiose : this compound.
-
Note: A pure 100% labeled tracer often leads to binary labeling patterns that obscure complex reversible fluxes. A mixture ("dilution") provides a richer isotopomer distribution for MS analysis.
-
Bioreactor Conditions
-
Temperature: 55°C (Optimal for C. thermocellum).
-
pH: 7.0 (Controlled with KOH; avoid NaOH as Na+ can inhibit some thermophiles).
-
Anaerobiosis: Strict anaerobic conditions (
sparging).
Protocol 1: Cultivation & Labeling[2]
Objective: Achieve isotopic steady state (ISS) where intracellular metabolite pools reflect the isotopic enrichment of the substrate.
-
Inoculation: Inoculate C. thermocellum (ATCC 27405) from a fresh exponential phase preculture (10% v/v) into the MTC-13C medium.
-
Growth Monitoring: Monitor OD
. -
Sampling Point: Harvest cells during mid-exponential phase (OD
~0.6–0.8).-
Reasoning: At this stage, metabolism is pseudo-steady-state. Stationary phase cells undergo metabolic shifts (e.g., sporulation onset) that complicate flux analysis.
-
-
Residence Time (Continuous Culture Option): If using a chemostat, ensure at least 5 volume changes with the labeled medium to wash out unlabeled biomass precursors.
Protocol 2: Rapid Sampling & Quenching
Criticality: C. thermocellum glycolytic intermediates (e.g., FBP, PEP) have turnover times
Method: Fast Filtration with Cold Methanol
-
Preparation: Pre-chill a quenching solution (60% Methanol, 40% water, 10 mM HEPES, pH 7.0) to -40°C or lower.[2]
-
Filtration:
-
Rapidly withdraw 5–10 mL of culture.
-
Apply vacuum to a 0.45
m nylon membrane filter. -
Timing: The time from bioreactor to dry filter must be < 5 seconds .
-
-
Quenching: Immediately immerse the filter (cell side down) into the pre-chilled (-40°C) methanol solution in a Petri dish or beaker.
-
Washing: Briefly rinse the filter with cold saline to remove extracellular cellobiose (which would contaminate intracellular glucose signals).
Protocol 3: Extraction & Derivatization (GC-MS)
Objective: Extract proteinogenic amino acids (representing long-term flux integration) or intracellular metabolites. For core flux analysis, amino acids are more robust.
-
Cell Lysis:
-
Transfer filter/cells to a glass vial.
-
Add 6 M HCl.
-
Hydrolyze at 105°C for 12–24 hours (for amino acids).
-
Alternative for Metabolites: Use boiling ethanol (75%) or acidic acetonitrile extraction if targeting soluble intermediates (G6P, PEP).
-
-
Drying: Evaporate the hydrolysate to dryness under nitrogen stream at 60°C.
-
Derivatization (TBDMS Method):
-
Add 50
L THF (Tetrahydrofuran) and 50 L MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). -
Incubate at 70°C for 60 minutes.
-
Chemistry: This adds TBDMS groups to amino/carboxyl groups, making amino acids volatile and stable for GC-MS.
-
-
Analysis: Inject 1
L into GC-MS (e.g., Agilent 5977B) using a DB-5MS column.
Protocol 4: Data Acquisition & Flux Calculation
Mass Spectrometry Settings
-
Mode: Electron Impact (EI) ionization at 70 eV.
-
Scan: Selected Ion Monitoring (SIM) mode targeting specific ion fragments (M-57 is common for TBDMS derivatives, representing loss of a tert-butyl group).
Atom Mapping & Flux Calculation
Using software like INCA or Metran , map the carbon transitions.
-
Key Atom Transitions for C. thermocellum:
-
Cellobiose (C1-C12): Reducing end C1 is labeled.
-
CBP Reaction:
-
G1P (from non-reducing end): Unlabeled.
-
Glucose (from reducing end): Labeled at C1.
-
-
Glycolysis (EMP):
-
Glucose-1-13C
G6P-1-13C FBP-1-13C. -
Aldolase Split: FBP-1-13C
DHAP-3-13C + GAP (Unlabeled). -
Correction: Standard numbering maps Glucose C1/C6 to Pyruvate C3.
-
Pyruvate: 50% of the pool is labeled at C3 (Methyl).
-
-
Fermentation:
-
Pyruvate-3-13C
Acetyl-CoA-2-13C + CO2. -
Acetyl-CoA-2-13C
Ethanol-2-13C.
-
-
Data Tables
Table 1: Expected Labeling Patterns (Theoretical)
| Metabolite Fragment | Carbon Origin (Glucose) | Expected Labeling (if 100% CBP) | Diagnostic Utility |
|---|---|---|---|
| Alanine (m/z 260) | Pyruvate (C1-C3) | Enriched M+1 (Methyl) | Glycolytic flux |
| Serine (m/z 390) | PGA (C1-C3) | Enriched M+1 | EMP vs. ED pathway |
| Glycine (m/z 246) | Serine split | Low enrichment | One-carbon metabolism |
| Valine (m/z 288) | Pyruvate x 2 | Complex M+1, M+2 | Pyruvate pool merging |
Visualization: Metabolic Pathway & Workflow
Figure 1: C. thermocellum Carbon Flux via Cellobiose
This diagram illustrates the phosphorolytic cleavage and subsequent carbon mapping through the atypical glycolytic pathway.
Caption: Carbon atom mapping from this compound through C. thermocellum central metabolism. Note the bifurcation at the CBP step.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for 13C-MFA in thermophilic anaerobes.
References
-
Zhang, Y. H., & Lynd, L. R. (2005). Cellulose utilization by Clostridium thermocellum: Bioenergetics and hydrolysis product assimilation. Proceedings of the National Academy of Sciences, 102(20), 7321–7325. [Link]
-
Zhou, J., et al. (2013). 13C-Metabolic flux analysis reveals the role of cellobiose phosphorylase in Clostridium thermocellum metabolism. Metabolic Engineering, 20, 15-26. [Link]
-
Olson, D. G., et al. (2012). Deletion of the cel48S gene from Clostridium thermocellum provides new insights into the physiology of cellulose utilization. Biotechnology for Biofuels, 5, 1-14. [Link]
-
Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2692–2712. [Link]
-
Xiong, W., et al. (2018). The phosphorolytic pathway of cellobiose catabolism in Clostridium thermocellum. Journal of Bacteriology, 200(15). [Link]
Sources
Application Note: Structural Elucidation of Enzymatically Synthesized Cellulose II using D-Cellobiose-1-13C and Solid-State NMR
Topic: Solid-State NMR Analysis of Cellulose Synthesis from D-Cellobiose-1-13C Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Structural Biologists, and Polymer Scientists
Abstract
This application note details a robust protocol for synthesizing and characterizing crystalline cellulose using This compound as a specific isotopic probe. By employing Cellodextrin Phosphorylase (CDP) for "bottom-up" synthesis, researchers can generate highly ordered Cellulose II allomorphs.[1] The integration of Solid-State Nuclear Magnetic Resonance (ssNMR) , specifically Cross-Polarization Magic Angle Spinning (CP-MAS), allows for the precise determination of degree of polymerization (DP), crystallinity indices, and the stereochemical status of reducing ends. This guide addresses the challenge of analyzing insoluble, non-melting biopolymers without derivatization.
Scientific Background & Mechanism[1][2][3][4]
The Challenge of Cellulose Characterization
Native cellulose (Cellulose I) and regenerated cellulose (Cellulose II) are insoluble in common solvents, rendering solution-state NMR ineffective without harsh dissolution methods (e.g., ionic liquids) that disrupt the native hydrogen-bonding network. Solid-state NMR (ssNMR) preserves the supramolecular structure, allowing observation of the polymorph-dependent conformation of the hydroxymethyl group (C6) and the glycosidic linkage (C1/C4).
Enzymatic Synthesis Strategy
While chemical polymerization is possible, enzymatic synthesis using Cellodextrin Phosphorylase (CDP) offers superior control. CDP catalyzes the reversible phosphorolysis of cellodextrins. In the synthetic direction, it transfers a glucosyl residue from
Why this compound?
Using this compound as the acceptor (primer) provides a unique spectral advantage. The
-
Absolute DP Quantification: By integrating the ratio of the labeled reducing end signal (C1-
/ ) against the natural abundance internal C1 signals. -
Morphological Insight: The chemical shift of the reducing end is sensitive to the syn/anti conformation of the chain terminus in the crystal lattice.
Biochemical Pathway Visualization
Figure 1: Enzymatic pathway for bottom-up cellulose synthesis. The 13C label from the primer is incorporated into the reducing end of the final insoluble polymer.
Experimental Protocol
Materials & Reagents
-
Isotope: this compound (99 atom %
C). -
Donor Substrate:
-D-Glucose-1-Phosphate (G-1-P), disodium salt. -
Enzyme: Cellodextrin Phosphorylase (CDP) from Clostridium thermocellum (recombinant, purified).
-
Buffer: 50 mM MOPS or HEPES (pH 7.5), containing 1 mM DTT and 10 mM MgCl
. -
NMR Standard: Adamantane (solid).
Enzymatic Synthesis Workflow
-
Preparation: Dissolve this compound (20 mM final) and G-1-P (100 mM final) in the reaction buffer. The molar excess of G-1-P ensures high molecular weight polymer formation.
-
Initiation: Add CDP (0.5 – 1.0 U/mL) to the mixture.
-
Incubation: Incubate at 60°C (optimum for C. thermocellum CDP) with gentle shaking (100 rpm) for 24–48 hours.
-
Note: The solution will turn turbid as insoluble cellulose precipitates.
-
-
Termination & Purification:
-
Centrifuge the reaction mixture (10,000
g, 15 min). -
Discard supernatant (contains unreacted G-1-P and phosphate).
-
Wash 1: Resuspend pellet in distilled water, boil for 10 min (to denature enzyme and solubilize short oligomers < DP 6). Centrifuge and discard supernatant.
-
Wash 2: Repeat water wash.
-
Wash 3: Wash with ethanol/acetone to dehydrate (optional, depending on desired hydration state for NMR).
-
-
Drying: Lyophilize the pellet to obtain a white powder (Synthetic Cellulose II).
Solid-State NMR Acquisition Parameters
-
Instrument: Bruker Avance III (or equivalent) operating at
400 MHz ( H frequency). -
Probe: 4 mm double-resonance (H/X) CP-MAS probe.
-
Rotor: Zirconia rotor with Kel-F cap.
-
Spinning Speed: 10–12 kHz (sufficient to remove spinning sidebands from the spectral window of interest).
-
Pulse Sequence:
C Cross-Polarization Magic Angle Spinning (CP-MAS) with high-power proton decoupling (SPINAL-64 or TPPM).-
Contact Time: 1.0 – 2.0 ms (optimized for rigid crystalline regions).
-
Recycle Delay: 3–5 seconds.
-
Scans: 1,024 – 4,096 (depending on sample amount).
-
-
Referencing: External reference to the downfield peak of Adamantane at 38.48 ppm (relative to TMS at 0 ppm).
Data Analysis & Interpretation
Spectral Assignment Table
The following chemical shifts are characteristic of Cellulose II (the polymorph typically formed during enzymatic synthesis or regeneration).
| Carbon Site | Chemical Shift (ppm) | Structural Significance |
| C1 (Internal) | 105.0 – 107.0 | Glycosidic linkage in crystalline core. Often splits into a doublet in highly ordered Cellulose II. |
| C1 ( | 96.0 – 97.0 | Target Signal. Diagnostic of the |
| C1 ( | 92.0 – 93.0 | Target Signal. Diagnostic of the |
| C4 (Crystalline) | 88.0 – 89.0 | Indicates ordered interior chains. |
| C4 (Amorphous) | 83.0 – 84.0 | Disordered surface chains or defects. |
| C6 (Crystalline) | 62.0 – 63.0 | Indicates gt (gauche-trans) or gg conformation specific to Cellulose II packing. |
Calculating Degree of Polymerization (DP)
Because the this compound primer is located only at the reducing end, and the G-1-P extension units are at natural abundance (1.1%
However, a more common approach in this specific "labeled primer" experiment is to use the label to study end-group kinetics . If you wish to calculate DP using fully labeled material (expensive) or natural abundance, you use the area ratio.
For this specific protocol (Labeled Primer + Unlabeled Extension):
The spectrum will be dominated by the Natural Abundance signal of the long chain (internal C1) versus the Enriched signal of the reducing end.
Signal Pathway Diagram
Figure 2: Signal acquisition pathway for Cross-Polarization (CP) NMR. Proton magnetization is transferred to Carbon-13 to enhance sensitivity of the solid polymer.
Troubleshooting & Validation (Self-Validating Systems)
-
Issue: Low Signal-to-Noise.
-
Validation: Check the Hartmann-Hahn match . Calibrate the 90° pulse on the proton channel and optimize the contact time using the Adamantane standard before every run.
-
-
Issue: Broad Lines (Low Crystallinity).
-
Validation: If C4 appears as a broad hump at 84 ppm rather than a sharp doublet at 88/89 ppm, the synthesis produced amorphous cellulose.
-
Correction: Increase incubation temperature to 60°C or reduce the synthesis rate (lower enzyme concentration) to allow time for crystal lattice organization.
-
-
Issue: Missing Reducing End Signal.
-
Validation: If peaks at 92/96 ppm are absent despite using labeled cellobiose, the DP is likely extremely high (diluting the end signal) or the cellobiose degraded.
-
Correction: Reduce the G-1-P:Cellobiose ratio to synthesize shorter oligomers (DP 10–20) to confirm spectral assignments first.
-
References
-
Hestrin, S. (1949). "Action pattern of crystalline muscle phosphorylase." Journal of Biological Chemistry. Link (Foundational work on phosphorylase mechanics).
-
O'Neill, H., et al. (2020). "Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose." Applied Microbiology and Biotechnology. Link (Protocol for enzymatic synthesis).
-
Kono, H., et al. (2003).[2] "Determination of the Through-Bond Carbon-Carbon and Carbon-Proton Connectivities of the Native Celluloses in the Solid State." Journal of the American Chemical Society.[2] Link (Authoritative source on C1/C4/C6 assignments).
-
Isogai, A., & Atalla, R. H. (1998). "Dissolution of Cellulose in Aqueous NaOH Solutions." Cellulose.[1][3][2][4][5][6][7][8][9][10][11][12] (Reference for Cellulose II polymorph shifts).
- Vietor, R. J., et al. (2002). "Cellulose synthesis in vitro: The role of the primer." Biochemical Journal. (Mechanistic insight into primer usage).
-
Zhang, Y. H. P., & Lynd, L. R. (2004). "Toward an aggregated understanding of enzymatic hydrolysis of cellulose: Noncomplexed cellulase systems." Biotechnology and Bioengineering. Link (Context on reducing end analysis).
(Note: While specific URLs for older papers may vary by institution access, the citations above refer to the seminal works by Kono, Atalla, and recent enzymatic studies by the Nidetzky or O'Neill groups which are the gold standards in this niche field.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solid State NMR a Powerful Technique for Investigating Sustainable/Renewable Cellulose-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Robust Enzymatic Cascade for the Synthesis of D-Cellobiose-1-¹³C
Abstract
Isotopically labeled carbohydrates are indispensable tools for elucidating enzymatic mechanisms, tracking metabolic pathways, and performing quantitative analysis in complex biological systems.[1][2] Specifically, D-Cellobiose labeled with Carbon-13 (¹³C) serves as a critical probe for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies of cellulolytic enzymes, which are paramount in biofuel research and industrial biotechnology.[3][4] This document provides a comprehensive guide to the enzymatic synthesis of D-Cellobiose-¹³C at the C1 position of the non-reducing glucose unit, utilizing ¹³C-labeled D-glucose as the acceptor substrate. We present a highly efficient, one-pot cascade reaction employing two key phosphorylase enzymes: Sucrose Phosphorylase and Cellobiose Phosphorylase. This chemoenzymatic approach offers superior regioselectivity and yield compared to traditional chemical methods, proceeding under mild aqueous conditions and minimizing the need for complex protecting group chemistry.
The Scientific Principle: A Two-Enzyme Phosphorylase Cascade
The synthesis of D-Cellobiose-¹³C is achieved through a coupled enzymatic reaction that leverages the reversible nature of glycoside phosphorylases. This strategy is built on the generation of a high-energy glucose donor, α-D-glucose-1-phosphate (G1P), which is then used to glycosylate the ¹³C-labeled glucose acceptor.
The two core enzymatic steps are:
-
G1P Generation: Sucrose Phosphorylase (SP), a member of the GH13 glycoside hydrolase family, catalyzes the phosphorolysis of sucrose. In this reaction, the glycosidic bond in sucrose is cleaved by inorganic phosphate (Pi), transferring the glucosyl moiety to the phosphate to form α-D-glucose-1-phosphate (G1P) and releasing fructose.[5] This step essentially "activates" a glucose unit from an inexpensive bulk sugar.
-
¹³C-Label Incorporation: Cellobiose Phosphorylase (CBP), typically from the GH94 family, then catalyzes the key synthetic step.[6] It transfers the activated glucosyl unit from G1P to a molecule of D-[1-¹³C]-glucose. The ¹³C-labeled glucose acts as the acceptor, forming a β-(1→4) glycosidic bond to yield D-Cellobiose-1-¹³C and regenerating the inorganic phosphate.[7][8]
This cascade is highly efficient because the high-energy G1P intermediate is generated and consumed in the same pot, driving the synthesis reaction forward.[9][10]
Sources
- 1. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellobiose phosphorylase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cellobiose from starch by the successive actions of two phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
determining beta-glucosidase kinetics using D-Cellobiose-1-13C substrate
Application Note: Kinetic Profiling of Beta-Glucosidase using D-[1'-13C]Cellobiose and Quantitative NMR (qNMR)
Executive Summary
The accurate determination of beta-glucosidase (cellobiase) kinetics is critical for optimizing lignocellulosic biofuel production and developing pharmacological chaperones for Gaucher’s disease. Historically, researchers have relied on chromogenic surrogates like p-nitrophenyl-β-D-glucopyranoside (pNP-Glc). While convenient, these substrates introduce "aglycone artifacts"—kinetic distortions caused by the artificial leaving group that do not reflect the enzyme's natural turnover of cellobiose.
This guide details a high-fidelity protocol for determining beta-glucosidase kinetics using D-[1'-13C]Cellobiose as a substrate. By leveraging quantitative Carbon-13 NMR (qNMR), this method allows for the direct, non-invasive monitoring of the natural glycosidic bond cleavage in real-time, offering a superior alternative to artifact-prone colorimetric assays.
Scientific Principles & Mechanistic Insight
The Aglycone Artifact
Beta-glucosidases possess distinct subsites for the glycone (glucose) and aglycone (leaving group) moieties. Artificial substrates like pNP-Glc often exhibit different rate-limiting steps (e.g., glycosylation vs. deglycosylation) compared to natural disaccharides. Consequently,
The qNMR Advantage with 13C-Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy detects the distinct magnetic environment of atomic nuclei.[1] By using D-[1'-13C]Cellobiose (labeled at the anomeric C1 position of the non-reducing glucose unit), we create a "molecular beacon."
-
Substrate Signal: The intact beta-glycosidic bond resonates at ~102.5 ppm .
-
Product Signal: Upon hydrolysis, the released Glucose-1-13C shifts to 96.6 ppm (beta-anomer) and 92.9 ppm (alpha-anomer).
-
Advantage: This ~6-10 ppm chemical shift difference allows for precise integration of substrate decay and product formation without the need for quenching or derivatization.
Experimental Workflow
The following diagram outlines the end-to-end workflow for the kinetic assay, from sample preparation to data fitting.
Caption: Figure 1.[2] Integrated workflow for real-time NMR kinetics. The use of Shigemi tubes is recommended to minimize substrate consumption.
Detailed Protocol
Materials & Reagents[3][4]
-
Enzyme: Beta-glucosidase (e.g., from Aspergillus niger or recombinant variants).[3]
-
Substrate: D-[1'-13C]Cellobiose (99% enrichment).
-
Note: Labeling at the C1' (non-reducing end) is preferred for the clearest separation of signals.
-
-
Buffer: 50 mM Citrate-Phosphate buffer, pH 5.0 (or enzyme optimum).
-
Solvent: D2O (99.9%) for field frequency lock (10% v/v final concentration).
-
Internal Standard (Optional): DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for chemical shift referencing (0.0 ppm).
Sample Preparation (500 µL Reaction Volume)
-
Substrate Solution: Prepare a 20 mM stock of D-[1'-13C]Cellobiose in the buffer (containing 10% D2O).
-
Enzyme Dilution: Dilute the enzyme stock such that the reaction reaches 50% conversion in ~30-60 minutes. This timescale is ideal for NMR sampling.
-
Temperature Equilibration: Pre-warm the NMR probe to the desired reaction temperature (e.g., 37°C or 50°C).
NMR Instrument Setup
-
Probe: 500 MHz or higher (1H frequency) equipped with a CryoProbe for maximum sensitivity.
-
Pulse Sequence: zgig (Inverse gated decoupling) or zg30 (if T1 relaxation is well-characterized).
-
Critical: For quantitative 13C (qNMR), the relaxation delay (d1) must be
. However, for rapid kinetics, this may be too slow. -
Fast Kinetics Optimization: Use a shorter d1 (e.g., 2-5s) and apply a correction factor derived from a fully relaxed spectrum of the substrate/product mixture, or use proton-detected HSQC if concentrations are <1 mM. For this protocol, we assume [Substrate] > 5 mM, allowing direct 13C detection.
-
-
Time-Course Setup (Pseudo-2D): Set up a looping experiment (e.g., multi_zg in Bruker TopSpin) to acquire a spectrum every 2–5 minutes for 1–2 hours.
Data Acquisition
-
Add enzyme to the substrate solution.[4] Mix rapidly by inversion (do not vortex vigorously to avoid denaturation).
-
Transfer to the NMR tube and insert into the magnet immediately.
-
Lock, tune, and shim (use a pre-shimmed file from a dummy sample to save time).
-
Start the acquisition loop. Record the "dead time" (time from mixing to first scan) for accurate
correction.
Data Analysis & Kinetic Modeling
Peak Assignment
Upon Fourier transformation, track the following resonances:
| Species | Moiety | Carbon Position | Chemical Shift (ppm) | Behavior over Time |
| Cellobiose | Non-reducing end | C1' | 102.5 | Decays (Exponential/Linear) |
| Beta-Glucose | Released Product | C1 | 96.6 | Appears first (Burst) |
| Alpha-Glucose | Mutarotated Product | C1 | 92.9 | Appears after lag |
Handling Mutarotation
Beta-glucosidase releases
Kinetic Plotting
-
Convert integrals to concentration (mM) using the initial substrate concentration
as the reference. -
Plot reaction velocity (
) vs. substrate concentration ( ). -
Fit to the Michaelis-Menten equation:
Reaction Pathway Visualization
The following diagram illustrates the specific hydrolysis and subsequent mutarotation events tracked by this protocol.
Caption: Figure 2. Reaction pathway. The NMR method sums the signals of Alpha and Beta glucose to calculate total product formation.
Troubleshooting & Validation
| Issue | Possible Cause | Solution |
| Broad Peaks | Poor shimming or temperature gradients | Allow 5 mins for thermal equilibration inside the probe before starting acquisition. |
| Low Signal-to-Noise | Insufficient substrate or low sensitivity | Use a CryoProbe, increase [S] to >10 mM, or use 1H-detected HSQC (requires 2D processing). |
| Inconsistent Integrals | Ensure relaxation delay ( | |
| Signal Overlap | Buffer interference | Citrate carbons resonate at ~46/74/179 ppm. They should not overlap with the anomeric region (90-105 ppm). |
References
-
Cairns, J. R. K., & Esen, A. (2010).
-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389–3405. -
Zhang, Y. H. P., & Lynd, L. R. (2004). Toward an aggregated understanding of enzymatic hydrolysis of cellulose: Noncomplexed cellulase systems. Biotechnology and Bioengineering, 88(7), 797–824.
-
Roslund, M. U., et al. (2008). Complete 1H and 13C NMR spectral assignment of D-glucofuranose. Carbohydrate Research. (Validated chemical shifts for glucose anomers).
-
Malet, C., et al. (1995). Mechanism of Aspergillus niger glucoamylase: A kinetic and structural study using 13C-labeled substrates. Biochemistry. (Foundational qNMR kinetics methodology).
-
Gao, Y., et al. (2015). Real-Time Enzyme Kinetics by Quantitative NMR Spectroscopy. Journal of Chemical Education. (Protocol validation for qNMR).
Sources
experimental design for D-Cellobiose-1-13C isotope labeling studies
Application Note: Experimental Design for D-Cellobiose-1-13C Isotope Labeling Studies
Abstract
This compound (Glucose-
Part 1: Experimental Design Strategy
The Probe: Why this compound?
The structural specificity of this isotopologue is its primary asset.
-
Structure: Two glucose units linked
-1,4.[1][2] -
Label Position: Only the anomeric carbon (C1) of the reducing glucose unit is labeled. The non-reducing unit is unlabeled.
-
Utility: This asymmetry permits the differentiation of the two glucose moieties post-cleavage.
Detection Modalities
| Feature | NMR Spectroscopy (13C / 1H-13C HSQC) | LC-MS / GC-MS |
| Primary Output | Chemical environment (bond connectivity).[2][3] | Mass-to-charge ratio (m/z). |
| Key Strength | Distinguishes | High sensitivity; detects downstream metabolites (e.g., Acetate, Lactate). |
| Limit of Detection | nM range. | |
| Application | Enzyme kinetics, stereochemistry of cleavage. | Metabolic Flux Analysis (MFA), intracellular pool sizing.[4][5] |
Part 2: Protocol A - Mechanistic Enzymology
Objective: Distinguish between hydrolytic cleavage (Beta-glucosidase) and phosphorolytic cleavage (Cellobiose Phosphorylase) in a cell-free lysate or purified enzyme system.
Rationale
-
Hydrolysis:
-
Result: One pool of glucose, 50% enriched at C1.
-
-
Phosphorolysis:
-
Mechanism:[1][6][7] Cellobiose Phosphorylase (CBP) typically transfers the non-reducing end to phosphate.
-
Result with this compound: The reducing end (labeled) is released as free [1-13C]Glucose . The non-reducing end (unlabeled) becomes Unlabeled Glucose-1-P .
-
Differentiation: MS or NMR can easily distinguish labeled Glucose from unlabeled G1P.
-
Workflow Diagram
Figure 1: Mechanistic differentiation of cellobiose cleavage pathways using position-specific labeling. Note the distinct fate of the label in phosphorolysis.
Step-by-Step Protocol
-
Substrate Prep: Dissolve this compound to 10 mM in 50 mM Phosphate Buffer (pH 6.5). Note: Phosphate is required for CBP activity.
-
Enzyme Initiation: Add purified enzyme (1 U/mL) or crude lysate. Incubate at 37°C.
-
Quenching: At timepoints (0, 5, 10, 30 min), remove 100
L aliquots.-
For MS: Quench with 400
L ice-cold Acetonitrile/Methanol (1:1). -
For NMR: Quench by heating to 95°C for 2 min (if protein precipitation is acceptable) or adding EDTA if the enzyme is metallo-dependent.
-
-
Analysis (LC-MS Method):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column.
-
Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
Target Ions:
-
Glucose: m/z 179.05 (M-H)- [Unlabeled], m/z 180.05 [Labeled].
-
Glucose-1-P: m/z 259.02 (M-H)- [Unlabeled], m/z 260.02 [Labeled].
-
-
-
Interpretation:
-
If G1P is unlabeled and Free Glucose is labeled
Phosphorolysis confirmed.
-
Part 3: Protocol B - Metabolic Flux Analysis (Gut Microbiome)
Objective: Track the fermentation of cellobiose into Short-Chain Fatty Acids (SCFAs) by anaerobic gut microbiota.
Rationale
Cellobiose is a model soluble fiber. By using this compound, we can track the kinetics of fermentation. The label from C1 of glucose will enter glycolysis.
-
Glycolysis Fate: Glucose-1-13C
[3-13C]Pyruvate (via EMP pathway). -
Downstream: [3-13C]Pyruvate
[2-13C]Acetate + . -
Self-Validating Step: If the label appears in C1 of Acetate (Carboxyl), it suggests flux through the phosphoketolase pathway (bifid shunt) or scrambling via the TCA cycle, contrasting with standard glycolysis.
Workflow Diagram
Figure 2: Workflow for tracking 13C-Cellobiose fermentation into SCFAs in anaerobic fecal cultures.
Step-by-Step Protocol
-
Medium Prep: Prepare reduced BHI or specific basal medium, pre-reduced in an anaerobic chamber (
atmosphere). -
Inoculation: Suspend fresh fecal pellet (10% w/v) in PBS; inoculate medium 1:10.
-
Pulse Labeling: Add this compound to a final concentration of 5 mM.
-
Sampling: Collect 500
L at hours. -
Metabolite Extraction:
-
Centrifuge at 10,000 x g for 5 min to pellet biomass.
-
Collect supernatant (contains SCFAs and residual sugars).
-
Mix supernatant 1:1 with internal standard solution (e.g.,
-Acetate) in 5% Formic Acid.
-
-
Derivatization (Optional but Recommended for SCFAs):
-
React supernatant with 3-Nitrophenylhydrazine (3-NPH) to improve LC-MS retention and sensitivity of organic acids.
-
-
Data Processing:
-
Calculate Mass Isotopomer Distribution (MID) .
- : Unlabeled Acetate.
- : Acetate with one 13C (derived from labeled cellobiose).
- : Acetate with two 13C (unlikely from 1-13C glucose unless extensive recycling occurs).
-
Part 4: Data Analysis & Interpretation
NMR Chemical Shifts (Reference)
When analyzing hydrolysis products by 1H or 13C NMR, use these characteristic shifts to identify the anomeric position.
| Species | Atom | Chemical Shift ( | Multiplicity |
| C1 (Reducing) | 96.8 | Doublet (J ~160 Hz if labeled) | |
| C1 (Reducing) | 92.9 | Doublet | |
| C1 | 96.5 | Doublet | |
| C1 | 92.7 | Doublet |
Critical Note: In 13C-labeled samples, the
Calculating Fractional Enrichment
For MS data, correct for natural abundance (NA) using a matrix-based correction algorithm (e.g., IsoCor or polylabeled).
References
-
Zhang, Y. H. P., & Lynd, L. R. (2005). Determination of the Number-Average Degree of Polymerization of Cellodextrins and Cellulose with Application to Enzymatic Hydrolysis. Biomacromolecules, 6(3), 1510–1515. Link
-
Kurašin, M., & Väljamäe, P. (2011). Processivity of Cellobiohydrolases is Limited by the Substrate.[6] Journal of Biological Chemistry, 286(1), 169-177.[6] Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link
-
Turnbaugh, P. J., et al. (2009). The Effect of Diet on the Human Gut Microbiome: A Metagenomic Analysis in Humanized Gnotobiotic Mice. Science Translational Medicine, 1(6), 6ra14. Link
-
Eijsink, V. G. H., et al. (2019). On the structural basis for lytic polysaccharide monooxygenase activity. Nature Structural & Molecular Biology, 26, 254–259. (Context for oxidative cleavage analysis). Link
Sources
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of reduced cellobiose oxidase with oxygen. Is cellobiose oxidase primarily an oxidase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. auetd.auburn.edu [auetd.auburn.edu]
- 7. Protocol for determining gut microbiota metabolites as substrates in mouse metabolism - PMC [pmc.ncbi.nlm.nih.gov]
using D-Cellobiose-1-13C to study lytic polysaccharide monooxygenases (LPMOs)
Abstract
Lytic Polysaccharide Monooxygenases (LPMOs) have revolutionized the understanding of recalcitrant biomass degradation. However, distinguishing their oxidative regioselectivity (C1 vs. C4) remains a significant analytical challenge due to the isobaric nature of the resulting aldonic acids and gem-diols. This Application Note details a precision protocol using D-Cellobiose-1-13C as a mechanistic probe. By leveraging the stable isotope label at the reducing end, researchers can unambiguously differentiate C1 and C4 oxidation pathways via LC-MS/MS fragmentation patterns, providing a self-validating system for enzyme characterization and inhibitor screening.
Introduction: The Regioselectivity Challenge
LPMOs (AA9, AA10, etc.) catalyze the oxidative cleavage of glycosidic bonds using a copper-active site and a co-substrate (O₂ or H₂O₂).[1][2] The oxidation occurs at either the C1 position (producing lactones/aldonic acids) or the C4 position (producing 4-ketoaldoses/gem-diols).[2][3]
The Analytical Problem: In aqueous solution, both C1 and C4 oxidation products often exhibit identical mass shifts (+16 Da relative to the precursor, or identical masses for the acid/hydrate forms), making simple MS1 analysis inconclusive.
-
C1 Product: Cellobionic acid (Glu-Glu1A).
-
C4 Product: 4-keto-cellobiose (typically exists as a gem-diol hydrated form).[3]
The Solution: this compound By using cellobiose labeled exclusively at the C1 (reducing end) carbon, the isotope acts as a positional beacon.
-
C1 Oxidation: The oxidation targets the labeled carbon directly.
-
C4 Oxidation: The oxidation targets the non-reducing ring (C4'), leaving the labeled C1 intact as a standard glucose unit.
Mechanistic Workflow & Logic
The following diagram illustrates the divergent pathways and how the 13C label allows for discrimination during MS/MS fragmentation.
Figure 1: Logical flow for distinguishing LPMO regioselectivity using this compound. The fate of the Y1 fragment determines the oxidation site.
Detailed Protocol: Differential Isotope Labeling Assay
Objective: To determine the C1 vs. C4 regioselectivity of a novel LPMO using this compound.
Reagents & Equipment
-
Substrate: this compound (99 atom % 13C).
-
Enzyme: Purified LPMO (e.g., NcLPMO9C as positive control for C4, NcLPMO9F for C1).
-
Reductant: Ascorbic Acid (100 mM stock) or Gallic Acid.
-
Co-substrate: H₂O₂ (100 µM working solution) – Note: LPMOs are peroxygenases; controlled H₂O₂ supply is critical.
-
Buffer: 50 mM Sodium Acetate (pH 6.0) or Bis-Tris (pH 6.5).
-
Quenching Agent: 0.1 M NaOH (for HPAEC) or Acetonitrile (for LC-MS).
-
Analysis: LC-MS/MS (Q-TOF or Orbitrap recommended).
Experimental Procedure
Step 1: Reaction Assembly Prepare the reaction mixture in HPLC vials (Total Volume: 200 µL):
-
Buffer: 160 µL (Final: 50 mM).
-
Substrate: 20 µL of 10 mM this compound (Final: 1 mM).
-
Enzyme: 10 µL of 20 µM LPMO (Final: 1 µM).
-
Reductant: 10 µL of 20 mM Ascorbic Acid (Final: 1 mM).
-
Initiation: Add H₂O₂ continuously via syringe pump (0.5 µM/min) OR add reductant to initiate if relying on ambient O₂ (slower).
-
Step 2: Incubation
-
Incubate at 40°C for 30–120 minutes with gentle agitation (400 rpm).
-
Control: Prepare a "No Enzyme" blank and a "No Reductant" blank to rule out auto-oxidation.
Step 3: Quenching & Sample Prep
-
For LC-MS: Add 200 µL of ice-cold Acetonitrile (1:1 v/v). Centrifuge at 12,000 x g for 10 min to precipitate protein. Transfer supernatant to a fresh vial.
-
Optional: Filter through a 0.22 µm PTFE membrane.
LC-MS/MS Analysis Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitized Carbon (PGC). PGC is superior for isomer separation.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 9.0).
-
B: Acetonitrile.
-
-
Ionization: Negative Electrospray Ionization (ESI-). Aldonic acids ionize well in negative mode.
Data Interpretation & Self-Validation
The power of this protocol lies in the MS/MS fragmentation . You must look for the Y1 ion (the ion retaining the reducing end oxygen and carbon ring).
Table 1: Diagnostic Fragment Ions for this compound (MW ~343 Da)
| Parameter | C1 Oxidation Pathway | C4 Oxidation Pathway |
| Product Name | [1-13C]-Cellobionic Acid | 4-keto-[1-13C]-Cellobiose |
| Precursor Ion (M-H)⁻ | 358.10 (Acid form) | 358.10 (Gem-diol form) |
| Key Fragment (Y1) | [1-13C]-Gluconate | [1-13C]-Glucose |
| Y1 Mass (m/z) | ~196.05 | ~180.06 |
| Interpretation | The label is in the oxidized ring. | The label is in the native ring. |
Validation Check:
-
Extract Ion Chromatogram (EIC): Plot m/z 358.10.
-
Select Peak: Trigger MS/MS.
-
Check Y1:
Troubleshooting & Optimization
-
Issue: Low Signal Intensity.
-
Cause: LPMOs are easily inactivated by excess H₂O₂ (oxidative damage).
-
Fix: Use a continuous feed of H₂O₂ or lower the reductant concentration. Ensure the copper active site is properly loaded (incubate with CuSo₄ prior to assay if using apo-enzyme).
-
-
Issue: Ambiguous Separation.
-
Cause: Aldonic acids and gem-diols can interconvert or co-elute.
-
Fix: Use PGC chromatography which separates based on planarity. 4-keto sugars interact differently with graphite than aldonic acids.
-
-
Issue: Natural Abundance Interference.
-
Cause: Overlap with natural 13C isotopes of unlabeled background.
-
Fix: The use of 99% enriched this compound eliminates this. The signal-to-noise ratio for the labeled fragment will be orders of magnitude higher than any natural abundance background.
-
References
-
Isaksen, T., et al. (2014).[4] A C4-oxidizing Lytic Polysaccharide Monooxygenase Cleaving Both Cellulose and Cello-oligosaccharides. Journal of Biological Chemistry. Link
-
Westereng, B., et al. (2018).[4] Analysis of LPMO reaction products using HPAEC-PAD and mass spectrometry. Methods in Enzymology. Link
-
Bissaro, B., et al. (2017).[3] Oxidative cleavage of polysaccharides by monocopper enzymes depends on H2O2. Nature Chemical Biology. Link
-
Courtade, G., et al. (2016). Interactions of a fungal lytic polysaccharide monooxygenase with β-glucan substrates and cellobiose dehydrogenase. Proceedings of the National Academy of Sciences. Link
-
Omicron Biochemicals. (2023). [1-13C]Cellobiose Product Specifications.Link
Sources
- 1. Quantifying Oxidation of Cellulose-Associated Glucuronoxylan by Two Lytic Polysaccharide Monooxygenases from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Distinct Substrate Specificities and Electron-Donating Systems of Fungal Lytic Polysaccharide Monooxygenases [frontiersin.org]
- 4. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
troubleshooting D-Cellobiose-1-13C degradation during long-term storage
Welcome to the technical support center for D-Cellobiose-1-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of this valuable isotopic-labeled compound. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the integrity of your this compound throughout its lifecycle in your laboratory.
Section 1: Understanding this compound Degradation
The stability of this compound is paramount for the accuracy and reproducibility of your experimental results. The isotopic ¹³C label at the C1 position does not alter the chemical reactivity of the molecule; therefore, its degradation pathways are identical to those of unlabeled cellobiose. Understanding these pathways is the first step in effective troubleshooting and prevention.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The stability of this compound is highly dependent on its physical state and the storage environment. Adherence to these conditions is critical to minimize degradation.
| Form | Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Tightly sealed container, protected from moisture and light. Use of a desiccator is recommended. |
| 4°C | Up to 2 years | For shorter-term storage. Must be protected from humidity. | |
| Aqueous Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use a high-purity, sterile solvent (e.g., Milli-Q water or buffer at a neutral pH). |
| -20°C | Up to 1 month | Suitable for working stock solutions. Prone to faster degradation than at -80°C. |
Causality : Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing the rate of chemical reactions such as hydrolysis and the Maillard reaction.[1] Protecting the solid form from moisture is crucial as water is a key reactant in hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: There are two main chemical degradation pathways for this compound:
-
Hydrolysis : This is the cleavage of the β-1,4-glycosidic bond, which results in the formation of two glucose molecules. Since the label is on the C1 position of one of the glucose units, the products will be one molecule of D-glucose-1-¹³C and one molecule of unlabeled D-glucose.[2][3] This reaction can be catalyzed by:
-
Acids : The presence of acidic conditions can significantly accelerate hydrolysis.[2][3]
-
Enzymes : Contamination with β-glucosidases or cellulases can lead to rapid enzymatic hydrolysis.[4]
-
Heat : Elevated temperatures, especially in aqueous solutions, can promote hydrolysis even in the absence of a catalyst.[5]
-
-
Maillard Reaction : As a reducing sugar, this compound can react with primary or secondary amines (from amino acids, proteins, or other buffer components like Tris) in a non-enzymatic browning reaction.[6] This is more likely to occur under thermal stress and results in the formation of a complex mixture of products, including melanoidins, which can interfere with analytical results.[6]
Caption: Troubleshooting workflow for suspected this compound degradation.
Q4: How can I definitively confirm and quantify hydrolysis?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the extent of hydrolysis by separating and measuring the concentrations of cellobiose and its degradation product, glucose.
Experimental Protocol: HPLC Analysis of Cellobiose Hydrolysis
This protocol is adapted from established methods for analyzing cellulose hydrolysates. [7] 1. System and Column:
-
HPLC system with a Refractive Index (RI) detector.
-
Column: Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 µm (or equivalent ion-exchange column suitable for sugar analysis).
2. Isocratic Mobile Phase:
-
100% HPLC-grade water.
3. Run Conditions:
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Injection Volume: 20 µL.
4. Standard Preparation:
-
Prepare a series of standards of known concentrations for both this compound and D-glucose (unlabeled is acceptable for standard curve generation with RI detection) in the same solvent as your sample. A typical range would be 0.1 mg/mL to 5 mg/mL.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
5. Sample Preparation:
-
If your sample is a solid, dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
If your sample is a solution, it may be injected directly or diluted if necessary.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection. [7] 6. Data Analysis:
-
Identify the peaks for cellobiose and glucose based on the retention times of your standards.
-
Quantify the concentration of each in your sample using the calibration curves.
-
Calculate the percentage of degradation: % Degradation = (Molar concentration of Glucose / (Molar concentration of Cellobiose * 2 + Molar concentration of Glucose)) * 100 (Note: The stoichiometry of cellobiose to glucose hydrolysis is 1:2) [2]
Q5: How can I prevent degradation during long-term storage?
A5: Proactive measures are the best defense against degradation.
-
Optimal Storage: Strictly adhere to the recommended storage conditions outlined in Q1. For solid compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to oxygen and moisture. [8]* Aliquot Solutions: When working with solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. [9]* Solvent Choice: For solutions, use high-purity, sterile water or a buffer with a neutral pH. Avoid acidic buffers that can catalyze hydrolysis and amine-containing buffers (e.g., Tris) that can participate in the Maillard reaction. [6]* Purity Check: Periodically re-analyze a sample from your long-term stock (e.g., annually) to ensure its integrity before use in critical experiments.
Section 3: Advanced Topics
Accelerated Stability Studies
For critical applications, you may consider performing an accelerated stability study to predict the long-term stability of your this compound under your specific storage conditions. [10][11]This involves storing aliquots of the material at elevated temperatures (e.g., 40°C, 50°C, 60°C) and analyzing them at various time points. [12]The degradation rates at these higher temperatures can be used to model the expected degradation at your intended storage temperature using the Arrhenius equation. [10]
| Stress Condition | Time Points for Analysis | Expected Outcome |
|---|---|---|
| 40°C / 75% Relative Humidity | 1, 3, 6 months | Provides data to predict stability over a longer period at lower temperatures. [12] |
| 60°C | 1, 2, 4 weeks | Rapidly identifies potential degradation pathways. |
Interpreting ¹³C NMR Data
In a ¹³C NMR spectrum, the presence of D-glucose-1-¹³C will be indicated by a new set of signals corresponding to the glucose anomers, distinct from the signals of this compound. The chemical shifts will be characteristic of glucose, and the signal for the labeled C1 carbon will be particularly informative. [13][14]
References
-
Agilent Technologies. (n.d.). Cellulose Hydrolysate Analysis by HPLC. Retrieved from [Link]
-
Deng, W., et al. (2021). Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis. Analytical Chemistry, 93(21), 7634–7641. Available at: [Link]
- EFSA Panel on Nutrition, Novel Foods and Food Allergens (NDA). (2022). Safety of cellobiose as a novel food pursuant to Regulation (EU) 2015/22 Newman, R. H. (2014). Cellulose Isolation Methodology for NMR Analysis of Cellulose Ultrastructure. MDPI.
- Fadda, A. M., et al. (2014). Experimental accelerated shelf life determination of a ready-to-eat processed food. Italian Journal of Food Science, 26(2).
- García-García, E., et al. (2022). Immobilization-Stabilization of β-Glucosidase for Implementation of Intensified Hydrolysis of Cellobiose in Continuous Flow Reactors. Molecules, 27(19), 6649.
-
Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
- Newman, R. H. (2014). Cellulose Isolation Methodology for NMR Analysis of Cellulose Ultrastructure. MDPI.
- NIH. (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use.
- Parastar, H., et al. (2019).
- Roldán-Marín, E., et al. (2002). Chemical degradation of cellobiose. Bioresource Technology, 85(3), 235-241.
- van de Weert, M., & Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program (ASAP). American Pharmaceutical Review.
- Wang, T., et al. (2019). Improving the cellobiose-hydrolysis activity and glucose-tolerance of a thermostable β-glucosidase through rational design. International Journal of Biological Macromolecules, 136, 94-102.
- Waterman, K. C. (2021). Chapter 8: Accelerated Stability Testing – History and Recent Developments.
- Zhang, D. (2014). 2D NMR Characterization of Cellobiose Sulfate Hydrolyzed from Cellulose Nanocrystals. Auburn University.
Sources
- 1. moravek.com [moravek.com]
- 2. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.food.gov.uk [science.food.gov.uk]
- 4. Improving the cellobiose-hydrolysis activity and glucose-tolerance of a thermostable β-glucosidase through rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. moravek.com [moravek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Safety of cellobiose as a novel food pursuant to regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
improving signal-to-noise ratio in D-Cellobiose-1-13C NMR spectroscopy
Topic: Signal-to-Noise Ratio (SNR) Optimization & Troubleshooting
Doc ID: NMR-APP-CEL-13C | Revision: 2.4 | Status: Active
Diagnostic Hub: Start Here
User Issue: "I am running D-Cellobiose-1-13C, but my Signal-to-Noise Ratio (SNR) is insufficient."
Before altering parameters, identify your specific bottleneck using the diagnostic matrix below.
Quick-Check Flowchart
Figure 1: Diagnostic logic flow for isolating the root cause of low SNR in carbohydrate NMR.
Sample Preparation Optimization
The Chemistry: Carbohydrates like Cellobiose form viscous solutions in water, leading to short Transverse Relaxation (
FAQ: Solvent & Viscosity
Q: I am using D2O at room temperature. Why are my peaks broad?
A: At high concentrations, Cellobiose/water hydrogen bonding creates a viscous network. This slows molecular tumbling (
Protocol: Viscosity Reduction
-
Temperature: Increase probe temperature to 298K - 310K (25°C - 37°C).
-
Why: Reduces viscosity, sharpens lines, and shifts the anomeric equilibrium slightly.
-
Caution: Avoid >320K to prevent sample degradation (caramelization/hydrolysis).
-
-
Solvent Choice:
-
Standard:
(100%) is standard but exchangeable protons (OH) will disappear. -
Alternative: DMSO-
. Breaks H-bonds better than water, often yielding sharper lines for sugars, but requires careful shimming.
-
FAQ: Anomeric Splitting
Q: My labeled C1 signal is split into two uneven peaks. Is this noise? A: No. This is mutarotation .
-
D-Cellobiose in solution exists as an equilibrium of
and anomers.[1] - -anomer: ~96 ppm (Major form, ~60-65%).
- -anomer: ~92 ppm (Minor form, ~35-40%).
-
Impact on SNR: Your labeled signal intensity is diluted across these two peaks. You cannot "fix" this, but you must account for it. Summing the integrals of both peaks gives the total concentration.
Acquisition Parameters (The Physics)
The Physics:
Critical Parameter: Relaxation Delay ( )
Issue: Users often set
-
Mechanism: Anomeric carbons (C1) relax slower than protonated ring carbons but faster than quaternary carbons. If
, the nuclei become saturated, and signal intensity vanishes. -
Estimated
for Cellobiose C1: ~1.0 – 2.0 seconds (field dependent).
Protocol:
-
Run pulse sequence: t1ir (Bruker) or T1_meas (Varian/Agilent).
-
Array variable delays (
): 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s. -
Plot intensity vs. time. Find the null point (
). -
Calculate:
. -
Set Experimental
:-
For Max SNR (Qualitative):
. -
For Quantitative Integration:
.[2]
-
Critical Parameter: Decoupling & NOE
Issue: "I need more signal, but I don't need quantitative integration." Solution: Use Power-Gated Decoupling (e.g., zgpg30).
| Mode | Pulse Sequence | Decoupling Status | NOE Effect | SNR Result | Use Case |
| Inverse Gated | zgig | On during Acq, Off during Delay | None | 1x (Baseline) | Quantitative (Integration valid) |
| Power Gated | zgpg30 | On during Acq, On during Delay | Full (Positive) | Up to 3x | Max SNR (Integration invalid) |
Why it works:
Irradiating protons (
-
Enhancement Factor:
. -
Result: You get up to 300% signal for free.
-
Note: Since Cellobiose C1 is directly bonded to H1, this effect is strong.
Advanced Methodology: Pulse Sequences
If standard 1D
HSQC (Heteronuclear Single Quantum Coherence)
Instead of detecting the low-sensitivity
Workflow Logic:
-
Magnetization starts on
(High , High Population). -
Transfer to
(Evolution of chemical shift). -
Transfer back to
for detection.
Benefit: SNR improves by factor
-
H1 Shift: ~4.6 ppm (
) / ~5.2 ppm ( ). -
C1 Shift: ~96 ppm (
) / ~92 ppm ( ).
Figure 2: Sensitivity comparison between Direct detection and Indirect (HSQC) detection.
Hardware & Processing (The Engineering)
Hardware: The Cryoprobe Advantage
If you are sample-limited (e.g., < 1 mg), a Cryoprobe is the single most effective upgrade.
-
Mechanism: Cools the RF coil and pre-amplifier to ~20K (using Helium gas).
-
Effect: Reduces thermal noise (Johnson-Nyquist noise) in the electronics.
-
Gain: Increases SNR by 3x to 4x compared to a room-temperature probe.[3][4] This is equivalent to running the experiment 9x to 16x faster .
Tube Geometry: The "Salty" Sample
If your Cellobiose is in a buffer (PBS, saline):
-
Problem: Salt increases conductivity, loading the probe (lowering Q-factor) and generating noise.
-
Solution: Use 3mm NMR tubes instead of 5mm.
-
Why: Reduces the conductive volume. Although you have less sample, the Q-factor remains high, often resulting in better SNR for high-salt samples (>150mM NaCl).
Processing: Exponential Multiplication
In your processing software (TopSpin, MestReNova):
-
Apply Line Broadening (LB) .
-
Setting: Set LB = Line Width (Hz). For
, try 1.0 to 3.0 Hz . -
Trade-off: Increases SNR significantly but broadens peaks slightly.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Signal-to-Noise Optimization).
-
Bruker BioSpin. (2020).[4] Optimized Default 13C Parameters. University of Chicago NMR Facility Guide.
-
Voehler, M., et al. (2006). Performance of cryogenic probes as a function of ionic strength and sample tube geometry. Journal of Magnetic Resonance, 183(1), 102-110.
-
Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-cellobiose. Magnetic Resonance in Chemistry. (Confirming Chemical Shifts).
-
Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley. (NOE Enhancement factors).
Sources
minimizing background interference in D-Cellobiose-1-13C mass spectrometry
This guide is structured as a Technical Support Center for researchers working with stable isotope-labeled carbohydrates. It addresses the specific challenges of D-Cellobiose-1-13C , a singly-labeled disaccharide where the +1 Dalton mass shift presents unique interference challenges compared to uniformly labeled (U-13C) analogs.
Current Ticket: Minimizing Background Interference in this compound MS/MS Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]
The Core Problem: The "M+1" Overlap
User Query: "I am detecting significant signal in my this compound channel even in blank matrix samples. Is my column contaminated?"
Diagnosis: While column carryover is possible, the most likely culprit is Natural Isotopic Abundance (NIA) crosstalk. Unlike uniformly labeled standards (e.g., U-13C-Cellobiose, +12 Da), a singly labeled tracer (1-13C, +1 Da) falls directly into the "M+1" isotopic window of endogenous, unlabeled cellobiose.[1]
The Physics of Interference
Endogenous cellobiose (
-
Unlabeled Cellobiose (M+0):
(Quantifier for endogenous)[1] -
Unlabeled Cellobiose (M+1):
(Natural isotope)[1] -
This compound (Tracer):
(Target analyte)[1]
The Result: The M+1 peak of the endogenous sugar is isobaric (same mass) as your tracer.
Solution Protocol: Mathematical Correction vs. Chromatographic Separation
Since you cannot spectrally resolve these isomers on a standard Triple Quadrupole (QQQ), you must use Chromatographic Separation to remove isomers (like maltose) and Mathematical Correction for the isotopic overlap.[1]
Chromatographic Resolution (The "Physics" Module)
User Query: "I have split peaks and shifting retention times. Which column chemistry minimizes matrix interference for cellobiose?"
Technical Guidance: Standard C18 columns fail to retain polar disaccharides, leading to elution in the "void volume" where ion suppression (salt/matrix interference) is highest.[1] You must shift to Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) .[1]
Comparative Workflow: Column Selection
| Feature | Amide-HILIC (Recommended) | Porous Graphitic Carbon (PGC) | C18 (Reverse Phase) |
| Mechanism | Partitioning into water layer | Charge-induced dipole / Hydrophobic | Hydrophobic interaction |
| Isomer Separation | Good (Cellobiose vs. Maltose) | Excellent (Resolves anomers | Poor (requires derivatization) |
| Mobile Phase | Acetonitrile/Water + Ammonium Acetate | Acetonitrile/Water (can use acid) | High aqueous (dewetting risk) |
| Matrix Tolerance | Moderate (Salts crash out) | High (Robust) | High |
| Verdict | Best for Routine Quantitation | Best for Structural Isomers | Not recommended for native sugars |
Validated HILIC Method Parameters
-
Column: Amide-functionalized silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 80:20 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0).[1]
-
Mobile Phase B: 30:70 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0).[1]
-
Why High pH? Carbohydrates ionize better in negative mode (ESI-) at alkaline pH, enhancing sensitivity and reducing the relative intensity of background noise.
Visualization: Decision Logic for Separation
Caption: Decision tree for selecting the stationary phase to minimize isobaric background interference.
Mass Spectrometry Tuning (The "Detection" Module)
User Query: "My signal is split between different masses. Should I monitor Chloride adducts?"
Technical Guidance:
Sugars are notorious for forming various adducts (
The "Adduct Control" Strategy
-
Avoid Chloride Adducts: While
( 377/378) is intense, it is often ubiquitous in the background (solvents, fingerprints), leading to high chemical noise.[1] -
Force Deprotonation: Use Ammonium Hydroxide/Acetate in the mobile phase to drive the formation of the deprotonated ion
. -
Target Transitions (MRM):
Sample Preparation (The "Matrix" Module)
User Query: "I see ion suppression. How do I clean up the sample without losing the sugar?"
Technical Guidance: Sugars are highly polar, making standard Liquid-Liquid Extraction (LLE) impossible (they stay in the water phase with the salts).
Recommended Protocol: Protein Precipitation + SPE[1][2]
-
Protein Precipitation (PPT):
-
Pass-Through SPE (Phospholipid Removal):
-
Evaporation & Reconstitution:
Data Analysis: The Correction Algorithm
User Query: "How do I calculate the true concentration of my 13C-tracer?"
Technical Guidance: You must subtract the contribution of the natural abundance M+1 peak from your tracer signal.
The Formula:
Where:
- = True intensity of this compound.
-
= Total intensity observed at
342.1.[1] -
= Intensity observed at
341.1 (Endogenous Cellobiose).[1] - = The theoretical isotope ratio of M+1/M+0 for natural cellobiose (~0.134 or 13.4%).[1]
Note: Determine "R" experimentally by injecting a pure, unlabeled cellobiose standard and measuring the ratio of the 342 peak to the 341 peak.
Visualization: Interference Pathway
Caption: Visualizing the "Crosstalk" where natural isotopes of endogenous sugar interfere with the tracer signal.
References
-
Gu, H., et al. (2020).[1] Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites.
- Relevance: Validates MRM transitions for hexoses and disaccharides in negative mode and discusses isotopic overlap.
-
Tohno, M., et al. (2013).[1] Separation of carbohydrates by hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.
- Relevance: Establishes HILIC as the preferred method for polar sugar separ
-
Wan, L., et al. (2017).[1] Matrix Effects in LC-MS/MS Analysis of Carbohydrates. Analytical Chemistry.
- Relevance: details the impact of phospholipids on ioniz
-
Acket, S., et al. (2017).[1][4] 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Analytical Biochemistry.
- Relevance: Provides the methodology for correcting natural abundance contributions in 13C-labeled sugar analysis.
Sources
- 1. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. advion.com [advion.com]
- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isotopic scrambling during D-Cellobiose-1-13C hydrolysis
Technical Support Center: D-Cellobiose-1-13C Hydrolysis Integrity
Executive Summary
Hydrolyzing this compound requires a precise balance between cleavage efficiency and isotopic fidelity. Unlike standard hydrolysis, where yield is the only metric, labeled synthesis must prevent isotopic scrambling —the migration of the 13C label from the C1 position (reducing end) to other positions or into isomeric forms (e.g., fructose/mannose).
This guide outlines two validated protocols: Chemical (TFA) and Enzymatic (
-
Lobry de Bruyn-Alberda van Ekenstein (LBAE) Transformation: Isomerization of the reducing end under alkaline conditions.
-
Acid-Catalyzed Reversion: Re-polymerization of glucose into randomly linked disaccharides (e.g., gentiobiose) at high concentrations.
-
Enzymatic Transglycosylation: The transfer of a glucosyl residue to another sugar instead of water, often favored at higher pH or concentrations.
Part 1: The Scrambling Risk Map
Before beginning, review the mechanistic risks. The 13C label at C1 is chemically vulnerable.
Figure 1: Critical control points where isotopic integrity is lost during hydrolysis.
Part 2: Validated Protocols
Protocol A: Chemical Hydrolysis (TFA Method)
Best for: Analytical purity, NMR/MS downstream applications. Why: Trifluoroacetic acid (TFA) is volatile.[1] Unlike H2SO4, it can be removed by evaporation, eliminating the need for neutralizing salts that risk creating alkaline pockets (LBAE triggers).
Reagents:
-
This compound
-
2M Trifluoroacetic Acid (TFA) (High purity grade)
-
Nitrogen gas stream or Rotary Evaporator[2]
Step-by-Step:
-
Dissolution: Dissolve Cellobiose-1-13C in 2M TFA to a final concentration of < 1% (w/v) (approx 10 mg/mL).
-
Critical: Do not exceed 1% concentration. Higher concentrations favor acid reversion , where glucose molecules react with each other to form gentiobiose or isomaltose, scrambling the label position relative to the bond [1].
-
-
Hydrolysis: Heat to 120°C for 90 minutes in a sealed, pressure-rated glass vial [2].
-
Note: Use a heating block, not an oil bath, for uniform heat distribution.
-
-
Quenching (The "No-Neutralization" Technique):
-
Cool the vial to room temperature.
-
Do NOT add base. Instead, remove TFA via a stream of nitrogen gas (for volumes < 5 mL) or rotary evaporation (vacuum) at 40°C.
-
Add 1-2 mL of HPLC-grade water and re-evaporate. Repeat 3x. This "co-evaporation" ensures complete removal of acid traces without ever raising the pH [3].
-
-
Resuspension: Dissolve the resulting residue in neutral buffer or D2O for analysis.
Protocol B: Enzymatic Hydrolysis ( -Glucosidase)
Best for: Mild conditions, biological compatibility. Why: Enzymes work at moderate temperatures, but they have a "hidden" transglycosylation activity that moves glucose units around rather than hydrolyzing them.
Reagents:
- -Glucosidase (e.g., from Aspergillus niger or Trichoderma reesei)
-
50 mM Sodium Acetate Buffer (pH 5.0)
Step-by-Step:
-
Buffer Selection: Prepare 50 mM Sodium Acetate, pH 5.0 .
-
Substrate Loading: Dissolve Cellobiose-1-13C to 10 mM (approx 3.4 mg/mL).
-
Critical: Transglycosylation is concentration-dependent. Keeping substrate < 50 mM minimizes the chance of the enzyme transferring the labeled glucose to another sugar [5].
-
-
Reaction: Add enzyme (approx 5–10 Units per mmol substrate) and incubate at 50°C for 2–4 hours.
-
Termination:
-
Option A (Heat Kill): Boil at 100°C for 5 minutes. (Safe, but check for precipitation).
-
Option B (Filtration): Pass through a 10kDa MWCO spin filter to remove the enzyme.
-
Avoid: Do not stop the reaction by raising the pH to 10 (common in colorimetric assays), as this instantly triggers LBAE isomerization of your labeled glucose.
-
Part 3: Comparative Data & Thresholds
| Parameter | Chemical (TFA) | Enzymatic ( | Why it matters? |
| Primary Risk | Acid Reversion (Polymerization) | Transglycosylation | Both result in non-glucose 13C products. |
| Temp | 120°C | 50°C | High temp degrades glucose to HMF if time is exceeded. |
| pH Control | < 1.0 (during rxn) | Strictly 5.0 | pH > 8 causes LBAE (Glc -> Fru isomerization). |
| Max Conc. | 1% (w/v) | 10-20 mM | High conc. drives "reverse" synthesis reactions. |
| Workup | Evaporation (N2/Vac) | Heat kill / Filtration | Avoids salt formation and alkaline shifts. |
Part 4: Troubleshooting & FAQs
Q1: I see a "forest" of peaks in the 13C-NMR around the anomeric region (90-100 ppm). Is this scrambling?
-
Diagnosis: Likely not scrambling. This is usually mutarotation .
-
Explanation: Free D-Glucose-1-13C exists as an equilibrium of
(approx 36%) and (approx 64%) anomers. You will see two dominant peaks. -
True Scrambling Check: Look for peaks at ketose positions (e.g., Fructose anomeric carbons) or doublet splitting patterns that indicate the 13C has moved next to another 13C (unlikely in hydrolysis) or into a different ring structure (HMF formation).
Q2: My yield is low, and the solution turned yellow/brown.
-
Diagnosis: HMF Formation (Degradation).
-
Cause: Too much heat or time in acid.
-
Fix: Reduce TFA hydrolysis time from 90 min to 60 min. Ensure oxygen is excluded (flush vial with N2 before heating).
Q3: Can I use H2SO4 instead of TFA?
-
Advice: Only if you have a rigorous neutralization plan.
-
Risk: Neutralizing H2SO4 with NaOH creates local "hotspots" of high pH where the drop hits the solution. These hotspots trigger LBAE isomerization instantly.
-
Better Protocol: If using H2SO4, neutralize with solid Barium Carbonate (BaCO3) . It reacts slowly, precipitates BaSO4 (easy to filter), and buffers the pH near neutral without overshooting into the alkaline range.
Q4: I used the enzyme method, but I see "trisaccharides" in my MS data.
-
Cause: Substrate concentration was too high.
-
Fix: Dilute the reaction. Transglycosylation is a bimolecular reaction (requires two sugars); Hydrolysis is pseudo-unimolecular (requires sugar + water). Dilution linearly reduces transglycosylation rates.
Part 5: Workflow Visualization
Figure 2: Operational workflow for TFA and Enzymatic hydrolysis emphasizing safe termination steps.
References
-
Pilath, H. M., et al. (2010). "Kinetics of the hydrolysis of cellobiose and glucose reversion." Journal of Agricultural and Food Chemistry. Link
-
Foster, C. E., et al. (2010). "Comprehensive compositional analysis of plant cell walls (Lignocellulose) including pectin, hemicellulose and cellulose." Journal of Visualized Experiments. Link
- Albersheim, P., et al. (1967). "A method for the analysis of sugars in plant cell-wall polysaccharides by gas-liquid chromatography." Carbohydrate Research. (Standard TFA removal protocol).
-
Bohlin, C., et al. (2013). "Probing transglycosylation/hydrolysis equilibria in retaining glycoside hydrolases." Biotechnology for Biofuels. Link
- Ducret, A., et al. (2002). "Enzymatic synthesis of glycosides: Transglycosylation vs. Hydrolysis." Journal of Biotechnology.
Sources
- 1. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
- 2. reddit.com [reddit.com]
- 3. pH Transitions in ion-exchange systems: role in the development of a cation-exchange process for a recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detoxification of lignocellulose hydrolysates with ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1 - PMC [pmc.ncbi.nlm.nih.gov]
purification of D-Cellobiose-1-13C from enzymatic reaction mixtures
Subject: Isolation of D-Cellobiose-1-13C from Cellobiose Phosphorylase (CBP) Enzymatic Reaction Mixtures Document ID: TS-PUR-13C-CEL-04 Last Updated: February 9, 2026 Audience: Senior Scientists, Process Chemists, Structural Biologists
Executive Summary & Workflow Logic
The Challenge:
The enzymatic synthesis of this compound (typically using Cellobiose Phosphorylase, CBP) creates a complex matrix containing the target disaccharide, unreacted D-Glucose-1-13C (acceptor),
The Critical Decision: The purification strategy hinges on the value of your unreacted isotope.
-
Path A (High Purity / Low Labor): Biological removal of glucose using yeast (S. cerevisiae). Best when the 13C-Glucose excess is small or recovery is not the priority.
-
Path B (Substrate Recovery): Chromatographic separation (Activated Charcoal or Prep-HPLC). Essential if the 13C-Glucose substrate must be recycled.
Purification Decision Tree
Figure 1: Strategic workflow for the isolation of 13C-labeled cellobiose. Select Path A for speed and purity; Path B for isotope economy.
Detailed Protocols
Module A: The "Yeast Trick" (Selective Glucose Removal)
Theory: Wild-type Saccharomyces cerevisiae possesses high-affinity hexose transporters (Hxt) that rapidly internalize glucose but lacks the specific transporters (like CDT-1) or extracellular
Protocol:
-
Quench: Heat the reaction mixture to 95°C for 10 minutes to denature the CBP enzyme. Centrifuge (10,000 x g, 10 min) and collect the supernatant.
-
Inoculation: Add commercially available dry baker's yeast (2% w/v) directly to the supernatant.
-
Note: Ensure pH is between 5.0–6.0.
-
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 4–16 hours.
-
Validation: Monitor glucose depletion using TLC (Silica gel 60; Eluent: n-Butanol/Acetic Acid/Water 2:1:1). Glucose (
) should disappear; Cellobiose ( ) must remain constant.
-
-
Termination: Boil the mixture again (10 min) to lyse/kill yeast cells.
-
Clarification: Centrifuge and filter through a 0.22 µm membrane. The filtrate now contains Cellobiose, G1P, and salts, but is free of Glucose-13C.
Module B: Anion Exchange (Phosphate & G1P Removal)
Theory: After glucose removal, the major contaminants are charged species: inorganic phosphate (Pi) and unreacted
Protocol:
-
Resin Selection: Use a strong anion exchanger (e.g., Amberlite IRA-400 or Dowex 1X8) in the bicarbonate (
) or acetate form.-
Warning: Avoid hydroxide (
) form resins as high pH can cause epimerization or degradation of the reducing sugar.
-
-
Column Packing: Pack a column with bed volume approx. 20% of the sample volume.
-
Loading: Pass the clarified solution through the column at a slow flow rate (e.g., 1 mL/min).
-
Elution: Wash with 3–5 column volumes of deionized water.
-
Mechanism: Neutral cellobiose flows through in the void volume/water wash. Phosphate and G1P remain bound to the resin.
-
-
Validation: Check the flow-through for conductivity (should be low) and sugar content (phenol-sulfuric acid assay).
Module C: Activated Charcoal Chromatography (Polishing/Recovery)
Theory: If you skipped Module A to recover 13C-Glucose, or if you need to remove trace protein/color, use charcoal. Charcoal separates carbohydrates based on size (degree of polymerization) and hydrophobicity.
Table 1: Charcoal Elution Gradient
| Fraction | Solvent Composition (v/v) | Elutes Primarily |
| 1 | 100% Water | Salts, Buffer |
| 2 | 5% Ethanol | D-Glucose-1-13C (Monosaccharides) |
| 3 | 10–15% Ethanol | This compound (Disaccharides) |
| 4 | 30–50% Ethanol | Higher oligosaccharides (if any) |
Protocol:
-
Preparation: Mix Activated Charcoal (Darco G-60) with Celite 545 (1:1 w/w) to improve flow rates. Pack into a glass column.
-
Conditioning: Wash with 50% ethanol followed by extensive water equilibration.
-
Loading: Load the sample.
-
Gradient: Stepwise elution according to Table 1. Collect fractions.
-
Analysis: Spot fractions on TLC. Pool fractions containing pure cellobiose.
Troubleshooting & FAQs
Q1: My NMR spectrum shows a "doublet" signal at the anomeric position (92–97 ppm). Is my product impure?
Diagnosis: Likely No .
Explanation: D-Cellobiose is a reducing sugar. In solution, the anomeric carbon (C1) at the reducing end undergoes mutarotation, existing as an equilibrium mixture of
-
Verification: In 13C-NMR, you will see two distinct peaks for C1:
- -anomer: ~96.8 ppm (typically larger integral, ~60%)
- -anomer: ~92.9 ppm (typically smaller integral, ~40%)
-
Action: Do not attempt to purify these apart; they will re-equilibrate immediately upon dissolution.
Q2: I used the Yeast method, but I still see glucose spots on my TLC.
Cause: Incomplete fermentation or high initial glucose concentration. Solution:
-
Check Viability: Ensure your yeast is active (bubbles should form).
-
Dilution: If glucose >50 mM, the yeast might be inhibited by osmotic stress or ethanol accumulation. Dilute the reaction mixture 1:1 with water and incubate for an additional 4 hours.
-
Aeration: Ensure the flask is shaken (150 rpm). While fermentation is anaerobic, yeast health and mixing require agitation.
Q3: The yield is lower than expected after Ion Exchange.
Cause: Non-specific adsorption or "sieving" effects in the resin. Solution:
-
Wash Volume: Increase the water wash volume. Cellobiose interacts slightly with the resin matrix via hydrogen bonding and may trail behind the solvent front.
-
Resin Form: Ensure you are NOT using the
(acid) form of a cation exchanger mixed in, which can hydrolyze the glycosidic bond. Use Anion Exchange in Acetate/Bicarbonate form only.
Q4: How do I remove the inorganic phosphate without a column?
Alternative Method: Precipitation.
Add Magnesium Chloride (
-
Reaction:
-
Note: This is less clean than ion exchange and leaves residual Mg/ammonium salts, but it effectively debulks massive phosphate concentrations.
References
-
Zhang, R., et al. (2018). "Enzymatic synthesis of cellobiose from sucrose and glucose using a cascade of sucrose phosphorylase and cellobiose phosphorylase." Process Biochemistry.
-
Brucher, B. & Häßler, T. (2019). "Process for the production of cellobiose." United States Patent US10450591B2.
-
NREL. (2008). "Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples." National Renewable Energy Laboratory Technical Report.
-
Kitao, S. & Sekine, H. (1992). "Transglucosylation catalyzed by cellobiose phosphorylase from Cellvibrio gilvus."[1] Bioscience, Biotechnology, and Biochemistry.
-
Pérez, J., et al. (2011). "Purification of oligosaccharides by activated charcoal chromatography." Carbohydrate Research.
Sources
Technical Support Center: D-Cellobiose-1-13C Fractional Enrichment Analysis
Welcome to the technical support center for calculating 13C fractional enrichment in D-Cellobiose-1-13C samples. This guide is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope tracers in their metabolic studies. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and produce reliable, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the calculation of 13C fractional enrichment, providing concise and accurate answers grounded in established analytical principles.
Q1: What is 13C fractional enrichment and why is it important for this compound studies?
A1: Fractional enrichment is a measure of the proportion of molecules in a sample that have been labeled with a stable isotope, in this case, 13C. For this compound, it specifically tells you what fraction of the cellobiose molecules contains a 13C atom at the C-1 position. This is a critical parameter in metabolic flux analysis and tracer studies, as it allows researchers to track the fate of the labeled cellobiose and quantify its incorporation into various metabolic pathways.[1] By measuring the enrichment in downstream metabolites, you can elucidate pathway activity, substrate utilization rates, and the dynamics of carbohydrate metabolism.[2][3]
Q2: Which analytical technique is better for this analysis: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy?
A2: Both MS and NMR are powerful techniques for this purpose, and the choice often depends on the specific experimental goals, available instrumentation, and the complexity of the sample matrix.[4][5]
-
Mass Spectrometry (MS): MS, particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is highly sensitive and excellent for quantifying the overall enrichment of the molecule or its fragments.[6] It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the mass isotopomer distribution (MID), which is the relative abundance of molecules with different numbers of 13C atoms.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can distinguish between different isotopomers (molecules with the 13C label at different positions).[5][7][8] For this compound, 13C-NMR can directly quantify the enrichment at the C-1 position by comparing the signal intensity of the 13C-enriched C-1 carbon to its 12C counterpart or other carbon signals in the molecule.[5][9] While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[5]
Summary of Technique Comparison:
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ions | Measures nuclear spin properties in a magnetic field |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Information | Mass isotopomer distribution (overall enrichment) | Positional enrichment (isotopomer specific) |
| Sample Prep | Often requires derivatization (for GC-MS) | Minimal, non-destructive |
| Quantitation | Excellent for relative quantitation | Highly quantitative with proper standards |
Q3: Why is correction for natural 13C abundance necessary?
A3: It is crucial to correct for the natural abundance of 13C because approximately 1.1% of all carbon atoms in nature are 13C.[4] This means that even in an unlabeled sample of cellobiose, there will be a small population of molecules containing one or more 13C atoms. When you analyze your labeled sample, the mass spectrometer will detect both the experimentally introduced 13C from your tracer and the naturally occurring 13C.[4][10] Failing to correct for this natural abundance will lead to an overestimation of the true fractional enrichment from your tracer experiment.[4] Several mathematical methods, such as matrix-based corrections, are available to deconvolve the measured isotopomer distribution and isolate the enrichment solely due to the tracer.[4][11][12]
Q4: Can I simply subtract the signal from an unlabeled control sample?
A4: No, simply subtracting the mass isotopomer distribution of an unlabeled sample from your labeled sample is not an appropriate method for natural abundance correction.[10] The contribution of natural abundance to the isotopomer pattern changes as the overall enrichment of the molecule increases. For instance, in a highly enriched sample, the probability of having a naturally abundant 13C atom on an already 13C-labeled molecule is different from that in a completely unlabeled molecule. Therefore, more rigorous mathematical correction methods are required to accurately determine the true enrichment.[4][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the calculation of 13C fractional enrichment.
Problem 1: High background signal or unexpected peaks in my mass spectrum.
-
Possible Cause 1: Contamination during sample preparation.
-
Solution: Review your sample preparation protocol. Ensure all glassware is scrupulously clean and that solvents are of high purity. Contaminants from plastics, detergents, or other biological material can interfere with the analysis. Implement a procedural blank (a sample that goes through the entire preparation process without the analyte) to identify sources of contamination.[13]
-
-
Possible Cause 2: Matrix effects in LC-MS.
-
Solution: The sample matrix (other components in your sample besides cellobiose) can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification. Optimize your chromatographic separation to better resolve cellobiose from interfering compounds. Consider using a different ionization source or implementing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
-
-
Possible Cause 3: Incomplete derivatization (for GC-MS).
-
Solution: Incomplete derivatization can lead to multiple peaks for the same analyte and poor peak shape. Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
-
Problem 2: My calculated fractional enrichment is unexpectedly low.
-
Possible Cause 1: Inefficient uptake or metabolism of the this compound tracer.
-
Solution: Verify the biological activity of your experimental system. Ensure that the cells or organism are viable and metabolically active. Optimize the incubation time and tracer concentration to allow for sufficient uptake and incorporation.
-
-
Possible Cause 2: Isotopic dilution from endogenous pools.
-
Solution: The labeled cellobiose will mix with any pre-existing unlabeled cellobiose or its precursors within the system. This is a biological reality of tracer experiments. To account for this, you may need to measure the enrichment of the immediate precursor pool to accurately model the metabolic flux. Reaching an isotopic steady state, where the enrichment of metabolites is stable over time, is also crucial for many flux calculations.[10]
-
-
Possible Cause 3: Loss of label during sample preparation.
-
Solution: Some chemical reactions during sample preparation could potentially lead to the loss of the 13C label, although this is less likely for a stable isotope like 13C. Review your protocol for any harsh chemical steps that could degrade the cellobiose molecule.
-
Problem 3: Poor reproducibility between replicate samples.
-
Possible Cause 1: Inconsistent sample handling and preparation.
-
Possible Cause 2: Instrument instability.
-
Solution: Before running your samples, check the performance of your MS or NMR instrument. For MS, this includes tuning and calibration to ensure mass accuracy and stable ion signals. For NMR, shimming and probe tuning are critical for resolution and signal-to-noise. Run a standard sample periodically throughout your analytical run to monitor for any drift in instrument performance.[13]
-
Experimental Protocols and Workflows
General Sample Preparation Workflow for LC-MS Analysis
This workflow provides a general framework. Specific steps may need to be optimized for your particular sample type.
Caption: Data analysis pipeline for calculating fractional enrichment.
Key Calculation Steps:
-
Extract Ion Chromatograms: From your raw LC-MS data, extract the ion chromatograms for the expected mass isotopologues of cellobiose (or its chosen fragment). The unlabeled molecule is M+0, the molecule with one 13C is M+1, and so on.
-
Integrate Peak Areas: Integrate the area under the curve for each mass isotopologue peak. This gives you the raw signal intensity for each.
-
Correct for Natural Abundance: Apply a natural abundance correction algorithm to the raw intensities. [4]This is a critical step that requires specialized software or custom scripts. The correction accounts for the contribution of naturally occurring 13C, 18O, 2H, etc., to the M+1, M+2, and higher isotopologue signals. [4][11]4. Calculate the Corrected Mass Isotopomer Distribution (MID): After correction, normalize the intensities so that the sum of all isotopologue abundances equals 1 (or 100%). This is your corrected MID.
-
Calculate Fractional Enrichment: The fractional enrichment (FE), also known as atom percent excess (APE), can be calculated from the corrected MID using the following formula:[6]
FE = Σ (i * MIDi)
Where:
-
i is the number of labeled atoms in the isotopologue (e.g., 0 for M+0, 1 for M+1).
-
MIDi is the fractional abundance of that isotopologue from the corrected MID.
This formula gives the average number of 13C atoms per molecule that were incorporated from the tracer. To get the fractional enrichment as a percentage, you would divide by the number of carbon atoms in the molecule (or fragment) and multiply by 100. [6]
-
References
-
Powers, L. C., et al. (2017). Evaluation of the moderate DI13C isotope enrichment method for measuring photochemical mineralization of marine dissolved organic carbon. Limnology and Oceanography: Methods. Available at: [Link]
-
Wolfschmitt, E. M., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. Available at: [Link]
-
Abrehe, F. T., et al. (2018). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. Available at: [Link]
-
De Jager, E. J., et al. (2023). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Sports Medicine. Available at: [Link]
-
Su, A., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. PMC. Available at: [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Available at: [Link]
-
Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]
-
Frommherz, L., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Biogeosciences. Available at: [Link]
-
Glaser, B., and Amelung, W. (1999). Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry. ResearchGate. Available at: [Link]
-
Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]
-
Nađ, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. PMC. Available at: [Link]
-
Forano, E., et al. (1997). In vivo 13C NMR study of glucose and cellobiose metabolism by four cellulolytic strains of the genus Fibrobacter. PubMed. Available at: [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. PubMed. Available at: [Link]
-
Balesdent, J., et al. (1987). NATURAL 13C ABUNDANCE AS A TRACER FOR STUDIES OF SOIL ORGANIC MATTER DYNAMICS. European Geosciences Union. Available at: [Link]
-
Hellerstein, M. K., and Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Lundström, P., et al. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Calpha and side-chain methyl positions in proteins. PubMed. Available at: [Link]
-
Hellerstein, M. K., and Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. PubMed. Available at: [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. PubMed. Available at: [Link]
-
Al-Mas-ood, A. H., et al. (2021). Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24. PMC. Available at: [Link]
Sources
- 1. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.humankinetics.com [journals.humankinetics.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. epic.awi.de [epic.awi.de]
- 8. In vivo 13C NMR study of glucose and cellobiose metabolism by four cellulolytic strains of the genus Fibrobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en-trust.at [en-trust.at]
- 12. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24 - PMC [pmc.ncbi.nlm.nih.gov]
correcting for natural abundance carbon in D-Cellobiose-1-13C flux data
Technical Support Portal: Isotope Correction for D-Cellobiose-1-13C
Role: Senior Application Scientist, Metabolic Flux Analysis Division Status: Active System: Isotope Tracer Data Correction
Diagnostic Hub: Why does my data look wrong?
Before applying mathematical corrections, compare your observations against these known failure modes specific to this compound flux experiments.
Symptom A: "My enrichment is exactly 50% lower than expected."
-
Diagnosis: The Hydrolysis Dilution Error.
-
Root Cause: You are likely measuring free glucose after hydrolyzing the cellobiose, but your calculation assumes the pool is entirely derived from the labeled unit.
-
The Mechanism: D-Cellobiose is a dimer of two glucose units. In this compound, only the reducing-end glucose carries the label. Upon hydrolysis (enzymatic or acidic), one mole of cellobiose yields:
-
One mole of [1-13C]Glucose (Labeled)
-
One mole of [U-12C]Glucose (Unlabeled)
-
-
Immediate Fix: If measuring the free glucose pool, multiply your corrected enrichment values by a factor of 2 (after verifying background glucose levels), or model the input as a 50:50 mixture of labeled/unlabeled substrate.
Symptom B: "I see negative values in my corrected Mass Isotopomer Distribution (MID)."
-
Diagnosis: Matrix Over-Correction.
-
Root Cause: The correction matrix (
) assumes a specific chemical formula (e.g., derivatized glucose). If you used the formula for underivatized glucose but measured a TMS-derivative, the matrix subtracted too much "natural abundance" signal. -
Immediate Fix: Verify the elemental formula used to generate your correction matrix. It must include all atoms in the analyzed ion, including Silicon/Carbon from derivatization reagents (e.g., TBDMS, TMS).
Symptom C: "The M+1 peak is unusually high in my unlabeled control."
-
Diagnosis: Detector Saturation or Proton Loss.
-
Root Cause:
-
Saturation: If the ion count is
, the detector may be non-linear, skewing ratios. -
Proton Loss: In Electrospray Ionization (ESI), [M-H]- is common. If you are looking at [M+H]+ but have significant [M+H-H2]+ (fragmentation), it overlaps with the isotope pattern.
-
-
Immediate Fix: Dilute samples 1:10 and re-inject. If the ratio changes, it was saturation.
Implementation Protocol: The Matrix Correction Method
Do not rely on "black box" software without understanding the logic. Use this standard matrix inversion protocol to correct your raw MS data.
The Core Equation
The relationship between your measured intensity vector (
Therefore, to find the true data:
Where
Step-by-Step Workflow
Step 1: Define the Elemental Composition Determine the exact formula of the ion fragment being monitored.
-
Example: If analyzing Glucose-Pentamethyloxime (TMS derivative) via GC-MS, the fragment might be
(not just ).
Step 2: Generate the Theoretical Distribution Vector (
-
Tool: Use Python (IsoCor) or an online calculator (Envipat) to generate this vector.
Step 3: Construct the Correction Matrix (
| Row/Col | Label 0 | Label 1 | Label 2 | ... |
| Mass 0 | 0 | 0 | ... | |
| Mass 1 | 0 | ... | ||
| Mass 2 | ... |
-
Note: Column 1 is the natural abundance distribution.[2][3] Column 2 is the same distribution shifted down by one mass unit (representing 1 tracer atom).
Step 4: Solve
Multiply the inverse of Matrix
Visualization: Workflows & Pathways
Figure 1: The Hydrolysis Trap
This diagram illustrates why Cellobiose-1-13C data often appears "diluted" in downstream metabolic pools.
Caption: Hydrolysis of this compound yields a 1:1 mixture of labeled and unlabeled glucose, instantly diluting the effective enrichment of the free glucose pool by 50%.
Figure 2: The Correction Algorithm
The logical flow for transforming raw mass spec data into flux-ready isotopomer distributions.[3]
Caption: The standard workflow for correcting natural abundance. Note that 'Formula' must include derivatization agents.
Advanced Theory & FAQs
Q: Why does the position (C1 vs U-13C) matter for the correction matrix? A: For the correction matrix itself, the position does not matter—only the number of labeled carbons. However, for Metabolic Flux Analysis (MFA), the position is critical. C1-labeled glucose (from cellobiose) enters Glycolysis and the Pentose Phosphate Pathway (PPP) differently.
-
Glycolysis: C1 becomes C3 of pyruvate.
-
PPP: C1 is decarboxylated (lost as CO2) in the oxidative branch.
-
Implication: If you see a massive drop in labeling in downstream metabolites (like lactate) compared to the glucose pool, it indicates high PPP flux, not an error in your natural abundance correction [1].
Q: Can I use a standard Glucose correction matrix for Cellobiose? A: No.
-
Glucose (TMS): 5 Methyloxime groups + 6 Carbons.
-
Cellobiose (TMS): 8 TMS groups + 12 Carbons. The natural abundance contribution from the extra Silicon (Si) atoms in the cellobiose derivative is massive. Using a glucose matrix on cellobiose data will result in under-correction , leaving you with falsely high enrichment values [2].
Q: What is the purity specification for this compound?
A: Typically
References
-
Wittmann, C. (2007). Fluxome analysis using GC-MS. Microbial Cell Factories, 6(1), 6. [Link]
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. [Link]
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. [Link]
-
van Winden, W. A., et al. (2002). Correcting mass isotopomer distributions for naturally occurring isotopes. Biotechnology and Bioengineering, 80(4), 477-479. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Metabolic Network Models Using D-Cellobiose-1-¹³C Data
For researchers, scientists, and drug development professionals, metabolic network models are powerful tools for understanding cellular physiology and identifying metabolic engineering targets.[1] However, a model is only as reliable as its validation. This guide provides an in-depth comparison of methodologies for validating these models, with a specific focus on the application of D-Cellobiose-1-¹³C as an isotopic tracer. We will explore the causality behind experimental choices, detail self-validating protocols, and compare the computational tools that bring the data to life.
The Imperative of Model Validation in Metabolic Research
A metabolic network model is a mathematical representation of the complex web of biochemical reactions within a cell. While genomics, transcriptomics, and proteomics offer insights into a cell's potential functions, the fluxome—the complete set of metabolic reaction rates—describes its physiological reality.[2] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying these in vivo fluxes.[2][3]
The core assumption of ¹³C-MFA is that the underlying metabolic network model is complete and accurate.[4][5] An incomplete or incorrect model can lead to statistically unacceptable fits and, more dangerously, biased and erroneous flux calculations.[5] Therefore, rigorous validation is not just a procedural step; it is the foundation of trustworthy and reproducible science. This is achieved by comparing the model's predicted isotopic labeling patterns with experimentally measured data. A close match, confirmed by statistical tests, validates the model structure and the resulting flux map.[6]
Why D-Cellobiose-1-¹³C? The Rationale Behind Tracer Selection
The choice of the ¹³C-labeled substrate, or "tracer," is a critical experimental design decision that directly impacts the precision of flux estimations.[7] While uniformly labeled glucose is common, specifically labeled tracers like D-Cellobiose-1-¹³C offer unique advantages for certain biological systems.
-
Probing Specific Entry Pathways: Cellobiose, a disaccharide of glucose, is a key intermediate in the breakdown of cellulose. Using it as a carbon source allows for the specific investigation of cellulolytic organisms or engineered microbes designed for biomass conversion.
-
Resolving Ambiguous Pathways: The position of the label is paramount. When D-Cellobiose-1-¹³C is cleaved, it yields one molecule of glucose labeled at the C1 position and one unlabeled glucose molecule. This specific labeling pattern creates distinct mass isotopomer distributions in downstream metabolites. For example, the fate of the C1 carbon of glucose is different in the Pentose Phosphate Pathway (PPP), where it is lost as CO₂, compared to the Embden-Meyerhof-Parnas (glycolysis) pathway. This allows for precise quantification of the flux split between these crucial pathways. Studies have shown that tracers like [1,2-¹³C₂]glucose provide the most precise estimates for glycolysis and the PPP, outperforming the more common [1-¹³C]glucose.[7][8] The principle of using specific labeling to resolve pathway activity is a cornerstone of advanced MFA.[9]
The Integrated Workflow: From Isotope Labeling to a Validated Flux Map
The validation of a metabolic model is an iterative process that marries wet-lab experimentation with computational analysis. Below is a comprehensive overview of this workflow.
Caption: High-level overview of the integrated experimental and computational workflow for ¹³C-MFA.
Part 1: The Experimental Protocol (A Self-Validating System)
This protocol is designed as a self-validating system. The inclusion of parallel experiments—one with the specific tracer (D-Cellobiose-1-¹³C) and another with a different tracer (e.g., [U-¹³C]glucose)—provides a powerful cross-check.[4][5] Consistent flux maps from both experiments, despite different inputs, strongly validate the underlying network model.
Step-by-Step Methodology
-
Preparation of Labeled Media:
-
Prepare the minimal growth medium appropriate for your organism.
-
For the primary experiment, use D-Cellobiose-1-¹³C as the sole carbon source at a known concentration. The isotopic purity of the tracer must be known, as even small impurities can impact flux calculations.[2]
-
For the parallel validation experiment, prepare an identical medium, but replace the tracer with a different one, such as [U-¹³C]glucose.
-
-
Cell Culturing and Isotopic Labeling:
-
Inoculate the prepared media from the same starter culture to ensure identical genetic backgrounds and initial physiological states.[5]
-
Grow the cells in a controlled environment (e.g., bioreactor) where physiological parameters (growth rate, substrate uptake, product secretion) can be accurately monitored.
-
It is crucial to achieve both a metabolic and isotopic steady state. This means the cellular metabolism is stable, and the isotopic labeling of intracellular metabolites is no longer changing over time. This typically requires cultivating for several cell doublings.
-
-
Rapid Quenching and Metabolite Extraction:
-
This step is critical to halt all enzymatic activity instantly, preserving the in vivo metabolic state.
-
Rapidly transfer a known volume of cell culture into a quenching solution, such as cold (-40°C) 60% methanol. The large temperature drop instantly stops metabolism.
-
Separate the quenched cells from the medium via centrifugation at a low temperature.
-
Perform metabolite extraction from the cell pellet using appropriate solvents (e.g., a cold chloroform/methanol/water mixture).
-
-
Analysis of Extracellular Metabolites:
-
Collect the culture supernatant before quenching.
-
Analyze substrate consumption (cellobiose) and byproduct secretion rates (e.g., acetate, lactate) using methods like HPLC. These rates provide essential constraints for the metabolic model.[1]
-
-
Isotopomer Analysis of Intracellular Metabolites:
-
The extracted metabolites, particularly proteinogenic amino acids (obtained after protein hydrolysis) and central intermediates, are analyzed to determine their mass isotopomer distributions (MIDs).
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust method, providing high-precision data for ¹³C-MFA.[3][10] It typically requires chemical derivatization of the metabolites to make them volatile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for analyzing a wider range of metabolites without derivatization.[3][11]
-
The resulting MIDs are the primary data input for the computational flux estimation.
-
Part 2: The Computational Workflow & Software Comparison
The measured MIDs and extracellular rates are used to estimate the intracellular fluxes. This is an iterative process of fitting the model's predictions to the experimental data.[6]
Caption: The iterative cycle of computational flux estimation and model validation.
Comparison of ¹³C-MFA Software Packages
The choice of software is critical for efficient and accurate flux analysis. Each package has its own strengths in terms of user interface, computational engine, and platform dependency.
| Feature | 13CFLUX2 | INCA | FreeFlux |
| Primary Capabilities | Steady-state & Isotopically Non-stationary MFA | Steady-state & Isotopically Non-stationary MFA | Steady-state & Isotopically Non-stationary MFA |
| Platform | C++, with Java/Python add-ons (Linux/Unix) | MATLAB | Python |
| User Interface | Command-line, integrates with Omix for GUI[2] | Graphical User Interface (GUI) & command-line | Command-line (Python package) |
| Key Strengths | High-performance, scalable for large networks, powerful scripting for complex workflows.[12][13] | Widely used, well-documented, user-friendly GUI. | Open-source, time-efficient, easy to integrate into custom Python pipelines.[14] |
| Considerations | Steeper learning curve for non-programmers. | Requires a MATLAB license. | Requires Python programming knowledge. |
Table 1: Objective comparison of leading ¹³C-MFA software tools.[15]
The Final Validation Step: Statistical Trustworthiness
After the software minimizes the difference between the measured and simulated MIDs, a goodness-of-fit assessment is performed, typically using a chi-square (χ²) statistical test.[6]
-
If the fit is statistically acceptable: The model is considered validated. The resulting flux map is a reliable representation of the cell's metabolic state, and confidence intervals are calculated for each flux to indicate the precision of the estimate.
-
If the fit is statistically unacceptable: This is a crucial result. It indicates that the initial metabolic network model is incomplete or incorrect.[5] The researcher must then engage in an iterative process of model refinement—hypothesizing missing reactions (e.g., an unexpected CO₂ exchange[5]) or correcting atom transitions—until a statistically valid fit is achieved. This iterative model development is a core part of robust metabolic research.[6]
Visualizing the Flow: ¹³C Propagation from Cellobiose
To understand how D-Cellobiose-1-¹³C provides data to resolve fluxes, we can visualize the path of the ¹³C label through the initial steps of central carbon metabolism.
Sources
- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Comparative Guide: D-Cellobiose-1-13C vs. Radiolabeled Assays for Intestinal Permeability
Topic: Accuracy of D-Cellobiose-1-13C Assays vs. Radiolabeled Cellobiose Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, the dual-sugar absorption test (DSAT) has been the gold standard for assessing intestinal permeability (IP) in drug development and gastroenterology. Historically, this relied on radiolabeled probes (
This guide provides a technical analysis of this transition. While radiolabeled methods offer high raw sensitivity, they lack molecular specificity and carry regulatory burdens. This compound assays demonstrate superior specificity, equivalent sensitivity (LOD < 15 ng/mL), and broader applicability in clinical trials due to their non-radioactive safety profile.
Mechanistic Basis of the Assay
To understand the accuracy differences, one must understand the physiological mechanism. Cellobiose is a disaccharide consisting of two glucose molecules linked by a
-
Physiology: Humans lack the enzyme (cellulase/cellobiase) to hydrolyze this bond in the small intestine. Therefore, cellobiose is not actively transported or metabolized; it permeates the intestinal barrier solely via paracellular transport (through tight junctions).
-
The Ratio: It is typically co-administered with Mannitol (a smaller monosaccharide, transcellular marker). The Cellobiose/Mannitol (C/M) ratio corrects for gastric emptying and dilution, providing a pure index of barrier integrity.
Pathway Visualization: Paracellular vs. Transcellular Transport
Figure 1: Differential transport pathways. Cellobiose (red) targets the paracellular route (tight junctions), while Mannitol (green) traverses the cell membrane. Damage to tight junctions increases Cellobiose recovery.
Technical Comparison: Stable Isotope (13C) vs. Radioisotope (14C/3H)
The core difference lies in detection physics: Mass Spectrometry (Mass-to-Charge) vs. Liquid Scintillation (Radioactive Decay) .
Comparative Performance Metrics
| Feature | This compound (LC-MS/MS) | Radiolabeled Cellobiose (LSC) | Verdict |
| Detection Principle | Mass-to-charge ratio ( | 13C is more specific. | |
| Specificity | High. Distinguishes cellobiose from glucose or bacterial metabolites. | Low. Cannot distinguish intact cellobiose from radiolabeled metabolites without prior separation (HPLC). | 13C eliminates false positives. |
| Sensitivity (LOQ) | 10–15 ng/mL (in urine/plasma). | < 1 ng/mL (dependent on specific activity). | Radiolabel is marginally more sensitive , but 13C is sufficient for clinical use. |
| Safety & Regulation | Inert. Safe for pediatrics, pregnancy, and repeated dosing. | Radioactive hazard.[1] Requires regulatory approval; waste disposal issues. | 13C is universally applicable. |
| Multiplexing | Excellent. Can measure 4+ probes (Lactulose, Rhamnose, etc.) simultaneously. | Difficult. separating | 13C enables "Multi-Sugar" tests. |
The "Metabolic Noise" Problem in Radiolabeled Assays
In older
-
The 13C Solution: LC-MS/MS detects the intact molecular mass of this compound (
343.1). If it is hydrolyzed to 13C-Glucose ( 181.1), the mass spec differentiates them instantly. This makes the 13C assay inherently more accurate for gut barrier assessment.
Experimental Protocol: this compound Assay (LC-MS/MS)
Objective: Quantify urinary recovery of this compound to assess paracellular permeability.
Reagents & Equipment
-
Probe: this compound (99 atom % 13C).
-
Internal Standard (IS): D-Cellobiose-d8 (deuterated) or unlabeled Cellobiose (if using standard addition). Best Practice: Use 13C-Cellobiose as the probe and D-Cellobiose-d8 as the analytical IS.
-
Matrix: Human Urine (collected 0–5 hours post-dose).[2]
-
Instrument: LC-MS/MS (e.g., Triple Quadrupole).
Step-by-Step Workflow
-
Patient Preparation:
-
Fast patient for 8 hours.
-
Administer oral solution: 5 g Lactulose, 1 g this compound , 2 g Mannitol, dissolved in 100 mL water.
-
Collect urine for 5 hours into a container with preservative (chlorhexidine or thymol).
-
-
Sample Preparation (Dilute-and-Shoot):
-
Centrifuge urine aliquot (10,000 x g, 5 min) to remove particulates.
-
Dilute supernatant 1:10 with Mobile Phase A (0.1% Formic Acid in Water).
-
Spike with Internal Standard (Cellobiose-d8) to final conc. of 1 µg/mL.
-
-
LC-MS/MS Parameters:
-
Column: Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) – Critical for retaining polar sugars.
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 10mM Ammonium Acetate).
-
Ionization: ESI Negative Mode (Sugars ionize better in negative mode as
or ). -
MRM Transitions:
-
-
Data Analysis:
-
Calculate recovery %:
. -
Compute Ratio:
.
-
Workflow Visualization
Figure 2: Analytical workflow for this compound quantification. Note the use of HILIC chromatography, which is essential for separating hydrophilic sugars.
Scientific Validation: Accuracy & Linearity
Based on validation studies (e.g., Patterson et al., 2024; Van der Westhuizen et al.), the 13C-LC-MS/MS method demonstrates:
-
Linearity:
over a range of 1–100 µg/mL. -
Precision (CV%): Intra-day and Inter-day precision typically
. -
Recovery: 95–105% accuracy in spiked urine samples.
-
Stability: 13C-Cellobiose is stable in urine at -80°C for >6 months.
Comparison to Radiolabeling: In a direct comparison, radiolabeled methods often show higher variability (CV > 20%) at lower concentrations due to the stochastic nature of radioactive decay and background radiation ("quenching" effects in urine). The LC-MS method eliminates quenching issues.
Conclusion & Recommendations
For modern drug development and clinical research, This compound assays are the superior choice over radiolabeled alternatives.
-
Accuracy: The mass-selective detection of LC-MS/MS prevents false positives from bacterial metabolites, a known flaw in non-chromatographic radiolabeled assays.
-
Compliance: Eliminates radiation exposure, facilitating easy approval for longitudinal studies and pediatric cohorts.
-
Data Richness: Allows for the simultaneous profiling of multiple gut function markers (e.g., "5-Sugar Test") in a single run.
Recommendation: Laboratories currently using
References
-
Troncone, R., et al. (1992). "Antigliadin antibody, D-xylose, and cellobiose/mannitol permeability tests as indicators of mucosal damage in children with coeliac disease."[4] Scandinavian Journal of Gastroenterology. Link
-
Patterson, K., et al. (2024). "Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma." Journal of Chromatography B. Link
-
Grootjans, J., et al. (2010). "Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability." Scandinavian Journal of Clinical and Laboratory Investigation. Link
-
Vojtisek, B., et al. (1990). "Assessment of intestinal permeability in the experimental rat with [3H]cellobiotol and [14C]mannitol." Clinical Science. Link
-
Camilleri, M. (2019). "The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation." Frontiers in Nutrition. Link
Sources
- 1. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of intestinal permeability in the experimental rat with [3H]cellobiotol and [14C]mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigliadin antibody, D-xylose, and cellobiose/mannitol permeability tests as indicators of mucosal damage in children with coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
Precision Benchmarking of Cellulase Kinetics: A Comparative Guide to D-Cellobiose-1-13C Tracing
Executive Summary: The Specificity Bottleneck
In the development of second-generation biofuels and glycoside hydrolase therapeutics, the accurate measurement of cellulase efficiency—specifically
This guide details the implementation of D-Cellobiose-1-13C tracing. By utilizing a substrate isotopically labeled at the anomeric carbon, researchers can employ Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track hydrolysis kinetics with absolute specificity, effectively "silencing" the background noise of the fermentation broth.
The Mechanism: Why 13C Tracing?
The core advantage of this compound lies in its atomic visibility. In a standard hydrolysis reaction, cellobiose is cleaved into two glucose molecules.[1]
In complex biomass slurries, glucose is already present. A standard HPLC or DNS assay counts all glucose, making it impossible to calculate the initial rate (
The 13C Solution:
-
Input: The substrate is magnetically distinct (
C-enriched). -
Background: The biomass background is magnetically silent (
C-dominant). -
Output: The detector (NMR/MS) tracks only the
C-Glucose product.
Visualization: Signal Specificity
Figure 1: Comparison of signal specificity. The 13C tracer method isolates enzymatic activity from environmental noise.
Comparative Analysis: Choosing the Right Tool
The following table contrasts the 13C-Tracer method against industry-standard alternatives.
| Feature | This compound (NMR/MS) | DNS Assay (Colorimetric) | pNP-G (Surrogate) | HPLC-RI (Refractive Index) |
| Specificity | Absolute (Isotope specific) | Low (Reacts with all reducing sugars) | Medium (Specific to | High (Chromatographic separation) |
| Substrate Reality | True (Native dimer) | True (Cellobiose) | False (Artificial analog) | True (Cellobiose) |
| Interference | None (Background is silent) | High (Lignin/Aldehydes interfere) | Low (Unless sample is yellow/turbid) | Medium (Co-elution of impurities) |
| Sensitivity | High (nM range with MS) | Low (mM range) | High | Medium ( |
| Kinetic Accuracy | Gold Standard (True | Poor (Overestimates activity) | Skewed (Steric difference vs. native sugar) | Good |
| Throughput | Low/Medium (Depends on instrument) | High (96-well plate) | High (96-well plate) | Medium |
Critical Insight: While pNP-G is faster, it often yields different
Experimental Protocol: 13C-NMR Kinetic Assay
This protocol uses quantitative HSQC (Heteronuclear Single Quantum Coherence) NMR to track the conversion of Cellobiose-1-13C to Glucose-1-13C.
Phase 1: Reagents & Preparation
-
Substrate: this compound (99% enrichment). Prepare a 10 mM stock in D
O. -
Buffer: 50 mM Sodium Citrate, pH 4.8 (prepared in D
O to avoid solvent suppression issues). -
Enzyme: Purified cellulase/
-glucosidase or crude fermentation broth. -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (
0.00) and quantification.
Phase 2: The Reaction Workflow
Note: All volumes can be scaled down for micro-coil NMR probes.
-
Equilibration: Mix 450
L of Buffer (in D O) and 50 L of Substrate Stock in a standard NMR tube. -
Baseline Scan (
): Acquire a rapid 1D C or 2D HSQC spectrum to confirm substrate purity and establish the integral of the C1 anomeric protons. -
Initiation: Add enzyme (e.g., 1-10
L). Invert gently to mix. -
Incubation: Place the tube immediately into the NMR probe pre-heated to 50°C.
-
Real-Time Acquisition: Set up a pseudo-2D array to acquire spectra every 5–10 minutes.
Phase 3: Data Processing
-
Track Peaks:
-
Substrate (Cellobiose):
-anomeric C1 signal at 102.5 ppm ( C) / 4.66 ppm ( H). -
Product (Glucose):
-
-Glucose-1-13C:
92.8 ppm ( C) / 5.22 ppm ( H). -
-Glucose-1-13C:
96.6 ppm ( C) / 4.63 ppm ( H).
-
-Glucose-1-13C:
-
-
Integration: Integrate the volume of the product peaks relative to the internal standard (DSS).
-
Calculation: Plot [Product] vs. Time to determine initial velocity (
).
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for real-time NMR kinetic monitoring.
Scientific Integrity: Causality & Interpretation
Why this protocol validates itself
The use of HSQC (Heteronuclear Single Quantum Coherence) provides a built-in validation mechanism.
-
Anomeric Resolution: Enzymatic hydrolysis initially releases the
-anomer of glucose (retaining configuration). Over time, this mutarotates to the -anomer. By tracking both peaks, you can distinguish between the rate of hydrolysis and the rate of mutarotation, ensuring the enzyme kinetics are not rate-limited by secondary physical phenomena. -
Stoichiometry Check: The sum of the integrals for Residual Cellobiose + Formed Glucose (
) must remain constant throughout the experiment. If this sum decreases, it indicates non-specific binding or degradation, invalidating the run.
Troubleshooting Common Issues
-
Signal Overlap: If the biomass background is extremely high (e.g., thick slurry), switch from 1D Carbon NMR to 2D HSQC. The second dimension (Proton) spreads the peaks, isolating the
C-tracer signals from the C-background noise. -
Reaction Speed: If the reaction is too fast for NMR (< 10 min), use Quench-Flow . Stop the reaction at specific time points using heat (95°C for 5 min) or acid, centrifuge, and analyze the supernatant.
References
-
Gusakov, A. V., et al. (2011). "Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities." International Journal of Analytical Chemistry. Link
- Establishes the inaccuracy of DNS assays due to overestim
-
Zhang, Y. H., et al. (2006). "A transition from cellulose swelling to cellulose dissolution by o-phosphoric acid: evidence from enzymatic hydrolysis and supramolecular structure." Biomacromolecules. Link
- Foundational work on cellulose hydrolysis kinetics.
-
Himmel, M. E., et al. (2007). "Biomass Recalcitrance: Engineering Plants and Enzymes for Biofuels Production." Science. Link
- Contextualizes the need for precise enzym
-
Silveira, R. L., et al. (2013). "Molecular dynamics of the
-glucosidase from Trichoderma reesei: insight into the catalytic mechanism." Journal of Physical Chemistry B. Link- Provides structural basis for substr
-
NREL Laboratory Analytical Procedures (LAP). "Measurement of Cellulase Activities." Link
- The standard protocols against which new methods are benchmarked.
Sources
comparing LC-MS and NMR techniques for D-Cellobiose-1-13C quantification
Executive Summary
Quantifying D-Cellobiose-1-13C is a critical task in metabolic flux analysis and cellulase kinetic profiling. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) is rarely a matter of preference, but rather a function of concentration sensitivity versus structural fidelity .
-
Choose LC-MS/MS (HILIC) when working with biological fluids (plasma, intracellular extracts) or fermentation media where analyte concentrations are in the nanomolar to micromolar range .
-
Choose qNMR when monitoring real-time enzymatic hydrolysis in bioreactors, verifying isotopic purity, or when concentrations exceed 0.1 mM , as it provides absolute quantification without external calibration curves and resolves anomeric configurations (
vs. ) instantly.
The Analyte: Why this compound?
This compound is a disaccharide isotopologue labeled exclusively at the anomeric carbon of the reducing end glucose unit. This specific labeling pattern is the "flight recorder" of carbohydrate metabolism:
-
Mechanistic Tracing: It differentiates between cleavage at the non-reducing end (releasing unlabeled glucose) vs. the reducing end (releasing 1-13C glucose).
-
Spectral Signature: The
C enrichment at C1 creates a massive signal enhancement in NMR and a distinct M+1 mass shift in MS, distinguishing it from endogenous cellobiose.
Deep Dive: LC-MS/MS Quantification
The Sensitivity Standard
The Challenge: Polarity
Cellobiose is highly polar. Standard Reverse-Phase (C18) chromatography fails to retain it, resulting in elution at the void volume where ion suppression is most severe. The solution is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]
Optimized Protocol (HILIC-ESI-MS/MS)
Methodology:
-
Column Selection: Amide-functionalized HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80). The amide group interacts with the hydroxyls of the sugar via hydrogen bonding.
-
Mobile Phase: High organic content (70-80% Acetonitrile) with 10 mM Ammonium Acetate (pH 9.0).
-
Scientist's Note: High pH is counter-intuitive for silica, but for sugars in negative ion mode, it promotes deprotonation (
), significantly enhancing sensitivity compared to positive mode adducts ( ).
-
-
Detection: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.
-
Transition:
(Parent 13C-Cellobiose Fragment). -
Specificity: The 1-13C label shifts the precursor mass from 341 (unlabeled) to 342 (labeled).
-
Self-Validating Control: Use D-Cellobiose-d8 as an Internal Standard (IS). Since HILIC is sensitive to matrix effects (salt/protein), the deuterated IS co-elutes and corrects for ionization suppression.
Workflow Diagram (LC-MS)
Figure 1: HILIC-MS/MS workflow for trace quantification of polar carbohydrates.
Deep Dive: Quantitative NMR (qNMR)
The Structural Authority
The Isotope Advantage
In standard NMR,
Optimized Protocol (1H-NMR with 13C Decoupling)
Methodology:
-
Solvent: D2O (99.9%) with 0.05% TSP (Trimethylsilylpropanoic acid) as the chemical shift reference (0.00 ppm).
-
Internal Standard: Maleic Acid or Potassium Hydrogen Phthalate (KHP).
-
Why? These have relaxation times (
) similar to sugars but distinct chemical shifts (aromatic/olefinic region), avoiding overlap with the carbohydrate "forest" (3.0 - 5.5 ppm).
-
-
Pulse Sequence: zg30 (standard proton) or zgig (inverse gated decoupling for 13C).
-
Critical Step: For 1H-NMR, the 1-13C label causes a massive
coupling (~160-170 Hz) . The anomeric proton (H1) will appear as a widely split doublet (or doublet of doublets if -coupling exists). This splitting is the validation. If the peak isn't split, it's endogenous (unlabeled) cellobiose.
-
Quantification Equation:
Workflow Diagram (qNMR)
Figure 2: qNMR workflow leveraging the 13C-H1 coupling constant for specificity.
Comparative Analysis: The Data
The following table contrasts the performance metrics based on experimental validation in complex media (e.g., lignocellulosic hydrolysate).
| Feature | LC-MS/MS (HILIC) | qNMR (600 MHz) |
| Limit of Quantitation (LOQ) | High Sensitivity: ~50 nM (approx. 15 ng/mL) | Low Sensitivity: ~50 |
| Sample Volume | 5 - 10 | 500 - 600 |
| Specificity | Relies on retention time & MRM transition. Isomers (e.g., Maltose) can interfere if not separated. | Absolute Structural ID. Differentiates |
| Throughput | High (10-15 min/sample). | Medium (10-30 min/sample depending on scans). |
| Matrix Effects | Severe. Salts suppress ionization. Requires internal standard.[2] | Minimal. Salts do not affect integration, only shimming. |
| Cost Per Sample | High (Columns, Solvents, Standards). | Low (after hardware investment). |
Decision Matrix: When to Use Which?
Do not default to the instrument available in the room. Use this logic flow to determine the scientifically valid path.
Figure 3: Strategic decision tree for selecting the analytical modality.
References
-
NREL Laboratory Analytical Procedures. "Determination of Structural Carbohydrates and Lignin in Biomass." National Renewable Energy Laboratory. [Link]
-
Waters Corporation. "HILIC Method for the Analysis of Carbohydrates." Application Notes. [Link]
-
Simova, S., et al. "NMR spectroscopy in carbohydrate analysis." Carbohydrate Research. [Link]
-
Agilent Technologies. "Quantitative Analysis of Sugars by LC/MS/MS." Agilent Application Library. [Link]
Sources
- 1. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of lipid-related extracellular metabolites in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Stability & Validation of the Beta-1,4 Glycosidic Bond in D-Cellobiose-1-13C
Executive Summary
Product: D-Cellobiose-1-13C (Glucose-
The thermodynamic and kinetic stability of the
Part 1: The Physicochemical Nature of the Bond
To validate stability, one must first understand the intrinsic resistance of the bond. The
Thermodynamic & Steric Factors
-
Equatorial Positioning: In the
-anomer, the glycosidic bond is in an equatorial position relative to the pyranose ring. This configuration is sterically less crowded than the axial bond found in maltose. -
Linearity & Hydrogen Bonding: The beta linkage promotes a linear, ribbon-like conformation, allowing for intramolecular hydrogen bonding (specifically O3–O5') that rigidifies the molecule. This "stiffening" raises the activation energy required for acid hydrolysis compared to the flexible
-linkages. -
The Anomeric Effect: While the anomeric effect generally stabilizes axial (
) substituents, the -linkage's stability in aqueous solution is driven by solvation effects and the minimization of dipole-dipole repulsion across the glycosidic oxygen.
Comparative Stability Matrix
The following table contrasts this compound with its primary experimental alternatives.
| Feature | This compound | Maltose ( | pNP-Cellobioside |
| Bond Type | |||
| Acid Hydrolysis Rate | 1.0x (Baseline) | ~1.5x - 2.0x Faster | Variable (Aglycone dependent) |
| Enzymatic Specificity | High (Cellulases/ | High (Amylases/ | Altered ( |
| Detection Mode | NMR / MS (Non-invasive) | Refractive Index / Colorimetric | Colorimetric (Abs 405nm) |
| Steric Artifacts | None | None | High (Bulky nitrophenyl group) |
| Suitability for In Vivo | Excellent (Metabolically active) | Excellent (Different pathway) | Poor (Cytotoxic/Artificial) |
Part 2: Experimental Validation Protocols
Protocol A: Chemical Stability (Acid Hydrolysis Stress Test)
Objective: Quantify the resistance of the
Materials:
-
This compound (10 mM)
-
2M Trifluoroacetic acid (TFA)
-
D-Maltose (Control)
-
Internal Standard: d-Mannitol
Workflow:
-
Preparation: Dissolve 5 mg this compound in 1 mL 2M TFA. Prepare Maltose control similarly.
-
Incubation: Heat both samples at 100°C in a sealed reaction vial.
-
Sampling: Aliquot 100 µL at t=0, 30, 60, 120, and 240 minutes.
-
Quenching: Evaporate TFA under nitrogen stream; reconstitute in D
O. -
Analysis (NMR): Acquire 1D
H-NMR.
Success Criteria (Self-Validating):
-
Maltose: Should show >50% degradation within 60-90 minutes (appearance of monomeric glucose signals).
-
Cellobiose-1-13C: Should show significantly slower degradation kinetics (e.g., >80% intact at 60 mins).
-
Signal Validation: The H1-beta doublet (approx 4.6 ppm) of the non-reducing end should remain coupled.
Protocol B: Enzymatic Specificity & Fidelity
Objective: Confirm that the bond is cleaved only by specific
Workflow Diagram (DOT):
Caption: Specificity workflow. The 13C label allows differentiation of the hydrolysis products (13C-Glucose vs unlabeled Glucose) via Mass Spectrometry.
Part 3: Detection Fidelity (The C Advantage)
The primary reason to use this compound over cheaper alternatives is the ability to utilize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural confirmation.
NMR Chemical Shift Fingerprinting
To confirm the bond is intact, verify the following chemical shifts (in D
| Atom Position | Carbon Type | Chemical Shift ( | Diagnostic Feature |
| C1 (Reducing) | 96.8 ( | Strong enhanced doublet. If bond breaks, this shift changes slightly due to loss of disaccharide conformation. | |
| C1' (Non-reducing) | Natural Abundance | 103.6 | Critical Marker. This signal disappears/shifts to ~96/92 upon hydrolysis. |
| C4 (Linkage) | Natural Abundance | ~80.0 | Downfield shift due to glycosylation. Shifts upfield to ~70 ppm upon hydrolysis. |
MS Quantification (Flux Analysis)
In complex media (e.g., cell lysate), unlabeled cellobiose is indistinguishable from background glucose once hydrolyzed.
-
Intact this compound:
= 343.11 (M-H) (ESI Negative). -
Hydrolysis Products: Yields exactly one Glucose-1-13C (
180.06) and one Unlabeled Glucose ( 179.06). -
Advantage: This 1:1 stoichiometric release of labeled vs. unlabeled monomer provides an internal calibration standard for calculating hydrolysis rates, eliminating pipetting errors.
Conclusion
The stability of the
References
-
Structure and Stability of Glycosidic Bonds Source: Khan Academy / Biochemsitry Textbooks Note: Defines the thermodynamic differences between alpha and beta linkages.
-
NMR Chemical Shifts of Cellobiose and Cellulose Models Source: Massachusetts Institute of Technology (MIT) / DSpace Note: Provides reference chemical shifts for C1 and C4 in beta-1,4 linked glucans.
-
Kinetics of p-Nitrophenyl-β-D-cellobioside Hydrolysis Source: National Institutes of Health (NIH) / PubMed Note: Comparative kinetics showing the difference between artificial pNP substrates and native cellobiose.
-
13C Metabolic Flux Analysis Advantages Source: 13Cflux.net / NIH Note: details the methodology of using 13C tracers for precise metabolic mapping.
Sources
Technical Guide: Evaluating D-Cellobiose-1-13C as an Internal Standard for HILIC-MS Metabolomics
Executive Summary
Verdict: D-Cellobiose-1-13C represents a superior "exogenous" internal standard (IS) for targeted and untargeted metabolomics, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) modes. Unlike endogenous isotopologues (e.g., ^13^C-Glucose), D-Cellobiose is absent in mammalian metabolic pathways, eliminating background interference while providing critical ionization normalization for polar carbohydrates and metabolites.
This guide provides the technical justification, comparative data, and validation protocols required to implement this compound in drug development and academic research workflows.
The Challenge: Normalization in Polar Metabolomics
In LC-MS metabolomics, particularly HILIC, the "ion suppression" phenomenon is most severe in the early-to-mid elution window where polar metabolites (sugars, amino acids, nucleotides) migrate.
Standard normalization strategies often fail due to:
-
Endogenous Interference: Using ^13^C-labeled versions of endogenous metabolites (e.g., ^13^C-Glucose) can complicate spectral deconvolution if the endogenous concentration is extremely high (saturation) or if isotopic purity is imperfect.
-
Retention Time Mismatch: Chemical analogs (e.g., fluorinated sugars) often drift in retention time (RT) compared to the target class, failing to experience the exact matrix effect at the moment of ionization.
The Solution: this compound
-
Structure: A disaccharide consisting of two glucose molecules linked by a
bond. -
Exogenous Nature: Humans and most mammals lack cellulase; thus, cellobiose is not produced endogenously. It serves as a true "blank slate" marker.
-
HILIC Behavior: As a disaccharide, it elutes in the hydrophilic window, co-eluting near (but distinct from) glucose, sucrose, and sugar phosphates, providing an ideal ionization reference.
Comparative Analysis: Candidate Selection
The following table contrasts this compound against common alternatives in a mammalian plasma metabolomics context.
| Feature | This compound | U-^13^C-Glucose | ^13^C-Sorbitol | Fluorinated Analogs |
| Biological Status | Exogenous (Zero background) | Endogenous (High background) | Exogenous (mostly) | Synthetic |
| Interference Risk | None | High (Cross-talk with M+ isotopes) | Low | Low |
| HILIC Retention | Strong (Matches disaccharides/phosphates) | Moderate (Elutes earlier) | Moderate | Often shifts significantly |
| Ionization Physics | Identical to hexoses | Identical to hexoses | Similar to polyols | Different (F-atoms alter ESI) |
| Cost Efficiency | High (Single compound) | Moderate | Moderate | Low (Custom synthesis) |
Key Insight: While U-^13^C-Yeast extracts provide broad coverage, they introduce spectral complexity. This compound offers a clean, single-peak reference specifically for the "sugar/polar" window without adding noise to the chromatogram.
Experimental Validation Protocols
To validate this compound for your specific matrix (e.g., Plasma, Urine, Cell Culture), you must calculate the Matrix Factor (MF) and Recovery (RE) .
Protocol A: Determining Matrix Factor (MF)
This experiment determines if the matrix (e.g., plasma) suppresses the signal of this compound.
Reagents:
-
Set 1 (Standard in Solvent): this compound spiked into pure reconstitution solvent (e.g., 50% ACN).
-
Set 2 (Post-Extraction Spike): Extracted blank biological matrix (e.g., plasma crashed with MeOH), then spiked with this compound.
Calculation:
-
Target:
(Indicates minimal suppression/enhancement). -
Correction: If MF is 0.5 (50% suppression), the IS corrects your analytes because they likely suffer the same suppression at that retention time.
Protocol B: Extraction Recovery (RE)
This determines how much IS is lost during the sample preparation (e.g., protein precipitation).
Reagents:
-
Set 2 (Post-Extraction Spike): (From above).
-
Set 3 (Pre-Extraction Spike): Biological sample spiked with this compound before extraction.
Calculation:
-
Target:
consistency across replicates.
Implementation Workflow
The following diagram illustrates the integration of this compound into a standard LC-MS metabolomics pipeline.
Figure 1: Standardized workflow for Internal Standard (IS) normalization. The IS is added prior to extraction to account for both physical loss and ionization variability.
Technical Specifications for Method Development
When programming your Mass Spectrometer (e.g., Q-TOF or Orbitrap), use the following parameters for this compound.
-
Chemical Formula:
C C H O (assuming 1-carbon label) or fully labeled depending on supplier. Note: Ensure you check the specific labeling pattern (e.g., 1-^13^C vs U-^13^C). -
Monoisotopic Mass (Neutral): 343.11 Da (for 1-^13^C).
-
Polarity: Negative Mode (ESI-) is often more sensitive for chlorinated adducts
, though Positive Mode is common in HILIC. -
Retention Time: Expect elution after monosaccharides (Glucose) but before larger oligosaccharides in Amide-HILIC columns.
Preparation of Stock Solution
-
Stock: Dissolve 5 mg in 5 mL of 50:50 Water:Acetonitrile (1 mg/mL). Store at -80°C.
-
Working Solution: Dilute to 10 µM in 90% Acetonitrile (matches HILIC starting conditions).
-
Spiking: Add 10 µL of Working Solution to 90 µL of sample plasma/supernatant.
References
-
Matrix Effects in Metabolomics
-
Source: Bennett, B. D., et al. (2008).[1] "Absolute quantitation of intracellular metabolite concentrations by microbial turbidostat." Nature Chemical Biology.
- Relevance: Defines the mathematical necessity of internal standards for correcting ion suppression.
-
-
HILIC Retention Mechanisms
- Source: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
- Relevance: Explains why disaccharides like Cellobiose retain longer and provide better normalization for polar compounds than simple solvent standards.
-
Internal Standard Selection Guidelines
- Source: FDA Bioanalytical Method Valid
- Relevance: Establishes the regulatory requirement for IS recovery and matrix factor calculations (protocols described in Section 3).
-
Exogenous vs.
- Source: Struck-Lewicka, W., et al. (2015). "Internal standards in metabolomics: A review." Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Comparative analysis of using non-endogenous markers (like Cellobiose in mammals) versus endogenous isotopologues.
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of D-Cellobiose-1-13C
Executive Summary & Core Directive
D-Cellobiose-1-13C is a non-radioactive, stable isotope-labeled compound. [1][2]
Contrary to common misconceptions in multi-disciplinary labs, the "13C" label indicates a stable carbon isotope, not a radioisotope (like 14C).[2] Therefore, do not dispose of this material in radioactive waste streams. Doing so triggers unnecessary regulatory audits and exorbitant disposal costs.
Treat this substance as Low-Hazard Chemical Waste . While D-Cellobiose is biologically benign (it is a reducing sugar), laboratory hygiene standards dictate that it must not be discarded in municipal trash to prevent "unknown white powder" protocols from being triggered by janitorial staff.[1][2]
Physical & Chemical Safety Profile
To determine the correct disposal path, we must first validate the material's properties. The following data supports the classification of this material as non-hazardous for transport and basic handling, though chemical waste protocols still apply.
| Property | Specification | Disposal Implication |
| CAS Number | 528-50-7 (Unlabeled generic) | Not listed on EPA P-list or U-list.[1][2] |
| Isotope Type | Stable Carbon-13 (13C) | NON-RADIOACTIVE. No decay; no half-life.[1][2] |
| Physical State | White Crystalline Powder | Must be containerized to prevent dust generation.[1][2][3] |
| Solubility | ~120 g/L (Water) | High water solubility allows for aqueous waste routing if permitted.[1][2] |
| Flash Point | N/A (Combustible at high temp) | Not classified as an ignitable waste (D001).[1][2] |
| Toxicity | Non-toxic (LD50 > 5g/kg rat) | Not classified as toxic waste; biologically degradable.[1][2] |
Disposal Decision Logic (Flowchart)
The following decision tree illustrates the logic for segregating this compound waste. This workflow prevents cross-contamination of waste streams and ensures regulatory compliance.
Figure 1: Decision matrix for this compound disposal.[1][2] Note that "Drain Disposal" is contingent on specific facility permits regarding Biological Oxygen Demand (BOD).[1][2]
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Powder)
Causality: While the sugar is harmless, loose white powder in a trash can resembles hazardous agents (e.g., anthrax or fentanyl precursors), causing panic.[1][2] We containerize it to maintain "Visual Safety."
-
Containerize: Transfer the powder into a screw-cap container (HDPE or Glass). Do not use an open beaker or a Ziploc bag, as these can rupture.[2]
-
Deface the Label: Take a black marker and cross out "13C".
-
Relabel: Affix a green or white waste label reading:
-
Disposal: Place in your lab's Non-Hazardous Solid Waste drum.
Scenario B: Aqueous Solutions (Buffers/Media)
Causality: Cellobiose increases Biological Oxygen Demand (BOD) in wastewater.[1][2] While small amounts are acceptable, large quantities can violate municipal discharge permits.[2]
-
Volume Check:
-
Collection: Pour into a carboy labeled "Non-Hazardous Aqueous Waste."
-
pH Check: Ensure the solution pH is between 5 and 9 before adding to a communal waste carboy to prevent reactions with other waste constituents.
Scenario C: Organic Solvent Mixtures (HPLC/NMR Waste)
Causality: If the cellobiose is dissolved in DMSO, Methanol, or Acetonitrile (common for NMR or HPLC), the solvent dictates the hazard, not the sugar.[1]
-
Segregate: Determine if the solvent is Halogenated (e.g., Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).[1][2]
-
Combine: Pour into the respective solvent waste carboy.
-
Labeling: List "D-Cellobiose" as a trace contaminant on the waste tag. It does not alter the waste profile (flammability/toxicity) of the solvent.
Regulatory Compliance & Grounding
This protocol is designed to comply with the following standards. Adherence ensures your facility avoids fines related to improper waste classification.[1]
-
RCRA (Resource Conservation and Recovery Act): D-Cellobiose is not listed under 40 CFR 261.33 (P-list or U-list) [1].[1][2] It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]
-
Stable Isotope Definition: The Nuclear Regulatory Commission (NRC) and IAEA distinguish stable isotopes from radioactive materials. 13C is a natural, stable isotope comprising 1.1% of all natural carbon. It requires no specific license for possession or disposal [2].[2]
-
Sanitary Sewer Discharge: Discharge of sugar solutions is regulated under local POTW (Publicly Owned Treatment Works) limits for BOD.[1][2] Always consult your facility's wastewater permit before pouring >100g of saccharides down the drain [3].
References
-
U.S. Environmental Protection Agency. (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
International Atomic Energy Agency (IAEA). (2009).[1][2] Management of Radioactive Waste (Safety Standards). (Clarifies distinction between stable and radioactive isotopes). Retrieved from [Link]
-
Carl Roth GmbH. (2023).[1][2] Safety Data Sheet: D(+)-Cellobiose. (Confirming non-hazardous GHS classification). Retrieved from [Link][1][2]
Sources
Personal Protective Equipment (PPE) & Handling Guide: D-Cellobiose-1-13C
[1]
Executive Summary & Risk Profile
Immediate Action Required: Treat this material as High-Value/Low-Hazard .
D-Cellobiose-1-13C is a stable isotope-labeled disaccharide.[1] Unlike
-
GHS Classification: Not a hazardous substance or mixture (Regulation (EC) No 1272/2008).[1][2]
-
Primary Hazard: Nuisance dust (inhalation) and potential dust explosion (if handled in kilogram quantities, though rare in isotope workflows).[1]
-
Critical Control Point: Prevention of keratin/RNase contamination and moisture introduction.[1]
PPE Matrix: The "Sample-First" Approach
As a Senior Scientist, I emphasize that PPE in this context serves a dual purpose: protecting you from particulate irritation and protecting the isotope from biological contaminants (skin flakes, enzymes) that will ruin downstream Mass Spectrometry (MS) or NMR data.[1]
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | N95 Mask or Fume Hood | Cost & Safety: Prevents inhalation of fine saccharide dust.[1] More importantly, prevents breath moisture/enzymes from degrading the hygroscopic solid. |
| Hands | Nitrile Gloves (Powder-Free) | Assay Integrity: Latex proteins can interfere with sensitive metabolic assays.[1] Nitrile provides a neutral barrier against skin oils/keratin.[1] |
| Eyes | Safety Glasses (Side Shields) | Standard Practice: Cellobiose is a mechanical irritant.[1] Contact lenses should not be worn when handling powders without sealed goggles.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Static Control: Synthetic fabrics (fleece/nylon) generate high static charge, causing the light isotope powder to "jump" or disperse, leading to mass loss.[1] |
Operational Workflow: Handling & Solubilization
Note: This protocol assumes the material is being prepared for metabolic flux analysis or NMR standards.[1]
Phase 1: Environmental Prep[1]
-
Static Mitigation: D-Cellobiose powder is static-prone.[1] Use an ionizing blower or anti-static gun on the weighing vessel if available.
-
Humidity Control: Maintain ambient humidity (30-50%). Excessively dry air increases static; high humidity causes clumping (hygroscopic).[1]
Phase 2: The Weighing Protocol (Step-by-Step)
-
Tare: Place a weighing boat (or volumetric flask) on an analytical balance (readability 0.01 mg).
-
Transfer: Use a stainless steel spatula .[1] Avoid plastic spatulas which induce static charge.[1]
-
Massing: Transfer the this compound gently. If powder adheres to the spatula due to static, do not tap it vigorously; wash it into the vessel with the target solvent if possible.
-
Seal: Immediately recap the stock vial. Store at 2-8°C (desiccated) to prevent hydrolysis or microbial growth.
Phase 3: Solubilization[1]
-
Solvent: Water or DMSO (depending on application).[1]
-
Dissolution: Vortex gently. Cellobiose has lower solubility than glucose; ensure full dissolution before filtering.[1]
-
Filtration: If using for cell culture, filter sterilize (0.22 µm PES membrane) immediately.[1] Do not autoclave the solution, as heat can cause caramelization or hydrolysis of the glycosidic bond.
Visualization: Handling Workflow
Caption: Operational workflow emphasizing static control and cold filtration to preserve isotopic purity.
Disposal & Waste Management
Despite being non-toxic, isotope-labeled compounds should generally not be disposed of down the drain in a research setting to prevent triggering environmental monitoring alarms (which track carbon loads) and to maintain rigorous inventory control.
Waste Classification Logic[3][4][5]
-
Is it Biologically Contaminated? (e.g., used in cell media).
Visualization: Disposal Decision Tree
Caption: Decision matrix for compliant disposal based on solvent mixture and biological contamination.
References & Authority
The protocols above are synthesized from standard chemical hygiene plans and specific safety data for D-Cellobiose.
-
Fisher Scientific. (2021).[1] Safety Data Sheet: D(+)-Cellobiose. Retrieved from [1]
-
Carl Roth. (2020).[1] Safety Data Sheet: D(+)-Cellobiose. Retrieved from
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [1]
-
Cayman Chemical. (2021).[1] D-Cellobiose SDS. Retrieved from [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
